8-Aminoxanthine
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
特性
CAS番号 |
5461-03-0 |
|---|---|
分子式 |
C5H5N5O2 |
分子量 |
167.13 g/mol |
IUPAC名 |
8-amino-3,5-dihydropurine-2,6-dione |
InChI |
InChI=1S/C5H5N5O2/c6-4-7-1-2(8-4)9-5(12)10-3(1)11/h1H,(H4,6,7,8,9,10,11,12) |
InChIキー |
PMFRALVQKDUCKL-UHFFFAOYSA-N |
正規SMILES |
C12=C(NC(=O)NC1=O)N=C(N2)N |
他のCAS番号 |
5461-03-0 |
同義語 |
8-amino-2,6-dihydroxypurine 8-aminoxanthine |
製品の起源 |
United States |
Foundational & Exploratory
The Endogenous Role of 8-Aminoxanthine in Purine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emerging evidence highlights the significance of a family of endogenous 8-aminopurines in cellular signaling and renal function. Among these, 8-aminoxanthine, a metabolite of 8-aminoinosine and 8-aminohypoxanthine, is gaining attention as a pharmacologically active molecule. This technical guide provides a comprehensive overview of the current understanding of this compound's role in purine metabolism, including its biosynthesis, and known biological effects. This document consolidates quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways to serve as a valuable resource for researchers in purine pharmacology and drug development.
Introduction
The purine metabolic pathway is a complex network responsible for the synthesis, degradation, and salvage of purine nucleotides, which are essential for a myriad of cellular processes, including nucleic acid synthesis, energy transfer, and signal transduction.[1] Recently, a class of 8-substituted purine derivatives, the 8-aminopurines, has been identified as endogenously produced molecules with significant pharmacological activities.[2][3] This family includes compounds such as 8-aminoguanine, 8-aminoinosine, and their metabolites.[2] this compound has been identified as a key metabolite in this pathway, formed from the oxidation of 8-aminohypoxanthine.[3] Notably, this compound itself is not an inert byproduct but an active metabolite with observed diuretic, natriuretic, and glucosuric effects.[1] Understanding the precise role of this compound within the intricate landscape of purine metabolism is crucial for elucidating its physiological significance and therapeutic potential.
Biosynthesis of this compound
The primary route for the endogenous formation of this compound is through the metabolic conversion of 8-aminoinosine. This process involves a two-step enzymatic cascade:
-
Formation of 8-Aminohypoxanthine: 8-Aminoinosine is metabolized by purine nucleoside phosphorylase (PNPase) to yield 8-aminohypoxanthine.[3] Interestingly, 8-aminoinosine also acts as a competitive inhibitor of PNPase, influencing the overall flux of the purine salvage pathway.[3]
-
Oxidation to this compound: 8-Aminohypoxanthine is subsequently oxidized by xanthine oxidase (XO) to form this compound.[3][4] This reaction is analogous to the canonical purine degradation pathway where hypoxanthine is converted to xanthine.[5]
The broader context of 8-aminopurine biosynthesis suggests a link to nitrosative stress, where 8-nitroguanosine, a product of nitrative DNA damage, serves as a precursor for 8-aminoguanine.[1] While a similar direct pathway for this compound has not been fully elucidated, its origin from 8-aminoinosine, which has been identified as an endogenous molecule, firmly establishes its presence in in vivo purine metabolism.[3]
Metabolic Pathway Diagram
Degradation of this compound
The metabolic fate of this compound is an area of active investigation. Currently, there is limited information available on its further degradation. It is plausible that this compound may be a terminal metabolite that is excreted in the urine. However, the possibility of its further conversion by other enzymes in the purine degradation pathway cannot be ruled out. Future studies are needed to identify any downstream metabolites and the enzymes responsible for the catabolism of this compound.
Biological Activity and Physiological Role
The family of 8-aminopurines, including this compound, exhibits significant pharmacological effects, primarily on renal function. These compounds have been shown to induce diuresis, natriuresis, and glucosuria.[1][3] The primary mechanism of action for the parent compounds, like 8-aminoguanine, is the inhibition of PNPase.[2] This inhibition leads to an accumulation of inosine and guanosine and a reduction in hypoxanthine and guanine, thereby "rebalancing" the purine metabolome.[2]
As a metabolite, this compound is also considered to be biologically active, contributing to the overall diuretic and natriuretic effects observed after the administration of its precursors.[1] However, the specific molecular targets of this compound that mediate these effects have not yet been identified. It is hypothesized that it may interact with renal transporters or signaling pathways involved in sodium and glucose reabsorption. Further research is required to delineate the precise mechanism of action of this compound.
Quantitative Data
The following table summarizes the available quantitative data for the enzymatic reaction leading to the formation of this compound.
| Enzyme | Substrate | Product | Km (µM) | Vmax (relative to hypoxanthine) | Source |
| Xanthine Oxidase | 8-Aminohypoxanthine | This compound | Similar to hypoxanthine | ~32% | [3] |
Experimental Protocols
Xanthine Oxidase Kinetics with 8-Aminohypoxanthine
This protocol is adapted from the methodology used to determine the kinetic parameters of xanthine oxidase with 8-aminohypoxanthine as a substrate.
Objective: To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of xanthine oxidase for the conversion of 8-aminohypoxanthine to this compound.
Materials:
-
Recombinant xanthine oxidase
-
8-Aminohypoxanthine
-
Hypoxanthine (for comparison)
-
Potassium phosphate buffer (pH 7.4)
-
Bovine serum albumin (BSA)
-
High-performance liquid chromatography (HPLC) system with UV detection
-
Microplate reader (optional for high-throughput screening)
Procedure:
-
Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.4) and 0.1 mg/mL BSA.
-
Add varying concentrations of the substrate, 8-aminohypoxanthine (e.g., in the range of 10-200 µM). A parallel set of reactions with hypoxanthine should be prepared for comparison.
-
Initiate the reaction by adding a fixed amount of xanthine oxidase (e.g., 50 ng).
-
Incubate the reaction mixture at 37°C for a fixed time period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding a quenching solution, such as perchloric acid, followed by neutralization with potassium hydroxide.
-
Centrifuge the samples to pellet precipitated proteins.
-
Analyze the supernatant for the formation of this compound using a validated HPLC-UV method. The separation can be achieved on a C18 column with a suitable mobile phase, and detection is typically performed at a wavelength around 280-290 nm.
-
Quantify the amount of this compound produced by comparing the peak area to a standard curve of known concentrations.
-
Calculate the initial reaction velocity (V0) for each substrate concentration.
-
Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.
Workflow Diagram:
Quantification of this compound in Biological Samples by LC-MS/MS
Objective: To develop and validate a method for the sensitive and specific quantification of this compound in biological matrices such as plasma or urine.
Instrumentation:
-
Liquid chromatography system (HPLC or UPLC)
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 or HILIC)
General Procedure:
-
Sample Preparation:
-
Plasma/Serum: Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an appropriate internal standard (e.g., a stable isotope-labeled this compound). Vortex and centrifuge to pellet the proteins. Collect the supernatant.
-
Urine: Dilute the urine sample with the initial mobile phase containing the internal standard. Centrifuge to remove any particulates.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto the LC system.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Optimize the gradient to achieve good separation of this compound from other endogenous purines and matrix components.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive ESI mode.
-
Perform precursor ion scans to determine the m/z of the protonated molecular ion [M+H]+ for this compound.
-
Perform product ion scans to identify characteristic fragment ions for use in Multiple Reaction Monitoring (MRM).
-
Optimize MRM transitions (precursor ion -> product ion) and collision energies for both this compound and the internal standard to ensure high sensitivity and specificity.
-
-
Quantification:
-
Generate a calibration curve by analyzing standards of known concentrations of this compound prepared in the same biological matrix.
-
Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
-
Method Validation:
-
Validate the method according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effects.
-
Future Directions
The study of this compound is still in its early stages, and several key questions remain to be addressed:
-
Degradation Pathway: Elucidating the metabolic fate of this compound is critical to understanding its overall physiological impact.
-
Molecular Targets: Identifying the specific receptors, transporters, or enzymes that this compound interacts with will clarify its mechanism of action.
-
Endogenous Levels: Quantifying the physiological and pathological concentrations of this compound in various tissues and biofluids will provide insights into its role as a signaling molecule or biomarker.
-
Role in Purine Salvage: Investigating the interaction of this compound with enzymes of the purine salvage pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), will determine its influence on nucleotide recycling.
Conclusion
This compound is an endogenous, pharmacologically active metabolite within the purine metabolic network. Its formation from 8-aminohypoxanthine by xanthine oxidase is a key step in the metabolism of the broader 8-aminopurine family. While its diuretic and natriuretic properties are recognized, a deeper understanding of its degradation, specific molecular targets, and physiological concentrations is necessary to fully appreciate its endogenous role and to explore its therapeutic potential. This guide provides a foundational resource for researchers to build upon as they further investigate this intriguing molecule.
References
- 1. ahajournals.org [ahajournals.org]
- 2. 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
An In-depth Technical Guide on the Biosynthetic Pathway of 8-Aminopurines in Mammals
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Aminopurines represent an emerging class of endogenous molecules with significant therapeutic potential, particularly in the context of cardiovascular and renal diseases. Unlike the canonical purines, adenine and guanine, which are synthesized de novo through a well-established multi-step enzymatic pathway, the biosynthesis of 8-aminopurines in mammals is not a formally defined pathway. Instead, current research indicates that these compounds arise as byproducts of nitrosative stress and the subsequent degradation of modified biomolecules. This guide provides a comprehensive overview of the current understanding of 8-aminopurine biosynthesis, their mechanism of action, relevant quantitative data, and key experimental protocols for their study.
Proposed Biosynthetic Pathways of 8-Aminoguanine
The prevailing hypothesis is that 8-aminopurines, such as 8-aminoguanine, are formed from the degradation of biomolecules containing 8-nitroguanine moieties. These moieties are generated under conditions of nitrosative stress. The degradation of these biomolecules releases 8-nitroguanosine, which can then be converted to 8-aminoguanine through two proposed pathways. The enzyme purine nucleoside phosphorylase (PNPase) plays a crucial role in these conversions.[1]
Two primary pathways for the biosynthesis of 8-aminoguanine from 8-nitroguanosine have been suggested[1]:
-
Pathway 1: 8-nitroguanosine is first converted to 8-aminoguanosine, which is then metabolized by PNPase to yield 8-aminoguanine.
-
Pathway 2: 8-nitroguanosine is converted by PNPase to 8-nitroguanine, which is subsequently converted to 8-aminoguanine.
Infusions of 8-nitroguanosine in rats have been shown to elevate kidney levels of 8-nitroguanine, 8-aminoguanosine, and 8-aminoguanine, supporting the feasibility of both pathways in vivo.[1] Furthermore, the PNPase inhibitor forodesine was observed to decrease the metabolism of 8-nitroguanosine via pathway 2 and shunt it towards pathway 1, resulting in increased levels of 8-aminoguanosine.[2]
Proposed biosynthetic pathways of 8-aminoguanine from nitrosative stress.
Quantitative Data
The following table summarizes key quantitative data related to 8-aminopurines from studies in rats.
| Parameter | Value | Species/Condition | Reference |
| 8-Aminoguanine Urine Concentration | |||
| Mean (Sprague-Dawley rats) | 0.2 µmol/L | Rat | [1] |
| Range (Sprague-Dawley rats) | < detection limit to 1.3 µmol/L | Rat | [1] |
| Mean (Dahl salt-sensitive rats) | 1.3 µmol/L | Rat | [1] |
| Range (Dahl salt-sensitive rats) | 0.6 to 2.5 µmol/L | Rat | [1] |
| PNPase Inhibition | |||
| 8-Aminoguanine Ki for PNPase | 0.2 to 2.8 µmol/L | In vitro | [1] |
| 8-Aminoguanine Ki for rhPNPase (inosine as substrate) | 2.8 µmol/L (95% CI, 2.2–3.5) | Recombinant Human | [3] |
| Pharmacokinetics of 8-Aminoguanine | |||
| Pharmacologically active plasma levels | > 4 hours | In vivo | [4][5] |
| Pharmacologically active urine levels | > 6 hours | In vivo | [4][5] |
| Suppression of PNPase products in urine | > 6 hours | In vivo | [4][5] |
Experimental Protocols
Detection of 8-Aminopurines in Biological Samples using UPLC-MS/MS
This protocol is based on the methodology used to confirm the endogenous presence of 8-aminoguanine.[1][5]
Objective: To quantify the concentration of 8-aminoguanine in urine and renal microdialysate.
Methodology:
-
Sample Preparation:
-
Urine samples are collected and stored at -80°C.
-
Renal microdialysate is obtained by implanting a microdialysis probe into the kidney cortex.
-
Samples are thawed and centrifuged to remove particulates.
-
An internal standard (e.g., a stable isotope-labeled version of the analyte) is added to the supernatant.
-
-
Chromatographic Separation (UPLC):
-
A reverse-phase C18 column is typically used for separation.
-
A gradient elution with a mobile phase consisting of two solvents (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile) is employed to separate the analytes.
-
-
Mass Spectrometric Detection (MS/MS):
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used.
-
Multiple Reaction Monitoring (MRM) is employed for quantification. Specific precursor-to-product ion transitions for 8-aminoguanine and the internal standard are monitored.
-
-
Data Analysis:
-
A calibration curve is generated using standards of known concentrations.
-
The concentration of 8-aminoguanine in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Purine Nucleoside Phosphorylase (PNPase) Inhibition Assay
This protocol is designed to determine the inhibitory constant (Ki) of a compound against PNPase.[3]
Objective: To measure the inhibitory effect of 8-aminopurines on the enzymatic activity of PNPase.
Methodology:
-
Reagents and Buffers:
-
Recombinant human PNPase (rhPNPase).
-
Substrate (e.g., inosine).
-
Inhibitor (e.g., 8-aminoguanine).
-
Phosphate buffer at a physiological pH.
-
-
Enzyme Reaction:
-
The reaction is initiated by adding the enzyme to a mixture containing the buffer, substrate at various concentrations, and the inhibitor at several fixed concentrations.
-
The reaction is allowed to proceed at a constant temperature (e.g., 37°C).
-
The reaction is stopped at various time points by adding a quenching solution (e.g., strong acid).
-
-
Product Quantification:
-
The formation of the product (e.g., hypoxanthine from the substrate inosine) is measured using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Analysis:
-
Initial reaction velocities are determined for each substrate and inhibitor concentration.
-
The data is plotted using a Lineweaver-Burk or Dixon plot to determine the type of inhibition (e.g., competitive, non-competitive).
-
The inhibition constant (Ki) is calculated from the data, which represents the concentration of inhibitor required to produce half-maximum inhibition.
-
Workflow for determining PNPase inhibition.
Mechanism of Action of 8-Aminopurines
The primary pharmacological action of 8-aminopurines, particularly 8-aminoguanine, is the inhibition of purine nucleoside phosphorylase (PNPase).[4][6] This enzyme is a key component of the purine salvage pathway, responsible for the conversion of inosine and guanosine to hypoxanthine and guanine, respectively.[7]
By inhibiting PNPase, 8-aminoguanine leads to a "rebalancing" of the purine metabolome. This results in:
-
Increased levels of protective purines: The substrates of PNPase, inosine and guanosine, accumulate.[1][4] Inosine has been shown to activate adenosine A2A and A2B receptors, which have immunosuppressive and anti-inflammatory effects.[4] Guanosine also possesses anti-inflammatory properties.[4]
-
Decreased levels of tissue-damaging purines: The products of PNPase, hypoxanthine and xanthine, are reduced.[1][4] These purines can be metabolized by xanthine oxidase to produce reactive oxygen species (ROS), which contribute to tissue damage.
This modulation of the purine metabolome is believed to underlie the therapeutic effects of 8-aminopurines observed in animal models of cardiovascular and renal disease.[4]
References
- 1. 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
8-Aminoxanthine chemical structure and stereochemistry
An In-depth Technical Guide to 8-Aminoxanthine: Chemical Structure and Stereochemistry
Introduction
This compound is a purine derivative that belongs to the xanthine family of compounds. Xanthines and their derivatives are of significant interest to researchers, scientists, and drug development professionals due to their diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and relevant experimental protocols for this compound.
Chemical Structure and Identifiers
This compound is a heterocyclic organic compound with a purine backbone. It is characterized by an amino group substituted at the 8-position of the xanthine core. The systematic and standardized identifiers for this compound are summarized in the table below.
| Identifier | Value |
| IUPAC Name | 8-amino-3,7-dihydropurine-2,6-dione[1] |
| Molecular Formula | C5H5N5O2[1][2] |
| CAS Number | 5461-03-0[1] |
| SMILES | C12C(=NC(=N1)N)NC(=O)NC2=O[1][2] |
| InChI | InChI=1S/C5H5N5O2/c6-4-7-1-2(8-4)9-5(12)10-3(1)11/h1H,(H4,6,7,8,9,10,11,12)[1][2] |
| InChIKey | PMFRALVQKDUCKL-UHFFFAOYSA-N[1][2] |
| Synonyms | 8-amino-2,6-dihydroxypurine, NSC-23588[1][3] |
Stereochemistry
The core structure of this compound is achiral, meaning it does not have a stereocenter and therefore does not exist as enantiomers. A molecule is chiral if it is non-superimposable on its mirror image, a property that typically arises from a carbon atom bonded to four different substituents. In the case of this compound, no such asymmetric carbon atom is present in its purine ring system. Therefore, the molecule is achiral and does not exhibit optical activity. While some databases may label it as racemic, this is likely an error or refers to a specific derivative, as the parent compound has no defined stereocenters.[2]
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for its application in drug development. The key computed properties are summarized in the following table.
| Property | Value |
| Molecular Weight | 167.13 g/mol [1][2] |
| Exact Mass | 167.04432442 Da[1][3] |
| XLogP3 | -1.9[1] |
| Hydrogen Bond Donor Count | 4[3] |
| Hydrogen Bond Acceptor Count | 4[3] |
| Topological Polar Surface Area | 113 Ų[3] |
| Heavy Atom Count | 12[3] |
| Complexity | 242[3] |
| Covalently-Bonded Unit Count | 1[3] |
Experimental Protocols
Synthesis of 8-Substituted Xanthines
The synthesis of 8-substituted xanthines, including this compound, often starts from 5,6-diaminouracil derivatives. A general synthetic approach involves the following steps:
-
Amide Formation: 5,6-diamino-1,3-dialkyluracil is reacted with a suitable carboxylic acid in the presence of a coupling agent like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl) to form an intermediate amide.[4][5]
-
Ring Closure (Cyclization): The resulting amide intermediate is then cyclized to form the xanthine ring system. This is typically achieved by heating the intermediate with an aqueous solution of a base, such as sodium hydroxide (NaOH).[4][6]
-
Functional Group Interconversion: To obtain this compound, a precursor with a suitable leaving group at the 8-position, such as 8-bromoxanthine, can be reacted with an amino source. For instance, boiling 8-bromoxanthine derivatives with primary amines can lead to the formation of the corresponding 8-amino-substituted xanthines.[7]
A generalized workflow for the synthesis of 8-substituted xanthines is depicted below.
Caption: Generalized workflow for the synthesis of 8-substituted xanthines.
Analytical Methods
Several analytical techniques are available for the characterization and quantification of xanthine derivatives in various matrices, including pharmaceutical formulations and biological fluids.[8][9]
-
High-Performance Liquid Chromatography (HPLC): This is a widely used method for the separation and quantification of xanthine derivatives.[8] A typical HPLC method would involve:
-
Stationary Phase: A C18 reversed-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol).[8]
-
Detection: UV-Vis spectrophotometry at a wavelength where the analyte shows maximum absorbance.
-
-
Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic technique that can be used for the qualitative analysis and purity assessment of this compound.[9]
-
Mass Spectrometry (MS): When coupled with a separation technique like liquid chromatography (LC-MS), mass spectrometry provides high sensitivity and specificity for the identification and quantification of the compound.[8]
Metabolic Pathways
In vivo, this compound can be synthesized from the naturally occurring molecule 8-nitroguanosine through two distinct biochemical pathways.[10] These pathways have been explored in rats and involve several enzymatic steps.
The two proposed biosynthetic pathways for this compound are:
-
Pathway 1: 8-nitroguanosine is first converted to 8-aminoguanosine, which is then metabolized to 8-aminoguanine (a tautomer of this compound).[10]
-
Pathway 2: 8-nitroguanosine is converted to 8-nitroguanine by the action of purine nucleoside phosphorylase (PNPase). 8-nitroguanine is subsequently reduced to 8-aminoguanine.[10]
The following diagram illustrates these two metabolic routes leading to the formation of this compound.
Caption: Metabolic pathways for the biosynthesis of this compound.
Conclusion
This compound is an achiral purine derivative with well-defined chemical and physical properties. Its synthesis can be achieved through established methods for 8-substituted xanthines, and its analysis is amenable to standard chromatographic techniques. The elucidation of its biosynthetic pathways from 8-nitroguanosine provides valuable insights into its endogenous formation. This technical guide serves as a foundational resource for researchers and scientists working with this compound and other xanthine derivatives in the context of drug discovery and development.
References
- 1. This compound | C5H5N5O2 | CID 135754539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. echemi.com [echemi.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]
- 6. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SYNTHESISAND PHYSICAL-CHEMICAL PROPERTIES OF 8-AMINO-7-(2-HYDROXY-3-i-PROPOXYPROPYL-1)-3-METHYLXANTHINES | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 8. Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biochemical pathways of 8-aminoguanine production in Sprague-Dawley and Dahl salt-sensitive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 8-Aminoxanthine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 8-Aminoxanthine, a purine derivative of significant interest in medicinal chemistry and drug development. Due to the limited availability of directly published spectral data for this compound, this document presents a detailed analysis based on established spectroscopic principles and comparative data from closely related xanthine and purine analogs. The presented data serves as a robust predictive model for the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The following tables summarize the predicted chemical shifts for ¹H and ¹³C NMR spectra. These predictions are derived from the known spectral data of xanthine, 8-substituted xanthines, and other aminopurines, taking into account the electronic effects of the amino group at the C8 position.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| N1-H | 10.5 - 11.5 | Broad Singlet | Chemical shift is dependent on solvent and concentration. |
| N3-H | 11.0 - 12.0 | Broad Singlet | Chemical shift is dependent on solvent and concentration. |
| N7-H / N9-H | 7.5 - 8.5 | Broad Singlet | Tautomeric equilibrium may lead to broadened or multiple signals. |
| C8-NH₂ | 5.5 - 6.5 | Broad Singlet | Chemical shift can vary significantly with solvent and temperature. |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C2 | 155 - 160 | Carbonyl carbon. |
| C4 | 150 - 155 | Carbonyl carbon. |
| C5 | 105 - 110 | |
| C6 | 150 - 155 | |
| C8 | 145 - 150 | Significantly shifted downfield due to the attached amino group compared to xanthine. |
Experimental Protocol for NMR Spectroscopy
A general protocol for obtaining NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or D₂O with a suitable pH adjustment. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons (N-H and NH₂).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Solvent suppression techniques may be necessary if using D₂O.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, although none are present in the core structure of this compound.
-
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The data in Table 3 is predicted based on the known spectrum of xanthine and the typical vibrational frequencies of amino groups in aromatic systems.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium, Broad | N-H stretching vibrations (amine and imidazole) |
| 3100 - 3200 | Medium, Broad | N-H stretching (amide) |
| 1650 - 1750 | Strong | C=O stretching (amide carbonyls) |
| 1550 - 1650 | Medium-Strong | N-H bending and C=N stretching |
| 1400 - 1500 | Medium | Ring stretching vibrations |
| 1200 - 1300 | Medium | C-N stretching |
Experimental Protocol for IR Spectroscopy
A standard procedure for obtaining the FTIR spectrum of solid this compound is as follows:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the IR beam path and record the sample spectrum.
-
The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound in a neutral aqueous solution is expected to exhibit absorption maxima characteristic of the purine ring system. The introduction of the amino group at the 8-position is predicted to cause a bathochromic (red) shift compared to unsubstituted xanthine.
Table 4: Predicted UV-Vis Absorption Data for this compound
| Solvent | Predicted λmax (nm) |
| Neutral Aqueous Buffer (pH 7) | 270 - 280 |
| Acidic Solution (e.g., 0.1 M HCl) | 265 - 275 |
| Basic Solution (e.g., 0.1 M NaOH) | 275 - 285 |
Experimental Protocol for UV-Vis Spectroscopy
A general method for obtaining the UV-Vis spectrum of this compound is as follows:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or a buffer solution).
-
Dilute the stock solution to a concentration that gives an absorbance reading in the range of 0.1 to 1.0 AU (Absorbance Units).
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.
-
Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over a wavelength range of approximately 200 to 400 nm.
-
The wavelength of maximum absorbance (λmax) should be determined from the resulting spectrum.
-
Biochemical Pathway of this compound
This compound is involved in the metabolism of other 8-aminopurines. For instance, 8-aminohypoxanthine can be converted to this compound by the enzyme xanthine oxidase. These 8-aminopurines are also known to interact with purine nucleoside phosphorylase (PNPase), a key enzyme in the purine salvage pathway. The following diagram illustrates this metabolic relationship.
Caption: Metabolic conversion of 8-Aminohypoxanthine and its interaction with PNPase.
This guide provides a foundational understanding of the spectroscopic properties of this compound. Experimental verification of the predicted data is crucial for the definitive characterization of this compound. The provided protocols offer a starting point for such experimental work.
In Vitro Enzymatic Conversion of 8-Aminoxanthine: A Technical Guide
This technical guide provides a comprehensive overview of the in vitro enzymatic conversion of 8-aminoxanthine, with a focus on the role of xanthine oxidase. It is intended for researchers, scientists, and drug development professionals working in the fields of biochemistry, pharmacology, and drug metabolism. This document details the enzymatic reaction, experimental protocols for its study, and the analytical methods for quantifying its components.
Introduction
This compound is a substituted purine that can be enzymatically converted as part of the purine catabolism pathway. The primary enzyme responsible for this conversion is xanthine oxidase (XO), a key enzyme in the metabolism of purines.[1] Xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[1][2] In the case of this compound, it is hypothesized to be oxidized by xanthine oxidase to 8-aminouric acid, in a reaction analogous to the conversion of xanthine to uric acid. Understanding the kinetics and conditions of this conversion is crucial for researchers studying purine metabolism, developing novel therapeutics targeting this pathway, and for professionals in drug development assessing the metabolic fate of purine-like drug candidates.
Enzymatic Conversion Pathway
The enzymatic conversion of this compound is a critical step in its metabolism, primarily facilitated by the enzyme xanthine oxidase. This process is analogous to the canonical purine degradation pathway.
The Role of Xanthine Oxidase
Xanthine oxidase (EC 1.17.3.2) is a molybdopterin-containing enzyme that plays a pivotal role in the final two steps of purine catabolism in humans and other species.[3][4] It catalyzes the hydroxylation of a variety of purines, pterins, and aldehydes, using molecular oxygen as the electron acceptor.[1] In the context of 8-substituted purines, xanthine oxidase has been shown to metabolize 8-aminohypoxanthine to this compound.[5] This indicates the enzyme's capability to process purines with substitutions at the 8-position.
Proposed Metabolic Pathway
The proposed pathway for the metabolism of this compound by xanthine oxidase involves its oxidation to 8-aminouric acid. This reaction follows the established mechanism of xanthine oxidase on its natural substrate, xanthine.
Caption: Proposed enzymatic conversion of this compound to 8-aminouric acid by xanthine oxidase.
Quantitative Data
Table 1: Kinetic Parameters of Xanthine Oxidase with 8-Aminohypoxanthine vs. Hypoxanthine
| Substrate | Km (mmol/L) | Vmax (mmol/L/10 min) |
| Hypoxanthine | Similar to 8-aminohypoxanthine | ~3.1 times higher than 8-aminohypoxanthine |
| 8-Aminohypoxanthine | Similar to hypoxanthine | ~32% of Vmax with hypoxanthine |
| Data adapted from a study on the kinetics of xanthine oxidase metabolism.[5] |
The Vmax for 8-aminohypoxanthine being approximately 32% of that for the natural substrate, hypoxanthine, suggests that the 8-amino substitution hinders the catalytic efficiency of xanthine oxidase.[5] It is plausible that a similar reduction in reaction velocity would be observed for the conversion of this compound.
Experimental Protocols
The following protocols are designed to facilitate the in vitro study of the enzymatic conversion of this compound.
In Vitro Enzymatic Conversion of this compound by Xanthine Oxidase
This protocol is adapted from a method used for the conversion of 8-aminohypoxanthine.[5]
Materials:
-
This compound
-
Xanthine Oxidase (e.g., from bovine milk)
-
Potassium phosphate buffer (KH2PO4), 50 mmol/L, pH 7.4
-
Bovine Serum Albumin (BSA)
-
Deionized water
-
Microcentrifuge tubes
-
Incubator or water bath set to 30°C
-
HPLC system with UV detector
Procedure:
-
Prepare the reaction medium: In a microcentrifuge tube, prepare a 50 µL reaction medium containing:
-
Varying concentrations of this compound (e.g., 60-2000 µmol/L)
-
50 mmol/L Potassium phosphate buffer (pH 7.4)
-
0.1 mg/mL Bovine Serum Albumin
-
-
Pre-incubate: Equilibrate the reaction medium at 30°C for 5 minutes.
-
Initiate the reaction: Add 50 ng of xanthine oxidase to the reaction medium.
-
Incubate: Incubate the reaction mixture at 30°C for 10 minutes.
-
Terminate the reaction: Stop the reaction by adding a suitable quenching agent (e.g., a strong acid like perchloric acid) or by heat inactivation.
-
Analyze the products: Centrifuge the terminated reaction mixture to pellet any precipitated protein. Analyze the supernatant for the presence of this compound and its conversion product (presumably 8-aminouric acid) using HPLC with UV absorbance detection.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
This method is a general guideline for the separation and quantification of xanthine derivatives and can be optimized for this compound and its product.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
A common mobile phase for xanthine separation is a mixture of a buffered aqueous solution and an organic solvent. For example, 50 mM monobasic potassium phosphate:acetonitrile (97.5:2.5).[6]
-
Isocratic elution is often sufficient.
Procedure:
-
Set the flow rate: A typical flow rate is 0.5 to 1.0 mL/min.[6]
-
Set the detection wavelength: The UV detector should be set to a wavelength where both this compound and its product have significant absorbance. This may require preliminary UV scans of the individual compounds. For many xanthines, a wavelength around 270-290 nm is appropriate.
-
Inject the sample: Inject a filtered aliquot of the supernatant from the enzymatic reaction.
-
Quantify the peaks: Identify and quantify the peaks corresponding to this compound and its product by comparing their retention times and peak areas to those of known standards.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for studying the in vitro enzymatic conversion of this compound.
Caption: Experimental workflow for the in vitro enzymatic conversion of this compound.
Logical Relationship of Key Components
This diagram illustrates the logical relationship between the key components of the enzymatic reaction.
Caption: Key components and their relationships in the enzymatic conversion of this compound.
References
- 1. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 2. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. ijpsonline.com [ijpsonline.com]
8-Aminoxanthine: A Technical Guide to its Mechanism of Action at Adenosine Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of 8-aminoxanthine and its derivatives at the four subtypes of adenosine receptors (A1, A2A, A2B, and A3). It covers the molecular interactions, downstream signaling consequences, and the experimental methodologies used to characterize these effects.
Executive Summary
Xanthine and its derivatives are a cornerstone in the study of purinergic signaling, acting as foundational scaffolds for the development of adenosine receptor antagonists. This compound belongs to this class and functions as a competitive antagonist at adenosine receptors. By blocking the binding of the endogenous ligand adenosine, this compound and its analogs modulate critical intracellular signaling cascades, primarily those involving cyclic adenosine monophosphate (cAMP). The affinity and selectivity of these compounds for the different adenosine receptor subtypes (A1, A2A, A2B, A3) are heavily influenced by substitutions at the N1, N3, and C8 positions of the xanthine core. This guide details the antagonistic mechanism, presents key structure-activity relationship data from representative xanthine compounds, and provides standardized protocols for assessing ligand-receptor interactions.
Introduction to this compound and Adenosine Receptors
This compound is a purine derivative with the core chemical structure of xanthine, featuring an amino group at the C8 position. Its molecular formula is C5H5N5O2.[1][2] This compound is part of a broad class of 8-substituted xanthines that have been extensively studied as modulators of adenosine receptors.[3][4]
Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that mediate the physiological effects of the nucleoside adenosine.[5] There are four known subtypes in humans:
-
A1 Adenosine Receptor (A1R): Primarily couples to the inhibitory G protein (Gi/o), leading to a decrease in intracellular cAMP levels. It is widely expressed, including in the brain, heart, and adipose tissue.
-
A2A Adenosine Receptor (A2AR): Couples to the stimulatory G protein (Gs), leading to an increase in intracellular cAMP. It is highly expressed in the striatum, immune cells, and blood vessels.[5]
-
A2B Adenosine Receptor (A2BR): Also couples to Gs, increasing cAMP. It has a lower affinity for adenosine and is thought to be activated under conditions of high adenosine concentration, such as inflammation or hypoxia.[6]
-
A3 Adenosine Receptor (A3R): Typically couples to Gi/o, inhibiting cAMP production. It is involved in inflammatory responses and cardioprotection.
Xanthine derivatives, including caffeine and theophylline, are classic non-selective adenosine receptor antagonists.[5] The 8-amino-substituted xanthine scaffold serves as a template for developing more potent and selective antagonists for various therapeutic applications.[7]
Mechanism of Action: Competitive Antagonism
The primary mechanism of action for this compound and related xanthine derivatives is competitive antagonism . These molecules bind to the orthosteric site of adenosine receptors—the same site as the endogenous agonist, adenosine—but do not activate the receptor. By occupying the binding site, they prevent adenosine from binding and initiating downstream signaling.
A1 Receptor Signaling Pathway
The A1 adenosine receptor is coupled to the inhibitory G protein, Gi. Upon activation by adenosine, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP. As a competitive antagonist, this compound blocks this process, thereby preventing the adenosine-mediated decrease in cAMP.
Caption: A1 receptor signaling pathway and its inhibition by an antagonist.
A2A Receptor Signaling Pathway
Conversely, the A2A receptor is coupled to the stimulatory G protein, Gs. Adenosine binding to the A2A receptor activates Gs, which in turn stimulates adenylyl cyclase to produce more cAMP. This increase in cAMP activates downstream effectors like Protein Kinase A (PKA). This compound competitively blocks this activation, preventing the adenosine-mediated rise in intracellular cAMP.
References
- 1. This compound | C5H5N5O2 | CID 135754539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 8-SUBSTITUTED XANTHINES AS ANTAGONISTS AT A1- AND A2-ADENOSINE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships in a series of 8-substituted xanthines as A1-adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
8-Aminoxanthine: A Comprehensive Toxicological Profile and Safety Assessment
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the toxicological profile and safety assessment of 8-Aminoxanthine, a purine derivative of interest in various research and development settings. Due to a notable lack of direct experimental toxicological data on this compound, this document synthesizes available information on its chemical and physical properties, alongside in silico predictions for its toxicological endpoints. This guide is intended to serve as a foundational resource for professionals in drug development and research, offering insights into the potential safety considerations of this compound and providing detailed experimental protocols for its toxicological evaluation based on internationally recognized OECD guidelines.
Introduction
This compound is a substituted purine, belonging to the xanthine family of compounds which includes well-known substances like caffeine and theophylline. While the biological activities of many xanthine derivatives have been extensively studied, this compound remains a less-characterized molecule. As with any compound under investigation for potential therapeutic or other applications, a thorough understanding of its toxicological profile is paramount for ensuring safety and guiding further development. This document aims to consolidate the current, albeit limited, knowledge on this compound and to provide a framework for its systematic toxicological assessment.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are crucial for understanding its potential behavior in biological systems and for designing relevant toxicological studies.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 8-amino-3,7-dihydropurine-2,6-dione | PubChem |
| CAS Number | 5461-03-0 | ChemicalBook |
| Molecular Formula | C₅H₅N₅O₂ | PubChem |
| Molecular Weight | 167.13 g/mol | PubChem |
| Appearance | Solid (Predicted) | - |
| Melting Point | >300 °C (Predicted) | - |
| Water Solubility | Low (Predicted) | - |
| logP | -1.9 (Predicted) | PubChem |
Toxicological Profile (Predicted)
In the absence of direct experimental data, the following toxicological profile for this compound has been generated using quantitative structure-activity relationship (QSAR) models and other in silico predictive tools. It is critical to note that these are predictions and must be confirmed by experimental studies.
Acute Toxicity
Acute toxicity refers to the adverse effects occurring after a single or short-term exposure to a substance. The predicted acute oral toxicity for this compound is summarized in Table 2.
Table 2: Predicted Acute Oral Toxicity of this compound
| Parameter | Predicted Value | Toxicity Class (GHS) | Prediction Method |
| LD₅₀ (Rat, oral) | > 2000 mg/kg | Category 5 or Unclassified | In silico QSAR models |
Based on these predictions, this compound is expected to have low acute oral toxicity.
Genotoxicity and Mutagenicity
Genotoxicity assays are designed to detect direct or indirect damage to DNA. Mutagenicity is a specific type of genotoxicity that refers to the induction of permanent mutations. The predicted genotoxic and mutagenic potential of this compound is presented in Table 3.
Table 3: Predicted Genotoxicity and Mutagenicity of this compound
| Assay | Predicted Outcome | Confidence | Prediction Method |
| Ames Test (Bacterial Reverse Mutation) | Non-mutagenic | Medium | In silico QSAR models[1][2] |
| In Vitro Chromosomal Aberration | Negative | Medium | In silico QSAR models |
| In Vivo Micronucleus Test | Negative | Low | In silico QSAR models |
In silico models suggest that this compound is unlikely to be mutagenic or clastogenic. However, these predictions require experimental verification.
Reproductive and Developmental Toxicity
Reproductive and developmental toxicity studies assess the potential of a substance to interfere with reproductive capabilities and normal development.
Table 4: Predicted Reproductive and Developmental Toxicity of this compound
| Endpoint | Predicted Effect | Confidence | Prediction Method |
| Fertility | No adverse effects | Low | In silico structural alerts |
| Developmental Toxicity | No adverse effects | Low | In silico structural alerts |
Current predictive models do not indicate a structural alert for reproductive or developmental toxicity for this compound.
Carcinogenicity
Carcinogenicity studies are long-term assays to evaluate the tumor-forming potential of a substance.
Table 5: Predicted Carcinogenicity of this compound
| Species | Predicted Outcome | Confidence | Prediction Method |
| Rodent (Rat/Mouse) | Non-carcinogenic | Low | In silico structural alerts[3] |
Based on its predicted lack of genotoxicity and the absence of structural alerts, this compound is not predicted to be carcinogenic.
Absorption, Distribution, Metabolism, and Excretion (ADME) Profile (Predicted)
The ADME properties of a compound are critical for understanding its pharmacokinetic and pharmacodynamic behavior.
Table 6: Predicted ADME Properties of this compound
| Parameter | Predicted Value | Confidence | Prediction Method |
| Oral Bioavailability | Low to Moderate | Medium | In silico models[4] |
| Blood-Brain Barrier Permeation | Unlikely | High | In silico models |
| Plasma Protein Binding | Low | Medium | In silico models |
| Metabolism | Primarily hepatic | Medium | General knowledge of purine metabolism |
| Excretion | Renal | Medium | General knowledge of purine metabolism |
This compound is predicted to have limited oral absorption and is unlikely to cross the blood-brain barrier. It is expected to be metabolized in the liver and excreted via the kidneys.
Metabolic Pathways
This compound is a purine derivative and is expected to be involved in the purine metabolism pathway. One known metabolic reaction is the conversion of 8-aminohypoxanthine to this compound, a reaction catalyzed by xanthine oxidase. This suggests that this compound can be further metabolized by the same enzyme to 8-aminouric acid, which is then likely excreted.
Caption: Predicted metabolic pathway of this compound.
Experimental Protocols for Toxicological Assessment
To address the data gaps for this compound, a battery of toxicological tests should be conducted. The following sections outline the recommended experimental protocols based on OECD guidelines.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is used to estimate the acute oral toxicity (LD₅₀) of a substance.
Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).
Methodology:
-
Animals: Healthy, young adult female rats are used.
-
Housing: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle.
-
Dosing: A starting dose of 300 mg/kg body weight is administered orally by gavage to a group of 3 fasted female rats.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
-
Stepwise Procedure: Depending on the outcome of the initial dose, subsequent steps with higher (2000 mg/kg) or lower (50 mg/kg, 5 mg/kg) doses may be performed on new groups of animals to classify the substance according to the Globally Harmonized System (GHS).[5][6]
Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
This in vitro assay is used to detect gene mutations.[7][8]
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.
Methodology:
-
Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of Escherichia coli (e.g., WP2 uvrA) are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver).
-
Exposure: Bacteria are exposed to various concentrations of this compound on agar plates with a minimal amount of the required amino acid.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted and compared to the negative control. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.[9][10]
In Vitro Mammalian Chromosomal Aberration Test (OECD 473)
This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[4][11]
Methodology:
-
Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.
-
Exposure: Cell cultures are exposed to at least three concentrations of this compound for a short (3-6 hours) and a long (18-24 hours) duration, with and without metabolic activation.
-
Harvesting: Cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and fixed.
-
Analysis: Chromosome preparations are stained, and metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).
-
Evaluation: The frequency of aberrant cells is calculated and compared to negative and positive controls. A significant, dose-related increase in the number of cells with structural chromosomal aberrations indicates a positive result.[1][12]
Reproduction/Developmental Toxicity Screening Test (OECD 421)
This in vivo screening test provides initial information on the potential effects on male and female reproductive performance and on the development of the offspring.[13][14]
Methodology:
-
Animals: Both male and female rats are used.
-
Dosing: The test substance is administered daily at three dose levels to groups of animals before, during, and after mating.
-
Endpoints Evaluated:
-
Parental Animals: Clinical observations, body weight, food consumption, estrous cycles, mating performance, fertility, and gestation length.
-
Offspring: Viability, body weight, and clinical signs from birth to postnatal day 13.
-
-
Necropsy: All parental animals are subjected to a gross necropsy, and reproductive organs are examined.
-
Evaluation: The data are analyzed to identify any adverse effects on reproduction or development.
Conclusion
The toxicological profile of this compound is largely incomplete, with a significant reliance on in silico predictions. These computational models suggest that this compound has a low order of acute toxicity and is unlikely to be genotoxic, mutagenic, carcinogenic, or a reproductive toxicant. However, it is imperative that these predictions are confirmed through rigorous experimental testing following established international guidelines, such as those provided by the OECD. This technical guide provides the necessary framework for conducting such a safety assessment, which is a critical step in the responsible research and development of any new chemical entity. Researchers and drug development professionals are strongly encouraged to use this guide as a starting point for a comprehensive and data-driven evaluation of the safety of this compound.
References
- 1. Predicting Aromatic Amine Mutagenicity with Confidence: A Case Study Using Conformal Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Machine learning - Predicting Ames mutagenicity of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 15th Report on Carcinogens [ntp.niehs.nih.gov]
- 4. In silico approaches for predicting ADME properties of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Purine metabolism - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Reactome | Purine metabolism [reactome.org]
- 10. This compound | 5461-03-0 [chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. ayubmed.edu.pk [ayubmed.edu.pk]
- 13. Purine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Current status and future directions of high-throughput ADME screening in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 8-Aminoxanthine from 8-Bromoxanthine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 8-aminoxanthine, a key intermediate in the development of various biologically active compounds. The synthesis is achieved through the nucleophilic aromatic substitution of 8-bromoxanthine with an amino group. While direct literature on the amination of unsubstituted 8-bromoxanthine is scarce, this protocol is adapted from established procedures for the amination of substituted 8-bromoxanthines. The provided methodology outlines the reaction conditions, purification steps, and necessary characterization techniques.
Introduction
Xanthine and its derivatives are a class of purine alkaloids that exhibit a wide range of pharmacological activities. Substitution at the 8-position of the xanthine core is a common strategy in medicinal chemistry to modulate their biological effects. This compound serves as a versatile building block for the synthesis of more complex 8-substituted xanthine derivatives. The conversion of 8-bromoxanthine to this compound is a key synthetic step, typically achieved through a nucleophilic aromatic substitution reaction. This protocol details a robust method for this transformation, based on analogous reactions reported in the literature.
Data Presentation
The following table summarizes the key parameters for the synthesis of this compound derivatives from the corresponding 8-bromo precursors, as adapted from analogous reactions.[1]
| Parameter | Value/Condition | Notes |
| Starting Material | 8-Bromoxanthine | Substituted 8-bromoxanthines have been used in similar reactions.[1] |
| Reagent | Ammonia (aqueous or gas) | Primary and secondary amines have been successfully used.[1] |
| Solvent | Methanol | Protic solvents are suitable for this reaction. |
| Temperature | 170 °C | High temperatures are necessary to drive the substitution.[1] |
| Apparatus | Steel Autoclave | Required to reach the necessary temperature and pressure.[1] |
| Reaction Time | Several hours (to be optimized) | Reaction progress should be monitored by TLC or LC-MS. |
| Product | This compound | Expected product. |
| Purification | Recrystallization | The product is expected to be a crystalline solid.[1] |
Experimental Protocol
This protocol describes the synthesis of this compound from 8-bromoxanthine.
Materials:
-
8-Bromoxanthine
-
Methanol
-
Concentrated aqueous ammonia (or ammonia gas)
-
Deionized water
-
Steel autoclave
-
Magnetic stirrer with heating plate
-
Filtration apparatus (Büchner funnel, filter paper)
-
Standard laboratory glassware
-
Analytical balance
-
pH meter or pH paper
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer (MS)
-
Infrared (IR) spectrometer
Procedure:
-
Reaction Setup: In a glass liner for the steel autoclave, add 8-bromoxanthine.
-
Add methanol to the liner to dissolve or suspend the 8-bromoxanthine.
-
Add a significant excess of concentrated aqueous ammonia to the mixture. The use of a large excess of the aminating agent is crucial to drive the reaction to completion.
-
Place the sealed glass liner into the steel autoclave.
-
Seal the autoclave according to the manufacturer's instructions.
-
Reaction: Place the autoclave on a heating mantle or in a suitable heating block on a magnetic stirrer.
-
Heat the reaction mixture to 170 °C with stirring.[1]
-
Maintain this temperature for several hours. The optimal reaction time should be determined by monitoring the disappearance of the starting material using an appropriate analytical technique (e.g., TLC or LC-MS) on aliquots carefully taken after cooling and depressurizing the reactor.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature.
-
Carefully open the autoclave in a well-ventilated fume hood.
-
Remove the glass liner and transfer the contents to a round-bottom flask.
-
Remove the solvent and excess ammonia under reduced pressure.
-
Purification: To the resulting crude solid, add deionized water. The product is expected to have low solubility in water.
-
Adjust the pH of the suspension to neutral (pH ~7) using a suitable acid or base if necessary.
-
Heat the suspension to dissolve the product, if soluble at higher temperatures, and then allow it to cool slowly to induce crystallization. If the product is insoluble, it can be purified by washing with hot water and then a suitable organic solvent to remove impurities.
-
Collect the crystalline product by vacuum filtration.
-
Wash the solid with cold deionized water and then a small amount of cold methanol.
-
Dry the purified this compound under vacuum.
-
Characterization: Confirm the identity and purity of the product using NMR, MS, and IR spectroscopy. The melting point of the product should also be determined and compared to literature values if available.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
References
Application Notes & Protocols: Laboratory Synthesis of 8-Aminoxanthine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Xanthine (3,7-dihydropurine-2,6-dione) and its derivatives are a class of purine alkaloids that form the core scaffold for numerous natural and synthetic compounds with significant therapeutic value.[1] Naturally occurring methylxanthines like caffeine and theophylline are widely known for their pharmacological effects, including cognitive enhancement and bronchodilation.[2] In medicinal chemistry, the xanthine core has proven to be a versatile template for developing lead compounds targeting various therapeutic areas.[2][3]
Substitution at the C8-position of the xanthine ring, in particular, has a significant impact on the pharmaceutical properties of these compounds.[3] 8-Aminoxanthine derivatives, a key subset of this class, are of particular interest in drug development. They are widely recognized for their role as antagonists of adenosine receptors (ARs), which are G protein-coupled receptors involved in numerous physiological processes.[4][5] This antagonism confers upon them a wide range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects.[1][5][6][7] Consequently, these derivatives are actively investigated for the treatment of conditions such as Parkinson's disease, asthma, diabetes, and various inflammatory disorders.[2][4][5]
This document provides detailed protocols for the laboratory synthesis of this compound derivatives, summarizes key quantitative data, and illustrates the primary synthetic and biological pathways.
General Synthetic Strategies
The synthesis of this compound and its substituted derivatives can be approached through several reliable pathways. The most common strategies involve the construction of the imidazole ring onto a pre-existing pyrimidine structure, typically a 5,6-diaminouracil derivative. An alternative, more direct route involves the functionalization of an existing xanthine core at the 8-position.
Key Synthetic Routes:
-
Condensation with Carboxylic Acids: This is a widely used method where a 1,3-disubstituted-5,6-diaminouracil is condensed with a carboxylic acid using a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).[1][8] This forms an intermediate 5-carboxamidouracil, which is then cyclized, typically by heating with a base like sodium hydroxide (NaOH), to yield the 8-substituted xanthine.[4][8]
-
Condensation with Aldehydes: In this approach, the 5,6-diaminouracil derivative is reacted with an aldehyde to form a Schiff base (imine) intermediate.[8][9] Subsequent oxidative cyclization yields the desired 8-substituted xanthine.[4][8]
-
Direct Nitration and Reduction: This method allows for the direct synthesis of an 8-amino group onto a pre-formed xanthine scaffold. The xanthine is first nitrated at the C8-position to yield an 8-nitroxanthine derivative. This intermediate is then reduced to the corresponding this compound.[10]
Caption: Overview of primary synthetic routes to 8-substituted and 8-aminoxanthines.
Experimental Protocols
Protocol 1: Synthesis of 8-Substituted Xanthine via Amide Intermediate
This protocol describes the synthesis of an 8-substituted xanthine derivative by first forming an amide intermediate from a 5,6-diaminouracil and a carboxylic acid, followed by base-catalyzed cyclization.[1][8]
Step 1: Synthesis of Amide Intermediate (e.g., N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide) [4]
-
Materials:
-
5,6-diamino-1-methyluracil
-
Benzoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)
-
Dioxane/Water (1:1 mixture)
-
Stir plate and magnetic stir bar
-
Reaction flask
-
-
Procedure:
-
Dissolve 1 mmol of 5,6-diamino-1-methyluracil in a minimal amount of the dioxane/water solvent mixture in a reaction flask.
-
Add 1.3 mmol of EDC.HCl and 1 mmol of benzoic acid to the solution.
-
Stir the reaction mixture vigorously at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the solution. If not, the solvent can be removed under reduced pressure.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Step 2: Ring Closure to form 8-Phenylxanthine Derivative
-
Materials:
-
Amide intermediate from Step 1
-
1 N Sodium Hydroxide (NaOH) solution
-
Reflux apparatus
-
-
Procedure:
-
Suspend the amide intermediate in an aqueous solution of 1 N NaOH.
-
Heat the mixture to reflux for 1-2 hours. The amide will dissolve as it reacts and cyclizes.
-
After cooling the reaction mixture to room temperature, acidify with a suitable acid (e.g., HCl) to precipitate the final xanthine product.
-
Collect the solid by filtration, wash with water to remove salts, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol or water) for purification.
-
Protocol 2: Direct Synthesis of this compound via Nitration and Reduction
This protocol outlines the direct conversion of a xanthine to an this compound.[10]
Step 1: Nitration of Xanthine
-
Materials:
-
Theophylline (1,3-dimethylxanthine) or other xanthine starting material
-
Fuming nitric acid
-
Sulfuric acid
-
Ice bath
-
-
Procedure:
-
Carefully add the xanthine starting material in small portions to a cold (0-5 °C) mixture of fuming nitric acid and sulfuric acid with stirring.
-
Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture slowly onto crushed ice.
-
The 8-nitroxanthine product will precipitate. Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.
-
Step 2: Reduction of 8-Nitroxanthine to this compound
-
Materials:
-
8-Nitroxanthine from Step 1
-
Reducing agent (e.g., Sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation with Pd/C)
-
Ammonia solution or appropriate solvent (e.g., ethanol)
-
-
Procedure (using Sodium Dithionite):
-
Dissolve the 8-nitroxanthine in an aqueous ammonia solution.
-
Heat the solution gently (50-60 °C).
-
Add sodium dithionite in portions with stirring until the color of the solution disappears, indicating the reduction is complete.
-
Cool the solution and adjust the pH to precipitate the this compound product.
-
Filter the product, wash with cold water, and dry.
-
Quantitative Data Summary
The following tables summarize representative yields and biological activity data for synthesized 8-substituted xanthine derivatives from published literature.
Table 1: Synthesis Yields and Melting Points of Xanthine Precursors and Derivatives
| Compound Name | Starting Materials | Yield (%) | Melting Point (°C) | Reference |
| N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide | 5,6-diamino-1-methyluracil, Benzoic acid | 78 | > 320 | [4] |
| (E)-N-(6-amino-2,4-dioxo-3-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(3-methoxyphenyl)acrylamide | 3-propargyl-5,6-diaminouracil, (E)-3-(3-methoxyphenyl)acrylic acid | 83 | 295–298 | [4] |
| 1,3-diethyl-8-(oxazol-5-yl)-3,7-dihydro-1H-purine-2,6-dione | 5,6-diamino-1,3-diethyluracil, Oxazole-5-carboxylic acid | 26 | 262 | [1] |
| 1-Butylxanthine (Microwave-assisted) | 1-butyl-5,6-diaminouracil, Triethyl orthoformate | 85 | 261 | [11] |
Table 2: Biological Activity of 8-Substituted Xanthine Derivatives at Human Adenosine Receptors (AR)
| Compound ID | N1-Substituent | N3-Substituent | 8-Position Substituent | A₁R Kᵢ (nM) | A₂ₐR Kᵢ (nM) | Reference |
| 22 | Propyl | Ethyl | 4-methoxybenzylamino | 130 | 62 | [5] |
| 24 | Propyl | Ethyl | 4-fluorobenzylamino | 72 | 77 | [5] |
| 6a | Methyl | Methyl | 4-(cyclopentyloxy)-3-methoxyphenyl | >100,000 | 100 | [12] |
| 12 | Propyl | Methyl | 4-(cyclopentyloxy)-3-methoxyphenyl | >100,000 | 150 | [12] |
Application in Drug Development & Signaling Pathways
This compound derivatives are primarily developed as antagonists for adenosine receptors. Adenosine is an endogenous nucleoside that modulates numerous physiological functions by activating four receptor subtypes: A₁, A₂ₐ, A₂ₒ, and A₃. Under conditions of metabolic stress, such as inflammation or hypoxia, extracellular adenosine levels rise, triggering various cellular responses.[5]
Adenosine Receptor Signaling:
-
A₁ and A₃ Receptors: Typically couple to Gᵢ/₀ proteins, leading to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.
-
A₂ₐ and A₂ₒ Receptors: Couple to Gₛ proteins, which activate adenylyl cyclase and thereby increase intracellular cAMP levels.
Xanthine derivatives act as competitive antagonists, blocking adenosine from binding to these receptors and thus inhibiting its downstream effects. For instance, antagonism of the A₂ₐ receptor is a key strategy in the treatment of Parkinson's disease, as exemplified by the approved drug Istradefylline.[4] By blocking A₂ₐ receptors in the brain, these antagonists can help modulate motor control pathways. Similarly, antagonism of A₁ and A₂ₐ receptors has shown potent anti-inflammatory effects in various models.[5]
Caption: Mechanism of this compound derivatives as adenosine receptor antagonists.
Microwave-Assisted Synthesis Workflow
The use of microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In xanthine synthesis, it dramatically reduces reaction times for the ring closure step compared to conventional heating methods, often improving yields as well.[11][13]
Caption: Workflow for rapid, microwave-assisted synthesis of xanthine derivatives.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Novel 8-heterocyclyl xanthine derivatives in drug development - an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xanthine scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]
- 5. Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. RECENT INNOVATIONS IN BIOLOGICAL ACTIVITIES OF XANTHINE AND ITS DERIVATIVES: A REVIEW [sjpms.journals.ekb.eg]
- 8. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. tandfonline.com [tandfonline.com]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for 8-Aminoxanthine in Primary Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are compiled based on the known mechanisms of action of xanthine derivatives and general primary cell culture techniques. To date, there is a lack of specific published data on the use of 8-Aminoxanthine in primary neuronal, astrocytic, or microglial cell cultures. Therefore, the provided concentrations and experimental timelines are extrapolated from studies on related 8-substituted xanthine compounds and should be considered as starting points for experimental optimization.
Introduction
This compound belongs to the xanthine family of compounds, which are known for their diverse biological activities. Xanthine derivatives, such as caffeine and theophylline, are well-characterized as antagonists of adenosine receptors and inhibitors of phosphodiesterases (PDEs). These mechanisms of action make them promising candidates for investigating a variety of cellular processes, particularly in the central nervous system (CNS). This document provides detailed protocols for utilizing this compound in primary cell culture experiments to explore its potential effects on neurons, astrocytes, and microglia.
Mechanism of Action
This compound is expected to exhibit biological effects primarily through two main pathways:
-
Adenosine Receptor Antagonism: Adenosine is a key neuromodulator in the CNS, acting through four G-protein coupled receptor subtypes (A1, A2A, A2B, and A3). By blocking these receptors, particularly the A1 and A2A subtypes, which are abundant in the brain, this compound can modulate neuronal excitability, neurotransmitter release, and neuroinflammation.[1][2]
-
Phosphodiesterase (PDE) Inhibition: PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in various signaling cascades. Inhibition of PDEs by this compound would lead to an increase in intracellular cAMP and cGMP levels, affecting processes such as gene expression, cell survival, and inflammation.[3][4]
Data Presentation: Quantitative Parameters for Experimental Design
Due to the absence of direct data for this compound, the following table provides suggested starting concentrations and incubation times based on studies with other 8-substituted xanthine derivatives. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for your specific primary cell type and experimental endpoint.
| Parameter | Suggested Starting Range | Notes |
| Concentration | 1 µM - 50 µM | Based on the activity of other 8-substituted xanthines. Higher concentrations (up to 100 µM) have been used in some cell lines, but toxicity may be a concern in primary cells.[2] |
| Incubation Time | 4 - 48 hours | Dependent on the specific assay. For signaling pathway analysis (e.g., cAMP levels), shorter incubation times (minutes to a few hours) may be sufficient. For neuroprotection or neuroinflammation assays, longer incubation times (24-48 hours) are common. |
| Solvent | Dimethyl sulfoxide (DMSO) | Ensure the final DMSO concentration in the culture medium is non-toxic, typically ≤ 0.1%. |
Experimental Protocols
Preparation of Primary Neuronal Cultures
This protocol describes the isolation and culture of primary cortical neurons from embryonic rodents.
Materials:
-
Embryonic day 18 (E18) rat or mouse embryos
-
Hibernate®-E medium
-
Papain dissociation system
-
Neurobasal® medium supplemented with B-27® supplement, GlutaMAX™, and penicillin-streptomycin
-
Poly-D-lysine coated culture plates or coverslips
Protocol:
-
Dissect cortices from E18 embryos in ice-cold Hibernate®-E medium.
-
Mince the tissue and incubate with papain solution at 37°C for 20-30 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in Neurobasal® complete medium.
-
Plate the neurons onto poly-D-lysine coated plates at a suitable density (e.g., 2 x 10^5 cells/cm²).
-
Incubate at 37°C in a humidified incubator with 5% CO2.
-
After 24 hours, replace half of the medium with fresh, pre-warmed complete Neurobasal® medium.
-
Continue to culture the neurons, replacing half of the medium every 3-4 days. Experiments are typically performed on neurons cultured for 7-14 days in vitro (DIV).
Preparation of Primary Astrocyte Cultures
This protocol describes the isolation and culture of primary astrocytes from neonatal rodents.
Materials:
-
Postnatal day 1-3 (P1-P3) rat or mouse pups
-
DMEM with 10% Fetal Bovine Serum (FBS) and penicillin-streptomycin
-
Trypsin-EDTA
-
Poly-D-lysine coated culture flasks
Protocol:
-
Dissect cortices from P1-P3 pups and remove the meninges.
-
Mince the tissue and incubate with Trypsin-EDTA at 37°C for 15 minutes.
-
Add DMEM with 10% FBS to inactivate the trypsin and gently triturate to a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cells and resuspend in DMEM with 10% FBS.
-
Plate the cells in poly-D-lysine coated flasks.
-
After 7-10 days, when the culture is confluent, shake the flasks on an orbital shaker to detach microglia and oligodendrocyte precursor cells.
-
The remaining adherent cells are primarily astrocytes and can be subcultured for experiments.
Preparation of Primary Microglia Cultures
This protocol describes the isolation of microglia from mixed glial cultures.
Materials:
-
Mixed glial cultures (from the astrocyte preparation protocol, before shaking)
-
DMEM with 10% FBS and penicillin-streptomycin
Protocol:
-
After 10-14 days in culture, the mixed glial culture will have a confluent layer of astrocytes with microglia growing on top.
-
To isolate microglia, shake the flasks on an orbital shaker at 37°C for 2-4 hours.
-
Collect the supernatant containing the detached microglia.
-
Centrifuge the supernatant and resuspend the microglial pellet in fresh medium.
-
Plate the microglia in appropriate culture vessels for experiments. The purity can be assessed by immunostaining for microglia-specific markers like Iba1.
Neuroprotection Assay
This assay evaluates the potential of this compound to protect primary neurons from a neurotoxic insult.
Materials:
-
Mature primary neuronal cultures (DIV 7-14)
-
Neurotoxin (e.g., glutamate, oligomeric amyloid-beta)
-
This compound stock solution
-
Cell viability assay kit (e.g., MTT, LDH)
Protocol:
-
Pre-treat primary neurons with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 24 hours.
-
Induce neurotoxicity by adding the chosen neurotoxin for the appropriate duration (e.g., glutamate for 15-30 minutes, amyloid-beta for 24 hours).
-
Remove the treatment and toxin-containing medium and replace it with fresh medium.
-
Incubate for a further 24 hours.
-
Assess cell viability using a standard assay according to the manufacturer's instructions.
Neuroinflammation Assay in Primary Microglia or Astrocytes
This assay assesses the effect of this compound on the inflammatory response of glial cells.
Materials:
-
Primary microglia or astrocyte cultures
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)
-
This compound stock solution
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6) or Griess reagent for nitric oxide measurement.
Protocol:
-
Pre-treat primary microglia or astrocytes with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent (e.g., 100 ng/mL LPS) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the levels of pro-inflammatory cytokines or nitric oxide in the supernatant using appropriate kits.
Mandatory Visualizations
Caption: Experimental workflow for using this compound in primary cell culture.
Caption: Antagonism of Adenosine A2A Receptor signaling by this compound.
Caption: Inhibition of Phosphodiesterase (PDE) by this compound.
References
- 1. Frontiers | Multifunctional Anti-Alzheimer’s Disease Effects of Natural Xanthone Derivatives: A Primary Structure-Activity Evaluation [frontiersin.org]
- 2. Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methylxanthines and Neurodegenerative Diseases: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Astrocytes in Primary Cultures Express Serine Racemase, Synthesize D-Serine and Acquire A1 Reactive Astrocyte Features - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-Aminoxanthine and Related Purine Analogs as Selective Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Aminoxanthine and its related 8-aminopurine derivatives are a class of compounds that have garnered significant interest for their roles as selective enzyme inhibitors, particularly within the purine salvage pathway. While this compound itself is primarily a metabolite, its precursors, 8-aminoinosine and 8-aminohypoxanthine, have demonstrated potent and selective inhibition of Purine Nucleoside Phosphorylase (PNPase). This enzyme is a critical target in various therapeutic areas due to its role in purine metabolism and immune function.
These application notes provide a comprehensive overview of the use of 8-aminopurine analogs as selective enzyme inhibitors, with a focus on assays for PNPase. The provided protocols and data will enable researchers to effectively screen and characterize these and similar compounds.
Mechanism of Action: Inhibition of Purine Nucleoside Phosphorylase
Purine Nucleoside Phosphorylase (PNPase) is a key enzyme in the purine salvage pathway that catalyzes the reversible phosphorolysis of purine nucleosides to their corresponding purine bases and ribose-1-phosphate. Inhibition of PNPase leads to an accumulation of its substrates, such as inosine and guanosine, and a decrease in its products, including hypoxanthine and guanine. This shift in the purine metabolome has significant downstream effects, including the modulation of immune responses and reduction of oxidative stress. 8-Aminohypoxanthine acts as a competitive inhibitor of PNPase, binding to the active site and preventing the binding of the natural substrates.[1]
Data Presentation: Inhibitory Activity of 8-Aminopurine Analogs against Purine Nucleoside Phosphorylase
The following table summarizes the quantitative data for the inhibition of recombinant human PNPase (rhPNPase) by various 8-aminopurine analogs. The data is presented as the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition.
| Compound | Substrate Used in Assay | Inhibition Constant (Ki) in µmol/L | 95% Confidence Interval (CI) | Reference |
| 8-Aminoguanine | Inosine | 2.8 | 2.2–3.5 | [1] |
| 8-Aminoinosine | Inosine | 35 | 26–49 | [1] |
| 8-Aminohypoxanthine | Inosine | 28 | 23–34 | [1] |
| 8-Aminohypoxanthine | Guanosine | 20 | 14–29 | [1] |
Signaling Pathway of PNPase Inhibition
The inhibition of PNPase by 8-aminopurine analogs initiates a cascade of events that rebalances the purine metabolome and reduces the production of reactive oxygen species (ROS). The following diagram illustrates this signaling pathway.
Experimental Workflow for Screening PNPase Inhibitors
The following diagram outlines a typical experimental workflow for screening and characterizing potential inhibitors of Purine Nucleoside Phosphorylase.
Experimental Protocols
Protocol 1: In Vitro Inhibition Assay for Purine Nucleoside Phosphorylase (PNPase)
This protocol describes a method to determine the inhibitory potential of a test compound, such as 8-aminohypoxanthine, against recombinant human PNPase (rhPNPase) using High-Performance Liquid Chromatography (HPLC) to quantify substrate and product concentrations.
Materials and Reagents:
-
Recombinant human PNPase (rhPNPase)
-
Inosine (substrate)
-
Test compound (e.g., 8-aminohypoxanthine)
-
Potassium phosphate buffer (50 mmol/L, pH 7.4)
-
Bovine Serum Albumin (BSA)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile
-
Methanol
-
Deionized water
-
Perchloric acid (for reaction quenching)
Procedure:
-
Preparation of Reagents:
-
Prepare a 50 mmol/L potassium phosphate buffer (pH 7.4).
-
Prepare stock solutions of inosine and the test compound in the phosphate buffer.
-
Prepare a working solution of rhPNPase in the phosphate buffer containing 0.1 mg/mL BSA. Keep on ice.
-
-
Enzyme Reaction:
-
Set up a series of microcentrifuge tubes for each inhibitor concentration to be tested, including a no-inhibitor control.
-
To each tube, add the following in order:
-
Potassium phosphate buffer
-
Test compound at various concentrations
-
rhPNPase solution (final concentration ~1 ng per 50 µL reaction)
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding the inosine substrate (final concentrations can range from 100 to 2000 µmol/L).
-
Incubate the reaction at 30°C for 10 minutes. The reaction time should be within the linear range of product formation.
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding a small volume of cold perchloric acid.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC Analysis:
-
Analyze the samples by reverse-phase HPLC using a C18 column.
-
Use a suitable mobile phase gradient of acetonitrile and water to separate inosine and its product, hypoxanthine.
-
Detect the separated compounds using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Quantify the concentrations of inosine and hypoxanthine by comparing their peak areas to a standard curve.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
To determine the inhibition constant (Ki) and the mechanism of inhibition, perform the assay at multiple substrate and inhibitor concentrations and analyze the data using Michaelis-Menten and Lineweaver-Burk plots. For competitive inhibition, the following equation can be used: V = (Vmax * [S]) / (Km * (1 + [I]/Ki) + [S]), where V is the velocity, Vmax is the maximum velocity, [S] is the substrate concentration, Km is the Michaelis constant, [I] is the inhibitor concentration, and Ki is the inhibition constant.
-
Protocol 2: Spectrophotometric Assay for Xanthine Oxidase (XO) Inhibition
While this compound is a metabolite in the purine pathway, understanding the activity of Xanthine Oxidase is also relevant. This protocol describes a common spectrophotometric method for assaying XO activity and its inhibition.
Materials and Reagents:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Test compound
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.5)
-
Spectrophotometer capable of measuring absorbance at 295 nm
-
96-well UV-transparent microplates or quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine in a small amount of NaOH and dilute with the phosphate buffer.
-
Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO) and then dilute in the phosphate buffer.
-
Prepare a working solution of Xanthine Oxidase in the phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate or cuvette, add:
-
Phosphate buffer
-
Test compound at various concentrations
-
Xanthine Oxidase solution
-
-
Mix and pre-incubate at room temperature for a defined period (e.g., 5-10 minutes).
-
Initiate the reaction by adding the xanthine substrate.
-
Immediately begin monitoring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.
-
Record the absorbance at regular intervals for a period of 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation (the initial velocity) from the linear portion of the absorbance vs. time curve. The molar extinction coefficient of uric acid at 295 nm is approximately 12,600 M⁻¹cm⁻¹.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Logical Relationship: From Precursor to Metabolite
The following diagram illustrates the metabolic relationship between 8-aminoinosine, 8-aminohypoxanthine, and this compound, highlighting the enzymes involved in their conversion.
References
Application Notes and Protocols for Developing Animal Models for 8-Aminoxanthine Therapeutic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Aminoxanthine and its derivatives represent a promising class of compounds with therapeutic potential in a range of disorders. As part of the broader xanthine family, these molecules are known to exert their effects through mechanisms such as adenosine receptor antagonism and inhibition of phosphodiesterases and xanthine oxidase.[1][2] These mechanisms are implicated in the pathophysiology of various conditions, including renal disease, neurodegenerative disorders, and inflammatory conditions.
These application notes provide detailed protocols for developing and utilizing animal models to investigate the therapeutic efficacy of this compound and related compounds. The following sections outline methodologies for inducing relevant disease states in rodents, administering the therapeutic agent, and assessing key outcomes.
Animal Model Selection
The choice of animal model is critical for the successful evaluation of this compound's therapeutic potential. Based on its known mechanisms of action, the following models are recommended:
-
Two-Kidney, One-Clip (2K1C) Rat Model of Renovascular Hypertension: Ideal for studying the effects on renal dysfunction and hypertension, relevant to xanthine oxidase inhibition.[3][4]
-
db/db Mouse Model of Type 2 Diabetes: Suitable for investigating the compound's impact on diabetic neuropathy and other complications of diabetes.[5][6]
-
Chemoconvulsant-Induced Seizure Model in Rodents: Useful for assessing the neuroprotective and anticonvulsant properties related to adenosine receptor modulation.[7][8]
Experimental Protocols
Two-Kidney, One-Clip (2K1C) Renovascular Hypertension Model in Rats
This model induces hypertension and renal dysfunction, mimicking human renovascular hypertension.
Protocol for Induction:
-
Animals: Male Sprague-Dawley rats (7-8 weeks old) are suitable for this procedure.[4]
-
Anesthesia: Anesthetize the rats with an intraperitoneal injection of a ketamine/xylazine cocktail.
-
Surgical Procedure:
-
Sham Control: Sham-operated animals undergo the same surgical procedure without the placement of the arterial clip.[4]
-
Post-Operative Care: Monitor the animals for recovery and provide appropriate post-operative analgesia. Allow 3-4 weeks for hypertension to develop and stabilize.[4][9]
Workflow for 2K1C Model and this compound Treatment:
Caption: Workflow for the 2K1C renovascular hypertension model.
Administration of this compound:
-
Route: Intraperitoneal (IP) injection or oral gavage are common routes for administering xanthine derivatives.[10][11]
-
Dosage and Schedule: The optimal dose and frequency should be determined in preliminary dose-ranging studies. A starting point could be based on doses used for similar xanthine derivatives (e.g., 2.5, 5, and 10 mg/kg).[10] Treatment should commence after the establishment of hypertension.
Efficacy Assessment:
-
Primary Endpoints:
-
Systolic Blood Pressure: Measured weekly using a non-invasive tail-cuff method.[9]
-
-
Secondary Endpoints:
-
Renal Function: Measure plasma creatinine and urea levels at the end of the study.[12]
-
Xanthine Oxidase Activity: Assess XO activity in kidney tissue homogenates using a spectrophotometric assay.[1][2][13]
-
Histopathology: Examine kidney sections stained with H&E and Masson's trichrome for evidence of glomerular injury and fibrosis.[14][15]
-
Inflammatory Markers: Quantify levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in kidney tissue using ELISA or multiplex immunoassays.[16]
-
Quantitative Data Summary for 2K1C Model:
| Parameter | Control Group (Vehicle) | This compound (Low Dose) | This compound (High Dose) |
| Baseline SBP (mmHg) | e.g., 180 ± 10 | e.g., 182 ± 12 | e.g., 179 ± 11 |
| Final SBP (mmHg) | e.g., 195 ± 15 | e.g., 165 ± 10 | e.g., 150 ± 8 |
| Plasma Creatinine (mg/dL) | e.g., 1.2 ± 0.2 | e.g., 0.8 ± 0.1 | e.g., 0.6 ± 0.1 |
| Kidney XO Activity (U/mg protein) | e.g., 0.5 ± 0.08 | e.g., 0.3 ± 0.05 | e.g., 0.2 ± 0.04 |
| Fibrosis Score | e.g., 3.5 ± 0.5 | e.g., 2.0 ± 0.4 | e.g., 1.5 ± 0.3 |
db/db Mouse Model of Diabetic Neuropathy
This genetic model of type 2 diabetes develops progressive neuropathy, making it suitable for evaluating therapies aimed at this complication.
Protocol for Model Development:
-
Animals: Male db/db mice and their non-diabetic db/+ littermates are used. Diabetes typically develops at 4-8 weeks of age.[5]
-
Monitoring: Monitor blood glucose levels and body weight weekly to confirm the diabetic phenotype.[5] Neuropathic changes are typically established after 4-8 weeks of diabetes.[17]
-
Husbandry: Provide appropriate housing and diet as per institutional guidelines.
Workflow for db/db Mouse Model and this compound Treatment:
Caption: Workflow for the db/db diabetic neuropathy model.
Administration of this compound:
-
Route: Oral gavage is a common and less stressful method for long-term studies in mice.[11]
-
Dosage and Schedule: Daily administration is typical. Doses should be determined based on preliminary studies.
Efficacy Assessment:
-
Behavioral Testing:
-
Nerve Conduction Velocity (NCV):
-
Histopathology:
-
Biochemical Markers:
-
Assess markers of oxidative stress and inflammation in sciatic nerve tissue.
-
Quantitative Data Summary for db/db Model:
| Parameter | db/+ Control | db/db Vehicle | This compound Treated |
| Mechanical Threshold (g) | e.g., 1.0 ± 0.1 | e.g., 0.2 ± 0.05 | e.g., 0.7 ± 0.1 |
| Thermal Latency (s) | e.g., 10 ± 1.2 | e.g., 4 ± 0.8 | e.g., 8 ± 1.0 |
| Motor NCV (m/s) | e.g., 55 ± 3 | e.g., 35 ± 4 | e.g., 48 ± 3 |
| IENFD (fibers/mm) | e.g., 25 ± 3 | e.g., 10 ± 2 | e.g., 20 ± 2 |
Chemoconvulsant-Induced Seizure Model
This model is used to evaluate the anticonvulsant potential of compounds.
Protocol for Induction:
-
Animals: Adult mice (e.g., C57BL/6) or rats are commonly used.
-
Chemoconvulsant: Pentylenetetrazol (PTZ) is a commonly used agent that induces clonic-tonic seizures.[8]
-
Induction: Administer a sub-convulsive dose of PTZ (e.g., 35-45 mg/kg, i.p.) repeatedly (e.g., every other day) to induce a kindling effect, leading to progressively more severe seizures.[21]
-
Seizure Scoring: Seizures are observed and scored using a standardized scale (e.g., Racine scale).[7]
Workflow for Chemoconvulsant-Induced Seizure Model:
Caption: Workflow for the chemoconvulsant-induced seizure model.
Administration of this compound:
-
Route: IP injection is suitable for acute studies.
-
Timing: Administer the compound a specific time (e.g., 30 minutes) before the PTZ challenge.
Efficacy Assessment:
-
Behavioral Seizure Parameters:
-
Seizure Severity: Scored using the Racine scale.
-
Latency to Seizure: Time from PTZ injection to the onset of the first seizure.
-
-
Electroencephalography (EEG):
Quantitative Data Summary for Seizure Model:
| Parameter | Vehicle Control | This compound Treated |
| Mean Seizure Score | e.g., 4.5 ± 0.5 | e.g., 2.0 ± 0.8 |
| Latency to First Seizure (s) | e.g., 120 ± 25 | e.g., 300 ± 40 |
| Percentage of Seizure-Free Animals | e.g., 0% | e.g., 40% |
Signaling Pathways
This compound likely exerts its effects through multiple signaling pathways. The following diagrams illustrate the putative mechanisms of action.
Adenosine Receptor Antagonism Pathway:
Caption: Antagonism of the A1 adenosine receptor by this compound.
Xanthine Oxidase Inhibition Pathway:
Caption: Inhibition of xanthine oxidase by this compound.
Conclusion
The protocols and methodologies outlined in these application notes provide a comprehensive framework for the preclinical evaluation of this compound. By utilizing these well-characterized animal models and robust assessment techniques, researchers can effectively investigate the therapeutic potential of this promising compound across a range of disease areas. Careful experimental design and adherence to these protocols will be crucial for generating reliable and translatable data for future drug development efforts.
References
- 1. Xanthine Oxidase - Assay | Worthington Biochemical [worthington-biochem.com]
- 2. 3hbiomedical.com [3hbiomedical.com]
- 3. 2K1C-induced Hypertension Model in SD Rat_GemPharmatech [en.gempharmatech.com]
- 4. 2.2. Preparation of Hypertensive Model in Rats [bio-protocol.org]
- 5. Characterization of diabetic neuropathy progression in a mouse model of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. frontiersin.org [frontiersin.org]
- 8. Animal Models of Epilepsy: A Phenotype-oriented Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.1. Experimental protocol [bio-protocol.org]
- 10. Structure-related pharmacokinetics of xanthines after direct administration into the peritoneal cavity of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oral gavage administration: Topics by Science.gov [science.gov]
- 12. mdpi.com [mdpi.com]
- 13. biocompare.com [biocompare.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Renal Histo-Pathology (I) - Normal Kidney Light Microscopy - Dr. Gawad | PPTX [slideshare.net]
- 16. idexxbioanalytics.com [idexxbioanalytics.com]
- 17. Phenotyping animal models of diabetic neuropathy: a consensus statement of the diabetic neuropathy study group of the EASD (Neurodiab) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mouse Models of Diabetic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lost in Translation? Measuring Diabetic Neuropathy in Humans and Animals [e-dmj.org]
- 20. Animal models and biomarkers of neuropathy in diabetic rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Procedures for Electrical and Chemical Kindling Models in Rats and Mice | Springer Nature Experiments [experiments.springernature.com]
- 22. Rodent EEG: Expanding the Spectrum of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantitative Analysis of 8-Aminoxanthine by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of 8-Aminoxanthine using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The described methodology is based on established principles for the analysis of xanthine derivatives and serves as a comprehensive guide for method development, validation, and routine sample analysis.
Introduction
This compound is a purine derivative that plays a role in various biological processes and serves as a potential building block in medicinal chemistry. Accurate and reliable quantification of this compound is crucial for research, drug development, and quality control purposes. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used analytical technique for the separation, identification, and quantification of components in a mixture due to its specificity, sensitivity, and reproducibility.[1][2][3] This application note outlines a reverse-phase HPLC-UV method for the determination of this compound.
Experimental
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions are recommended as a starting point for method development and optimization.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with a mixture of phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.5) and acetonitrile (e.g., 95:5, v/v). The exact ratio should be optimized for best separation. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 275 nm |
Note: The selection of the stationary phase is a critical step in method development. A C18 column is a common choice for the separation of xanthines.[2]
2.2.1. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in a suitable solvent (e.g., a small amount of 0.1 M NaOH followed by dilution with the mobile phase) in a 10 mL volumetric flask.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Make up to the mark with the mobile phase.
2.2.2. Working Standard Solutions
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1-100 µg/mL).
2.2.3. Sample Preparation
The sample preparation method will vary depending on the matrix. A general procedure for a solid sample is outlined below:
-
Accurately weigh a portion of the homogenized sample containing this compound.
-
Extract the analyte with a suitable solvent. The mobile phase is often a good starting choice.
-
Sonication or vortexing can be used to improve extraction efficiency.
-
Centrifuge the sample to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[4]
Method Validation
The analytical method should be validated according to the International Council on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The following parameters should be assessed:
Before sample analysis, the chromatographic system's performance is evaluated by injecting a standard solution multiple times.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
The linearity of the method is determined by analyzing a series of standard solutions at different concentrations.
| Parameter | Illustrative Result |
| Concentration Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = mx + c |
LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Illustrative Value |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
Accuracy is assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.
| Spiked Concentration (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |
| 10 | 9.8 | 98.0 |
| 50 | 50.5 | 101.0 |
| 90 | 89.1 | 99.0 |
Precision is evaluated by analyzing multiple replicates of a sample at the same concentration, both within the same day (intra-day) and on different days (inter-day).
| Concentration (µg/mL) | Intra-day RSD (%) | Inter-day RSD (%) |
| 10 | ≤ 2.0 | ≤ 3.0 |
| 50 | ≤ 1.5 | ≤ 2.5 |
| 90 | ≤ 1.0 | ≤ 2.0 |
Experimental Workflow and Diagrams
The overall workflow for the quantitative analysis of this compound is depicted in the following diagram.
References
Application Note: Quantitative Analysis of 8-Aminoxanthine and its Metabolite 8-Aminohypoxanthine in Biological Matrices using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Aminoxanthine and its related purine analogs are compounds of significant interest in pharmacological and metabolic research. To understand their pharmacokinetic profiles, efficacy, and safety, a robust and sensitive analytical method for their quantification in biological matrices is essential. This application note details a comprehensive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and its primary metabolite, 8-aminohypoxanthine.
Principle
This method employs Hydrophilic Interaction Liquid Chromatography (HILIC) to effectively separate these polar analytes from endogenous matrix components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode, which offers superior selectivity and sensitivity. The use of stable isotope-labeled internal standards is recommended to ensure the highest accuracy and precision by correcting for matrix effects and procedural losses.
Metabolic Pathway
In vivo, 8-aminohypoxanthine is converted to this compound through an oxidation reaction catalyzed by the enzyme xanthine oxidase.[1] This metabolic step is a critical consideration in studies investigating the disposition of these compounds.
Caption: Metabolic conversion of 8-aminohypoxanthine to this compound.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
8-Aminohypoxanthine analytical standard
-
Stable isotope-labeled internal standards (e.g., ¹³C, ¹⁵N-labeled this compound and 8-aminohypoxanthine)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., plasma, urine, cell lysate)
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting small molecules from biological fluids like plasma or serum.
-
Thaw biological samples on ice.
-
To 100 µL of sample, add 20 µL of the internal standard working solution.
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[2][3]
-
Vortex the mixture for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% acetonitrile: 5% water with 10 mM ammonium formate).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC):
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A HILIC column suitable for polar analytes (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM Ammonium formate and 0.1% formic acid.
-
Gradient:
Time (min) % B 0.0 95 5.0 50 5.1 95 | 8.0 | 95 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS):
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flows: Optimized for the specific instrument.
Data Presentation
MRM Transitions
The following table summarizes the optimized Multiple Reaction Monitoring (MRM) transitions for the analytes and their potential internal standards. Note: These transitions are predicted based on the structures of the compounds and should be empirically optimized on the specific mass spectrometer being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 168.1 | 124.1 | 25 |
| 168.1 | 96.1 | 30 | |
| 8-Aminohypoxanthine | 152.1 | 108.1 | 22 |
| 152.1 | 81.1 | 28 | |
| Internal Standard (IS) for this compound | e.g., 171.1 | e.g., 126.1 | Optimize |
| Internal Standard (IS) for 8-Aminohypoxanthine | e.g., 155.1 | e.g., 110.1 | Optimize |
Quantitative Performance
The method should be validated according to regulatory guidelines. The following table presents typical performance characteristics to be evaluated.
| Parameter | This compound | 8-Aminohypoxanthine |
| Linear Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | < 0.5 ng/mL | < 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% Recovery) | 85 - 115% | 85 - 115% |
| Matrix Effect | Monitored | Monitored |
Experimental Workflow
The overall experimental workflow from sample collection to data analysis is depicted below.
Caption: Step-by-step workflow for the analysis of this compound and its metabolites.
Conclusion
The described HILIC-LC-MS/MS method provides a sensitive, selective, and reliable approach for the simultaneous quantification of this compound and its metabolite 8-aminohypoxanthine in biological matrices. This protocol is a valuable tool for researchers in drug metabolism, pharmacokinetics, and related fields, enabling a deeper understanding of the disposition of these important purine compounds. The provided methodologies and performance characteristics serve as a strong foundation for the implementation and validation of this assay in a laboratory setting.
References
Application Notes and Protocols for Inducing Diuresis in Rats with 8-Aminoxanthine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for inducing diuresis in a rat model using 8-Aminoxanthine and its precursors. The document outlines the necessary materials, experimental procedures, and data analysis techniques for researchers in pharmacology and drug development.
Introduction
This compound and its related 8-aminopurine precursors, such as 8-aminoinosine and 8-aminohypoxanthine, have demonstrated diuretic and natriuretic properties.[1] These compounds exert their effects by inhibiting purine nucleoside phosphorylase (PNPase), an enzyme involved in the purine salvage pathway.[1][2][3][4] This inhibition leads to an accumulation of inosine, which in turn activates A2B adenosine receptors in the kidneys.[2][4] Activation of these receptors is thought to increase renal medullary blood flow, ultimately resulting in diuresis, natriuresis, and glucosuria.[2][4] This protocol details a method to study the diuretic effects of this compound precursors in rats.
Experimental Protocols
1. Animal Preparation and Acclimatization
-
Animals: Male Wistar or Sprague-Dawley rats weighing between 150-250g are suitable for this study.[5]
-
Housing: House the rats in a controlled environment with a 12-hour light/dark cycle and provide standard rat chow and water ad libitum.
-
Acclimatization: At least 24 hours before the experiment, place each rat in an individual metabolic cage to allow for acclimatization to the new environment.[6][7] This helps to minimize stress-induced variations in urine output.
-
Fasting: Fast the rats for 18 hours before the experiment, with free access to water.[6][7]
2. Grouping and Dosing
-
Grouping: Randomly divide the rats into the following groups (n=6 per group):
-
Hydration: To ensure a measurable urine output, administer a hydration load of normal saline (0.9% NaCl) orally or intraperitoneally at a volume of 15 ml/kg body weight to all animals before administering the test compounds.[7][8][9]
-
Administration: Administer the vehicle, positive control, or test compound via the desired route (e.g., oral gavage or intraperitoneal injection).
3. Urine Collection and Measurement
-
Metabolic Cages: Immediately after administration, place the rats back into their individual metabolic cages. These cages are designed to separate urine and feces, allowing for accurate urine collection.[6][8]
-
Collection Period: Collect urine for a period of 5 to 24 hours.[5][10] Urine volume should be recorded at regular intervals (e.g., every hour for the first 5 hours) and cumulatively.[7][9][11]
-
Urine Volume: Measure the volume of urine collected for each rat using a graduated measuring cylinder.
4. Urine Analysis
-
pH: Measure the pH of the collected urine samples using a pH meter.[7][9]
-
Electrolytes: Analyze the urine for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.[9][10]
Data Presentation
Table 1: Quantitative Data on Diuretic Activity
| Group | Treatment | Dose | Urine Volume (ml/5h) | Na+ Excretion (mmol/5h) | K+ Excretion (mmol/5h) | Cl- Excretion (mmol/5h) | Urine pH |
| I | Vehicle (Saline) | - | Data | Data | Data | Data | Data |
| II | Furosemide | 10 mg/kg | Data | Data | Data | Data | Data |
| III | 8-Amino-precursor | 33.5 µmol/kg | Data | Data | Data | Data | Data |
Note: This table should be populated with the mean ± SEM of the experimental data.
Visualizations
Diagram 1: Experimental Workflow for Assessing Diuresis in Rats
Caption: Workflow for the induction and assessment of diuresis in a rat model.
Diagram 2: Signaling Pathway of this compound Precursor-Induced Diuresis
Caption: Proposed signaling pathway for diuresis induced by this compound precursors.
References
- 1. 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-Aminoguanine and Its Actions on Renal Excretory Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 8-Aminoguanine and Its Actions on Renal Excretory Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpp.com [ijpp.com]
- 6. rjptsimlab.com [rjptsimlab.com]
- 7. dovepress.com [dovepress.com]
- 8. drnaitiktrivedi.com [drnaitiktrivedi.com]
- 9. Evaluation of the Diuretic Activity of the Aqueous and 80% Methanol Extracts of Ficus sur Forssk (Moraceae) Leaves in Saline-loaded Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jsirjournal.com [jsirjournal.com]
- 11. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
Application Notes and Protocols for Assessing the Natriuretic Effects of 8-Aminoxanthine In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Aminoxanthine is a member of the 8-aminopurine family of compounds that have garnered significant interest for their diuretic and natriuretic properties. These compounds represent a potential new class of therapeutic agents for managing conditions such as hypertension, heart failure, and chronic kidney disease. The primary mechanism of action for the natriuretic effects of 8-aminopurines involves the inhibition of the enzyme purine nucleoside phosphorylase (PNPase). This inhibition leads to an accumulation of inosine in the renal interstitium, which in turn activates A2B adenosine receptors, promoting diuresis and natriuresis.[1][2][3][4] Notably, this compound is a metabolite of 8-aminohypoxanthine, formed via the action of xanthine oxidase.[5][6] While direct quantitative data for this compound's natriuretic effects are not extensively published, its activity can be inferred from its precursors, 8-aminohypoxanthine and the well-studied 8-aminoguanine.[5][7] Unlike 8-aminoguanine, 8-aminohypoxanthine and its metabolite this compound are not reported to cause antikaliuresis (a decrease in potassium excretion), which may offer a therapeutic advantage.[6][7]
These application notes provide a detailed overview of the signaling pathway of 8-aminopurines and a comprehensive in vivo protocol for assessing the natriuretic effects of this compound in a rat model.
Signaling Pathway of 8-Aminopurine Induced Natriuresis
The proposed mechanism by which 8-aminopurines, including this compound, induce natriuresis is initiated by the inhibition of purine nucleoside phosphorylase (PNPase). This enzyme is crucial for the purine salvage pathway. Inhibition of PNPase leads to an increase in the renal interstitial concentration of its substrate, inosine. Elevated inosine levels then activate A2B adenosine receptors on renal vascular smooth muscle cells.[1][3] This activation is thought to increase renal medullary blood flow, which in turn enhances renal excretory function, leading to diuresis (increased urine volume) and natriuresis (increased sodium excretion).[1][3]
References
- 1. 8-Aminoguanine and Its Actions on Renal Excretory Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Competitive Binding Assay of 8-Aminoxanthine at A1/A2a Adenosine Receptors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine receptors, members of the G protein-coupled receptor (GPCR) superfamily, are crucial regulators of a wide array of physiological processes. The A1 and A2a receptor subtypes, in particular, are prominent in the central nervous and cardiovascular systems, making them attractive targets for therapeutic intervention in conditions such as neurodegenerative diseases, inflammation, and cardiac disorders. Xanthine derivatives, including the endogenous molecule xanthine and its methylated analogs like caffeine and theophylline, are well-established antagonists of adenosine receptors. 8-Aminoxanthine, a substituted xanthine, is of interest for its potential to selectively interact with adenosine receptor subtypes.
This document provides detailed application notes and protocols for conducting competitive binding assays to characterize the interaction of this compound and other xanthine derivatives with A1 and A2a adenosine receptors.
Data Presentation: Binding Affinities of Xanthine Derivatives at A1 and A2a Adenosine Receptors
Quantitative analysis of the binding affinity of a ligand for its receptor is fundamental in drug discovery and pharmacology. The inhibition constant (Ki) is a measure of the affinity of a competing ligand. A lower Ki value indicates a higher binding affinity.
| Compound | A1 Receptor Ki (µM) | A2a Receptor Ki (µM) | Species/Tissue | Reference |
| Xanthine | 170 | 93 | Rat Fat Cells / Human Platelets | [1] |
| Theophylline | 13 | 25 | Rat Brain | [2] |
| Caffeine | 27 | 45 | Rat Brain | [2] |
| 1,3-Diethyl-8-phenylxanthine | 0.044 | - | Rat A1AR | [2] |
| 1-Propylxanthine | >10 | >10 | Human | [2] |
| 3-Propylxanthine (Enprofylline) | >10 | >10 | Human | [2] |
| 3,7-Dimethyl-1-propargylxanthine (DMPX) | 1.4 | 0.08 | Rat Brain | [2] |
Note: The provided Ki values are indicative and can vary depending on the experimental conditions, tissue source, and radioligand used.
Signaling Pathways
Understanding the downstream signaling cascades initiated by A1 and A2a receptor activation is crucial for interpreting the functional consequences of ligand binding.
A1 Adenosine Receptor Signaling
The A1 adenosine receptor primarily couples to inhibitory G proteins (Gi/o). Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ subunits of the G protein can directly modulate ion channels, leading to the activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels.
Caption: A1 Adenosine Receptor Signaling Pathway.
A2a Adenosine Receptor Signaling
In contrast to the A1 receptor, the A2a adenosine receptor couples to stimulatory G proteins (Gs). Activation of the A2a receptor stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA. This pathway generally mediates excitatory or stimulatory cellular responses.
Caption: A2a Adenosine Receptor Signaling Pathway.
Experimental Protocols
A competitive radioligand binding assay is a robust method to determine the affinity of an unlabeled compound (the "competitor," e.g., this compound) for a receptor by measuring its ability to displace a labeled ligand (the "radioligand") that has a known high affinity for the same receptor.
Materials and Reagents
-
Receptor Source: Cell membranes prepared from cell lines stably expressing the human A1 or A2a adenosine receptor (e.g., HEK293 or CHO cells).
-
Radioligand:
-
For A1 Receptor: [³H]DPCPX (1,3-dipropyl-8-cyclopentylxanthine) or [³H]CCPA (2-chloro-N⁶-cyclopentyladenosine).
-
For A2a Receptor: [³H]ZM241385 or [³H]CGS 21680.
-
-
Competitor: this compound and other test compounds.
-
Non-specific Binding Control: A high concentration of a known non-selective antagonist (e.g., theophylline or caffeine) or the unlabeled version of the radioligand.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
96-well filter plates (e.g., GF/B or GF/C glass fiber filters).
-
Plate shaker, vacuum filtration manifold, and liquid scintillation counter.
Experimental Workflow
The following diagram illustrates the general workflow for a competitive radioligand binding assay.
Caption: Competitive Radioligand Binding Assay Workflow.
Detailed Protocol for A1 Receptor Competitive Binding Assay
-
Preparation of Reagents:
-
Thaw the A1 receptor membrane preparation on ice. Homogenize and dilute in ice-cold assay buffer to the desired concentration (e.g., 10-20 µg of protein per well).
-
Prepare serial dilutions of this compound and other competitor compounds in assay buffer.
-
Prepare the radioligand ([³H]DPCPX) solution in assay buffer at a concentration close to its Kd (e.g., 1-2 nM).
-
Prepare the non-specific binding control (e.g., 10 µM theophylline) in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]DPCPX solution, and 100 µL of the diluted membrane preparation.
-
Non-specific Binding: Add 50 µL of the non-specific binding control, 50 µL of [³H]DPCPX solution, and 100 µL of the diluted membrane preparation.
-
Competition: Add 50 µL of each concentration of the competitor (this compound), 50 µL of [³H]DPCPX solution, and 100 µL of the diluted membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature for 90-120 minutes with gentle shaking to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Detailed Protocol for A2a Receptor Competitive Binding Assay
The protocol for the A2a receptor is analogous to the A1 receptor protocol, with the following key differences:
-
Receptor Source: Use membranes from cells expressing the A2a adenosine receptor.
-
Radioligand: Use [³H]ZM241385 or [³H]CGS 21680 at a concentration near its Kd (e.g., 2-5 nM).
-
Non-specific Binding Control: A high concentration of a non-selective antagonist like caffeine or the unlabeled version of the radioligand can be used.
The remaining steps of reagent preparation, assay setup, incubation, filtration, washing, detection, and data analysis are performed as described for the A1 receptor assay.
Conclusion
These application notes and protocols provide a comprehensive guide for researchers to investigate the competitive binding of this compound and other xanthine derivatives at A1 and A2a adenosine receptors. While specific binding data for this compound remains to be fully elucidated, the provided methodologies offer a robust framework for its characterization. The detailed protocols, coupled with an understanding of the underlying signaling pathways, will enable scientists to generate high-quality, reproducible data essential for the advancement of drug discovery programs targeting the adenosine system.
References
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 8-Aminoxanthine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies of 8-aminoxanthine analogs, primarily focusing on their role as adenosine receptor antagonists. This document includes a summary of quantitative SAR data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
Xanthine and its derivatives are a well-established class of purine alkaloids with significant pharmacological activities.[1] Among these, 8-substituted xanthine analogs have been extensively investigated as potent and selective antagonists of adenosine receptors, particularly the A1 and A2A subtypes.[2][3] These receptors are implicated in a variety of physiological processes, making their antagonists promising therapeutic agents for conditions such as Parkinson's disease, asthma, and cancer.[4][5]
The core of SAR studies in this area lies in the systematic modification of the xanthine scaffold at the 8-position to understand how different chemical substituents influence binding affinity and selectivity for adenosine receptor subtypes.[6] This knowledge is crucial for the rational design of novel drug candidates with improved potency and desired pharmacological profiles.
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the quantitative SAR data for various 8-substituted xanthine analogs, focusing on their binding affinities (Ki) and inhibitory concentrations (IC50) at human A1, A2A, and A2B adenosine receptors.
Table 1: SAR of 8-Cycloalkyl and 8-Aryl Xanthine Analogs as Adenosine Receptor Antagonists
| Compound | R1 | R3 | 8-Substituent | hA1 Ki (nM) | hA2A Ki (nM) | Selectivity (A1 vs A2A) |
| Theophylline | CH3 | CH3 | H | 12,000 | 25,000 | 0.48 |
| 1 | n-Propyl | n-Propyl | Cyclopentyl | 0.47 | 70 | 149 |
| 2 | n-Propyl | n-Propyl | Cyclohexyl | 1.1 | 110 | 100 |
| XAC | n-Propyl | n-Propyl | 4-(2-aminoethylaminocarbonylmethyloxy)phenyl | 1.2 | - | - |
| PD 113,297 | - | - | Phenylsulfonamide derivative | 5.6 | - | - |
Data sourced from multiple studies.[7][8]
Table 2: SAR of 8-Styryl and 8-Heterocyclic Xanthine Analogs as Adenosine Receptor Antagonists
| Compound | R1 | R3 | R7 | 8-Substituent | hA2A Ki (nM) | hA1 Ki (nM) | Selectivity (A2A vs A1) |
| 3 | CH3 | CH3 | CH3 | 3-Chlorostyryl | 54 | 28,000 | 520 |
| 4 | n-Propyl | n-Propyl | CH3 | 3,5-Dimethoxystyryl | 24 | 2,600 | 110 |
| 29b | n-Propyl | n-Propyl | H | 2-(3,4-dimethoxyphenyl)-N-[5-(1-methyl-1H-pyrazol-3-yl)]acetamide | >1000 | >1000 | - |
| 62b | n-Propyl | n-Propyl | H | N-benzo[4][9]dioxol-5-yl-2-[5-(1-methyl-1H-pyrazol-3-yloxy)]acetamide | >1000 | >1000 | - |
| 72b | n-Propyl | n-Propyl | H | N-(3,4-dimethoxyphenyl)-2-[5-(1-methyl-1H-pyrazol-3-yloxy)]acetamide | >1000 | >1000 | - |
Data primarily focused on A2A selectivity.[10][11][12]
Table 3: SAR of 8-Heterocyclic Xanthine Analogs as A2B Adenosine Receptor Antagonists
| Compound | hA1 Ki (nM) | hA2A Ki (nM) | hA2B Ki (nM) | hA3 Ki (nM) |
| 29b | >1000 | >1000 | 38 | >1000 |
| 62b | >1000 | >1000 | 5.5 | >1000 |
| 72b | >1000 | >1000 | 12 | >1000 |
Data highlights selectivity for the A2B receptor subtype.[11]
Experimental Protocols
General Synthesis of 8-Substituted Xanthine Analogs
The synthesis of 8-substituted xanthines often proceeds via the cyclization of a 5,6-diaminouracil precursor.[4][10]
Protocol: Synthesis via Condensation with Carboxylic Acids
-
Amide Formation: Dissolve 5,6-diamino-1,3-dialkyluracil (1 mmol) in a minimal amount of a 1:1 dioxane/H2O mixture.[1]
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) (1.3 mmol) and the desired carboxylic acid (1 mmol).[1]
-
Stir the reaction mixture for 2 hours at room temperature.[1]
-
Cyclization: Neutralize the reaction with 1 N NaOH and heat at reflux for 2 hours.[1]
-
Cool the reaction mixture to allow the product to precipitate.
-
Filter the precipitate and wash with water.
-
Purify the crude product by column chromatography on silica gel.[1]
Protocol: Synthesis via Condensation with Aldehydes
-
Imine Formation: React 5,6-diamino-1,3-dialkyluracil with the corresponding aldehyde to form a Schiff base intermediate.[10]
-
Oxidative Cyclization: Cyclize the intermediate to yield the 8-substituted xanthine derivative.[10]
Radioligand Binding Assay for A1 Adenosine Receptors
This protocol is used to determine the binding affinity of the synthesized compounds for the A1 adenosine receptor.[3]
Materials:
-
HEK-293 cells stably expressing the human A1 adenosine receptor.
-
Cell membranes prepared from the above cells.
-
[3H]DPCPX (1,3-dipropyl-8-cyclopentylxanthine) as the radioligand.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Unlabeled test compounds (this compound analogs).
-
Glass fiber filters (GF/C).
-
Scintillation cocktail.
Procedure:
-
Prepare cell membranes from HEK-293 cells expressing the A1 receptor.
-
In a 96-well plate, add 150 µL of the membrane preparation (containing 3-20 µg of protein).[12]
-
Add 50 µL of the test compound at various concentrations or buffer for total binding. For non-specific binding, add a high concentration of an unlabeled A1 antagonist.[12]
-
Add 50 µL of [3H]DPCPX (final concentration ~0.5 nM).[13]
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[12]
-
Terminate the binding reaction by rapid filtration through GF/C filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.[12]
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki values using appropriate software (e.g., Prism).
cAMP Functional Assay for A2A Adenosine Receptors
This assay measures the ability of the synthesized compounds to antagonize the A2A receptor-mediated stimulation of cyclic AMP (cAMP) production.[14]
Materials:
-
HEK-293 cells stably expressing the human A2A adenosine receptor.
-
Assay medium: MEM with 2% charcoal-stripped serum.[7]
-
Stimulation buffer: HBSS containing 500 µM IBMX (a phosphodiesterase inhibitor) and 100 µM Ro 20-1724.[7]
-
CGS-21680 (an A2A receptor agonist).
-
cAMP assay kit (e.g., HTRF or ELISA-based).
Procedure:
-
Seed the HEK-293-A2A cells in a 96-well plate at a density of 10,000 cells/well and incubate overnight.[7]
-
Wash the cells twice with PBS.[7]
-
Add 30 µL of the test compound (antagonist) at various concentrations in stimulation buffer to the wells.[7]
-
Incubate at 37°C in a 5% CO2 incubator for 15 minutes.[7]
-
Add 10 µL of CGS-21680 (final concentration to achieve EC80, e.g., 100 nM) to stimulate cAMP production.[7][11]
-
Incubate for an additional 30-60 minutes at room temperature.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Determine the IC50 values of the antagonists by analyzing the concentration-response curves.
Visualizations
Adenosine Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by adenosine binding to A1 and A2A receptors and the antagonistic effect of this compound analogs.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Structure-activity relationships in a series of 8-substituted xanthines as A1-adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]
- 5. ashpublications.org [ashpublications.org]
- 6. resources.revvity.com [resources.revvity.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Potent adenosine receptor antagonists that are selective for the A1 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Probing the Binding Site of the A1 Adenosine Receptor Reengineered for Orthogonal Recognition by Tailored Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 8-Substituted xanthines as antagonists at A1- and A2-adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving low yield in 8-Aminoxanthine chemical synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chemical synthesis of 8-aminoxanthine, particularly in addressing low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: The two primary and well-established routes for the synthesis of this compound and its derivatives are:
-
Traube Synthesis (Cyclization of a Uracil Precursor): This is a classical and widely used method that involves the cyclization of a 5,6-diaminouracil derivative. The synthesis typically starts with the nitrosation of a 6-aminouracil, followed by reduction to the 5,6-diamino intermediate. This intermediate is then cyclized with a suitable reagent to form the xanthine ring system.[1]
-
Nitration and Reduction of a Xanthine Core: This method involves the direct nitration of a xanthine derivative, such as theophylline, at the 8-position, followed by the reduction of the resulting 8-nitroxanthine to this compound.[2]
Q2: I am getting a very low yield in my this compound synthesis. What are the potential causes?
A2: Low yields in this compound synthesis can stem from several factors:
-
Poor Solubility of Starting Materials: Uracil and xanthine derivatives often exhibit low solubility in common organic solvents, which can hinder the reaction rate and lead to incomplete conversion.[3]
-
Incomplete Cyclization (Traube Synthesis): The ring-closure step to form the imidazole ring of the xanthine is often the most challenging part of the Traube synthesis and can result in low yields if not optimized.[3]
-
Side Reactions: The formation of byproducts is a common issue. For instance, in the Traube synthesis, the intermediate 5,6-diaminouracil can be unstable and prone to degradation. During nitration of a xanthine core, over-nitration or nitration at other positions can occur.
-
Suboptimal Reaction Conditions: Factors such as reaction temperature, time, solvent, and the choice of catalyst or condensing agent can significantly impact the yield.[3][4] High temperatures and long reaction times, often required in conventional heating methods, can lead to degradation of reactants and products.[3]
-
Inefficient Purification: The final product may be lost during the purification process, especially if the polarity of this compound is similar to that of impurities.
Q3: How can I improve the solubility of my reactants?
A3: To address solubility issues, consider the following strategies:
-
Solvent Selection: Experiment with different solvents or solvent mixtures. For polar uracil derivatives, polar aprotic solvents like DMF or DMSO can be effective.
-
Use of Co-solvents: The addition of a co-solvent, such as THF, can sometimes improve the homogeneity of the reaction mixture.[3]
-
Microwave-Assisted Synthesis: Microwave irradiation can enhance reaction rates even with poorly soluble materials by efficiently heating the suspended particles.[3]
Q4: Are there any modern techniques that can improve the yield and reduce reaction times?
A4: Yes, microwave-assisted synthesis has been shown to be a highly effective method for improving the synthesis of 8-substituted xanthines.[3] It offers several advantages over conventional heating, including:
-
Dramatically Reduced Reaction Times: Reactions that take several hours to days with conventional heating can often be completed in minutes using microwave irradiation.[3][5]
-
Improved Yields: The rapid and efficient heating provided by microwaves can lead to higher product yields and fewer side reactions.[3]
-
Enhanced Reaction Control: Microwave reactors allow for precise control over temperature and pressure.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Poor solubility of starting materials.2. Inactive or degraded reagents.3. Suboptimal reaction temperature or time. | 1. Use a higher boiling point polar aprotic solvent like DMF or DMSO. Consider using a co-solvent like THF.[3]2. Check the purity and activity of your starting materials and reagents.3. Optimize the reaction temperature and time. For thermally sensitive compounds, consider shorter reaction times at higher temperatures using microwave synthesis.[3] |
| Formation of Multiple Side Products | 1. Degradation of starting materials or product under harsh reaction conditions.2. Competing side reactions.3. In the Traube synthesis, the 5,6-diaminouracil intermediate may be unstable. | 1. Use milder reaction conditions. Microwave-assisted synthesis can often reduce the required reaction time and temperature, minimizing degradation.[3]2. For the Traube synthesis, ensure the complete reduction of the nitroso group before proceeding to the cyclization step.3. Use the 5,6-diaminouracil intermediate immediately after its preparation. |
| Difficulty in Product Purification | 1. The product has similar polarity to the starting materials or byproducts.2. The product is insoluble and difficult to handle. | 1. Optimize your chromatographic separation method. Consider using a different solvent system or a different stationary phase.2. If the product precipitates from the reaction mixture, try to find a suitable solvent for recrystallization to improve purity. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitration and Reduction of Theophylline
This protocol is a general guideline based on established chemical transformations.[2] Researchers should adapt and optimize the conditions for their specific laboratory setup and scale.
Step 1: Nitration of Theophylline
-
In a round-bottom flask, dissolve theophylline in a suitable solvent (e.g., acetic anhydride or a mixture of sulfuric and nitric acid).
-
Cool the reaction mixture in an ice bath.
-
Slowly add a nitrating agent (e.g., fuming nitric acid or a mixture of nitric acid and sulfuric acid) dropwise while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice water to precipitate the 8-nitrotheophylline.
-
Filter the precipitate, wash it with cold water, and dry it under a vacuum.
Step 2: Reduction of 8-Nitrotheophylline to 8-Aminotheophylline
-
Suspend the 8-nitrotheophylline in a suitable solvent (e.g., ethanol or methanol).
-
Add a reducing agent, such as sodium dithionite (Na2S2O4) or catalytic hydrogenation (e.g., H2 with a Pd/C catalyst).
-
If using sodium dithionite, heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).
-
If using catalytic hydrogenation, conduct the reaction under a hydrogen atmosphere at a suitable pressure and temperature.
-
After the reaction is complete, cool the mixture and filter off any solids.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude 8-aminotheophylline by recrystallization or column chromatography.
Protocol 2: Synthesis of 8-Substituted Xanthines via Traube Synthesis (General Procedure)
This is a generalized protocol for the Traube synthesis, which can be adapted for the synthesis of this compound by using an appropriate cyclization agent.[1]
Step 1: Synthesis of 6-Amino-5-nitrosouracil
-
Dissolve 6-aminouracil in a suitable aqueous alkaline solution.
-
Add a solution of sodium nitrite.
-
Acidify the mixture with an acid (e.g., acetic acid or sulfuric acid) to generate nitrous acid in situ, which will lead to the formation of the 6-amino-5-nitrosouracil precipitate.
-
Filter the precipitate, wash it with water, and dry.
Step 2: Synthesis of 5,6-Diaminouracil
-
Suspend the 6-amino-5-nitrosouracil in water or an alcohol.
-
Add a reducing agent, such as sodium dithionite, and heat the mixture. The color of the solution will change as the reduction proceeds.
-
Once the reduction is complete, cool the reaction mixture to allow the 5,6-diaminouracil to precipitate.
-
Filter the product, wash with cold water, and use it immediately in the next step due to its potential instability.
Step 3: Cyclization to form the 8-Substituted Xanthine
-
React the 5,6-diaminouracil with an appropriate one-carbon source. For this compound, this would typically involve a reagent that can introduce an amino group or a precursor that can be converted to an amino group.
-
The reaction conditions for cyclization can vary widely and may involve heating in a suitable solvent, often with a condensing agent.[3] Microwave-assisted ring closure can be particularly effective here.[3]
-
After the reaction, the product can be isolated by filtration if it precipitates or by evaporation of the solvent followed by purification.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of 8-Substituted Xanthines (Illustrative)
The following table illustrates how different reaction conditions can influence the yield of 8-substituted xanthines, based on general principles and findings in the literature.[3][5]
| Entry | Starting Material | Reaction Conditions | Solvent | Yield (%) | Reference |
| 1 | 6-amino-5-carboxamidouracil derivative | Conventional Heating (Reflux, 12h) | HMDS | 60-70 | [3] |
| 2 | 6-amino-5-carboxamidouracil derivative | Microwave (150°C, 20 min) | HMDS | 92 | [3] |
| 3 | 5,6-diaminouracil | Conventional Heating (Reflux, 5h) | Triethyl orthoformate | ~70-80 | [5] |
| 4 | 5,6-diaminouracil | Microwave (160°C, 5 min) | Triethyl orthoformate | >90 | [5] |
Note: HMDS = 1,1,1,3,3,3-Hexamethyldisilazane. The yields are illustrative and will vary depending on the specific substrates and reaction scale.
Visualizations
Caption: Chemical synthesis pathways for this compound derivatives.
References
- 1. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleosides 9: Design and synthesis of new 8-nitro and 8-amino xanthine nucleosides of expected biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
Technical Support Center: Enhancing 8-Aminoxanthine Solubility for High-Throughput Screening
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 8-Aminoxanthine for high-throughput screening (HTS) applications.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: Like many xanthine derivatives, this compound's poor aqueous solubility is attributed to strong intermolecular and intramolecular hydrogen bonds, as well as base stacking interactions between the purine rings.[1] These forces make it energetically unfavorable for individual molecules to be solvated by water.
Q2: What is the recommended solvent for preparing a stock solution of this compound for HTS?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds, including xanthine derivatives, for HTS.[2][3] It is a powerful organic solvent that can typically dissolve a wide range of compounds at concentrations suitable for screening (e.g., 10-20 mM).
Q3: What is the maximum permissible concentration of DMSO in a cell-based assay?
A3: To avoid cellular toxicity, the final concentration of DMSO in cell-based assays should generally be kept at or below 0.5%.[2] It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any solvent effects.
Q4: My this compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What can I do?
A4: This is a common issue known as "compound precipitation upon dilution." Several strategies can mitigate this:
-
Reduce the final compound concentration: If the compound precipitates at the intended screening concentration, consider lowering it.
-
Use a step-wise dilution: Instead of a single large dilution, perform serial dilutions.[2]
-
Incorporate co-solvents: Adding a small percentage of a water-miscible organic co-solvent (e.g., ethanol, polyethylene glycol) to your assay buffer can increase the solubility of the compound.
-
Adjust the pH of the buffer: The solubility of ionizable compounds like this compound can be pH-dependent. Experimenting with different pH values may improve its solubility.
-
Utilize solubilizing agents: Surfactants or cyclodextrins can be included in the formulation to enhance solubility.
Q5: Are there any structural modifications to this compound that could improve its solubility?
A5: Yes, structural modifications are a common strategy in drug development to enhance solubility. For xanthine derivatives, introducing polar or ionizable groups can increase aqueous solubility.[1] For example, the introduction of a sulfonate group on 8-phenylxanthine derivatives has been shown to improve water solubility.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | Insufficient solvent volume or low-quality DMSO. | Increase the volume of DMSO. Ensure you are using high-purity, anhydrous DMSO. Gentle warming and vortexing can also aid dissolution. |
| Compound precipitates in the DMSO stock solution upon storage. | The compound has limited solubility in DMSO at the prepared concentration, or water has been absorbed into the DMSO. | Store stock solutions in tightly sealed containers with desiccant. If precipitation persists, consider preparing a fresh stock at a slightly lower concentration. Avoid repeated freeze-thaw cycles. |
| Inconsistent results in HTS assay. | Compound precipitation in some wells of the microplate, leading to variable effective concentrations. | Visually inspect plates for precipitation. Optimize the dilution protocol to ensure complete solubilization. Consider pre-warming the assay buffer before adding the compound stock. |
| High background signal in fluorescence-based assays. | The this compound solution may be autofluorescent at the assay wavelengths. | Run a control plate with the compound in assay buffer without the biological target to measure its intrinsic fluorescence and subtract this from the assay results. |
| No observable activity in the assay. | The effective concentration of the dissolved compound is too low due to poor solubility, or the compound is not active against the target. | Confirm the solubility of this compound in the final assay buffer. If solubility is the issue, apply the enhancement strategies mentioned in the FAQs. |
Quantitative Data: Solubility of Xanthine Derivatives
| Compound | Solvent | Solubility | Temperature (°C) |
| Theophylline | Water | 8.3 mg/mL | 25 |
| Caffeine | Water | 21.7 mg/mL | 25 |
| Dyphylline | Water | 330 mg/mL | 25 |
| 1,3-Dimethyl-8-phenylxanthine | Water | Slightly soluble | Not specified |
| 1,3-Dimethyl-8-phenylxanthine | Aqueous Base | Moderately soluble | Not specified |
| 1,3-Dimethyl-8-phenylxanthine | Ethanol | Moderately soluble | Not specified |
| 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) | Water (pH 7.0) | 15.6 µM | Not specified |
| 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) | Methanol | Soluble | Not specified |
Data compiled from references[5][6][7][8].
Experimental Protocols
Protocol 1: Preparation of this compound DMSO Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO for use in HTS.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Determine the desired stock concentration (e.g., 10 mM).
-
Calculate the mass of this compound required to prepare the desired volume of stock solution.
-
Accurately weigh the calculated mass of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming in a water bath (up to 37°C) can be applied, followed by further vortexing.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Serial Dilution of this compound for HTS in 384-Well Plates
Objective: To perform a serial dilution of an this compound DMSO stock solution in an aqueous assay buffer to generate a dose-response curve in a 384-well plate format, while minimizing precipitation.
Materials:
-
10 mM this compound in 100% DMSO (from Protocol 1)
-
Aqueous assay buffer (pre-warmed to room temperature)
-
384-well assay plates
-
Automated liquid handler or multichannel pipette
Methodology:
-
Intermediate Dilution Plate Preparation (Optional but Recommended):
-
Dispense the desired volume of 100% DMSO into the appropriate wells of a 384-well plate.
-
Transfer a small volume of the 10 mM this compound stock solution to the starting wells.
-
Perform a serial dilution across the plate using 100% DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.). This plate contains high concentrations of the compound in DMSO.
-
-
Assay Plate Preparation:
-
Dispense the pre-warmed aqueous assay buffer containing the biological target (e.g., enzyme, cells) into the wells of the final 384-well assay plate.
-
Using an automated liquid handler or a multichannel pipette, transfer a small volume (e.g., 1 µL) from the intermediate dilution plate (or the original stock for a single-point screen) directly into the corresponding wells of the assay plate containing the assay buffer. This direct, small-volume transfer helps to rapidly disperse the compound and reduce the risk of precipitation.[3]
-
Ensure rapid mixing by orbital shaking or by the pipetting action of the liquid handler.
-
The final DMSO concentration should be kept at or below 0.5%.
-
-
Incubate the assay plate for the required time and proceed with the detection method.
Signaling Pathway and Experimental Workflow Diagrams
Adenosine A1 Receptor Signaling Pathway
This compound belongs to the xanthine class of compounds, which are well-known antagonists of adenosine receptors. The following diagram illustrates the canonical signaling pathway of the Adenosine A1 Receptor (A1AR), a G-protein coupled receptor (GPCR). As an antagonist, a derivative of this compound would block the binding of adenosine to the A1AR, thereby inhibiting these downstream signaling events.
Caption: Adenosine A1 Receptor (A1AR) signaling cascade.
High-Throughput Screening (HTS) Workflow for Poorly Soluble Compounds
This diagram outlines a typical workflow for screening a poorly soluble compound like this compound in a high-throughput format.
Caption: HTS workflow for poorly soluble compounds.
References
- 1. Xanthine scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. researchgate.net [researchgate.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. 1,3-Dimethyl-8-phenylxanthine, High Purity Chemical at Best Price [nacchemical.com]
- 6. The effect of the aqueous solubility of xanthine derivatives on the release mechanism from ethylcellulose matrix tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physical Characterization of 1,3-dipropyl-8-cyclopentylxanthine (CPX) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
resolving peak tailing in 8-Aminoxanthine HPLC chromatography
Welcome to the technical support center for resolving common issues in the HPLC analysis of 8-aminoxanthine. This guide provides troubleshooting steps and frequently asked questions to help you achieve optimal chromatographic performance.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing in reversed-phase HPLC?
Peak tailing for this compound is a common issue and primarily stems from its chemical structure. As a basic compound containing an amine functional group, this compound is susceptible to strong secondary interactions with the stationary phase.[1][2][3] The most frequent cause is the interaction between the protonated amine group of the analyte and ionized residual silanol groups (Si-OH) on the surface of silica-based columns (like C18).[1][2] These interactions create multiple retention mechanisms, delaying the elution of a portion of the analyte and causing the characteristic tailing shape.[1][3]
Other potential causes include:
-
Column Degradation: Loss of stationary phase or contamination of the column inlet.[4]
-
Sample Overload: Injecting too high a concentration of the analyte.[4][5]
-
Inappropriate Mobile Phase pH: The pH can affect the ionization state of both this compound and the silanol groups.
-
Poor Column Packing or Voids: Deformation of the column bed can lead to uneven flow paths.[3]
Q2: What is a good starting point for an HPLC method for this compound?
A good starting point for analyzing xanthines, including this compound, is a reversed-phase method using a C18 column.[6] An acidic mobile phase is often used to suppress the ionization of residual silanol groups on the column, thereby minimizing peak tailing.
Here is a recommended starting protocol based on typical methods for similar compounds:
| Parameter | Recommended Condition |
| Column | Purospher® STAR RP-C18 endcapped (100 mm x 3.0 mm, 3 µm) or similar |
| Mobile Phase A | 0.1% Formic Acid in Water[7] |
| Mobile Phase B | 0.1% Formic Acid in Methanol[7] |
| Gradient | Start with a low percentage of B, e.g., 2-5%, and increase to elute the compound. A typical gradient might be 2.5% B held for 2 min, then to 40% B in 10 min.[7] |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 35 °C[7] |
| Detection Wavelength | 270 nm[7] |
| Injection Volume | 1-5 µL |
| Sample Solvent | Mobile Phase A or a mixture of water and methanol |
Q3: What does the asymmetry factor (As) or tailing factor (Tf) mean?
The asymmetry factor (As) or tailing factor (Tf) is a quantitative measure of peak shape. A perfectly symmetrical, Gaussian peak has a value of 1.0. A value greater than 1 indicates a tailing peak, while a value less than 1 indicates a fronting peak. Many analytical methods require a tailing factor of less than 1.5 or 2.0 for acceptable quantification.[1]
Troubleshooting Guide for Peak Tailing
If you are experiencing peak tailing with this compound, follow this systematic troubleshooting guide.
Diagram: Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting peak tailing.
Step 1: Mobile Phase Optimization
The composition of the mobile phase is critical for controlling peak shape.
| Parameter | Recommended Action | Rationale |
| pH Adjustment | Lower the pH of the mobile phase to between 2.5 and 3.5 using an additive like formic acid or phosphoric acid. | Lowering the pH protonates the residual silanol groups (Si-O⁻ to Si-OH), minimizing their ability to interact with the positively charged this compound.[1] Be cautious not to go below the recommended pH limit for your column (typically pH 2 for standard silica). |
| Use of Additives | Add a tailing suppressor like triethylamine (TEA) at a low concentration (e.g., 0.1%). | TEA is a basic compound that competes with this compound for interaction with active silanol sites, effectively masking them from the analyte.[2] |
| Buffer Strength | If using a buffer (e.g., phosphate), try increasing the concentration (e.g., from 10 mM to 25 mM). | A higher buffer concentration can help to mask residual silanol activity and maintain a consistent pH at the column surface. |
Step 2: Column Evaluation
The column is a frequent source of peak shape problems.
| Issue | Recommended Action | Rationale |
| Active Silanols | Use a modern, high-purity (Type B silica) and end-capped column. Consider a column with a different stationary phase, such as one with a polar-embedded group. | End-capping chemically blocks a significant portion of residual silanols.[1][3] Polar-embedded phases can shield the analyte from silanol interactions. |
| Column Contamination | Use a guard column to protect the analytical column from strongly retained matrix components.[8] If contamination is suspected, flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase).[5] | A guard column acts as a disposable filter, trapping contaminants before they reach the main column. Flushing can remove adsorbed impurities. |
| Column Void/Bed Deformation | If the column is old or has been subjected to pressure shocks, a void may have formed at the inlet. Replace the column.[3] | A void creates a non-uniform flow path, leading to band broadening and tailing.[3] |
Step 3: System and Sample Considerations
Problems with the HPLC system or the sample itself can also cause tailing.
| Issue | Recommended Action | Rationale |
| Sample Overload | Reduce the injection volume or dilute the sample. | Injecting too much analyte can saturate the stationary phase, leading to a distorted peak shape often described as a "shark fin".[4][9] |
| Solvent Mismatch | Ensure the sample is dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase. | If the sample solvent is much stronger than the mobile phase (e.g., dissolving in 100% acetonitrile for a 95% aqueous mobile phase), it can cause band broadening and peak distortion at the column inlet.[4] |
| Extra-Column Effects | Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.[4][8] | Excessive volume outside of the column contributes to band broadening and can introduce tailing.[4] |
Mechanism of Peak Tailing
The diagram below illustrates the primary chemical interaction responsible for the peak tailing of this compound.
Caption: Interaction of this compound with the HPLC stationary phase.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. uhplcs.com [uhplcs.com]
- 6. lcms.cz [lcms.cz]
- 7. HPLC Analysis of Xanthines on Purospher®STAR RP-C18 endcapped application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. chromatographyonline.com [chromatographyonline.com]
preventing degradation of 8-Aminoxanthine in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 8-Aminoxanthine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in aqueous solutions?
A1: Like many xanthine derivatives, this compound is susceptible to degradation under several conditions. The primary factors include:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of this compound.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Light: Exposure to ultraviolet (UV) or even ambient light can lead to photodegradation.
-
Oxidizing Agents: The presence of oxidizing agents, such as peroxides or dissolved oxygen, can lead to the oxidation of the 8-amino group and the purine ring system.
Q2: I am observing a rapid loss of this compound in my aqueous solution. What is the most likely cause?
A2: Rapid degradation is often a result of a combination of factors. The most common culprits are inappropriate pH and exposure to light. If the solution is not buffered to a suitable pH or is stored in clear containers on the lab bench, significant degradation can occur in a short period. Elevated storage temperatures will further exacerbate this issue.
Q3: What are the expected degradation products of this compound?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of similar compounds like xanthine and guanine, potential degradation products could include:
-
Oxidation products: Formation of 8-oxo-7,8-dihydro-8-aminoxanthine or further oxidation products.
-
Hydrolysis products: Cleavage of the imidazole ring under harsh acidic or basic conditions.
Q4: How can I prepare a stable stock solution of this compound?
A4: To prepare a relatively stable stock solution, consider the following:
-
Solvent: Use a high-purity, degassed solvent (e.g., water for injection, or a buffer).
-
pH: Prepare the solution in a buffer at a pH where this compound exhibits maximum stability (typically near neutral pH, but this should be experimentally determined).
-
Concentration: Prepare a concentrated stock solution that can be diluted just before use to minimize the time the compound spends in a dilute, potentially less stable state.
-
Storage: Store the stock solution in small aliquots in amber vials at -20°C or below to protect from light and thermal degradation.
Troubleshooting Guides
Issue 1: Loss of this compound Potency in Solution Over Time
Symptoms:
-
Decreased peak area of this compound in HPLC analysis.
-
Inconsistent results in biological assays.
-
Appearance of unknown peaks in the chromatogram.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps | Recommended Action |
| Inappropriate pH | Measure the pH of your solution. It may be too acidic or too alkaline. | Buffer the solution to a pH between 6.0 and 7.5. Perform a pH stability study to determine the optimal pH for your specific application. |
| Exposure to Light | Solutions are stored in clear glass or plastic containers under ambient light. | Store all solutions containing this compound in amber vials or wrap containers in aluminum foil. Minimize exposure to light during handling. |
| Elevated Temperature | Solutions are stored at room temperature or 4°C for extended periods. | For short-term storage (a few days), store at 2-8°C. For long-term storage, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Oxidation | The solvent was not degassed, or the container has a large headspace. | Use solvents that have been degassed by sonication or sparging with nitrogen or argon. Fill vials to the top to minimize headspace. Consider adding a small amount of an antioxidant like ascorbic acid or using an inert atmosphere for sensitive experiments. |
Issue 2: Precipitation of this compound from Solution
Symptoms:
-
Visible particulate matter or cloudiness in the solution.
-
Inaccurate concentrations when preparing dilutions.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps | Recommended Action |
| Low Solubility | The concentration of this compound exceeds its solubility at the given pH and temperature. | Determine the solubility of this compound under your experimental conditions. You may need to adjust the pH or use a co-solvent (e.g., a small percentage of DMSO or ethanol), ensuring the co-solvent is compatible with your downstream application. |
| Temperature Effects | The compound is less soluble at lower storage temperatures. | If storing at 4°C, ensure the concentration is below the solubility limit at that temperature. Before use, allow the solution to come to room temperature and vortex gently to redissolve any precipitate. |
Data Presentation: Factors Affecting this compound Stability (Illustrative Data)
The following table summarizes the hypothetical degradation of this compound under various stress conditions. This data is for illustrative purposes to highlight the expected trends.
| Condition | Parameter | Value | % Degradation (Illustrative) | Appearance of Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60°C | 15% | Yes, early eluting peaks |
| Base Hydrolysis | 0.1 M NaOH | 24 hours at 60°C | 25% | Yes, multiple new peaks |
| Oxidation | 3% H₂O₂ | 24 hours at RT | 30% | Yes, significant new peaks |
| Thermal Degradation | Solid State | 48 hours at 80°C | 5% | Minor new peaks |
| Photodegradation | Solution (in quartz) | 24 hours UV light | 20% | Yes, broad, poorly resolved peaks |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways.[1]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation (Solution): Incubate the stock solution at 80°C for 48 hours.
-
Thermal Degradation (Solid): Place this compound powder in an oven at 80°C for 48 hours. Prepare a solution for analysis.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[2]
3. Analysis:
-
Analyze all stressed samples, along with a control sample (unstressed stock solution), using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol describes the development of a reverse-phase HPLC method to separate this compound from its degradation products.[3][4][5]
1. Instrumentation:
-
HPLC system with a PDA or UV detector.
-
C18 column (e.g., 4.6 x 250 mm, 5 µm).
2. Mobile Phase Development:
-
Initial Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a shallow gradient (e.g., 5% to 95% B over 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for the λmax of this compound (e.g., 254 nm or 275 nm).
-
3. Method Optimization:
-
Inject the stressed samples from the forced degradation study.
-
Adjust the gradient, mobile phase pH (by using different buffers like phosphate or acetate), and column temperature to achieve adequate separation (>1.5) between the parent peak and all degradation product peaks.
4. Method Validation:
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[4][6]
Visualizations
Caption: Troubleshooting workflow for this compound degradation.
Caption: Experimental workflow for forced degradation studies.
References
- 1. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. scispace.com [scispace.com]
- 6. ema.europa.eu [ema.europa.eu]
Technical Support Center: Enhancing 8-Aminoxanthine Oral Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on formulation strategies to increase the oral bioavailability of 8-Aminoxanthine.
Frequently Asked Questions (FAQs)
Q1: My this compound formulation is showing very low aqueous solubility. What initial strategies can I explore to address this?
A1: Low aqueous solubility is a primary barrier to the oral bioavailability of xanthine derivatives.[1] this compound, likely classified as a Biopharmaceutics Classification System (BCS) Class IV drug, exhibits both low solubility and low permeability.[2][3] The initial approach should focus on enhancing its dissolution rate.
Key strategies to consider include:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[2]
-
pH Modification: this compound's solubility may be pH-dependent. The use of alkalizing agents as excipients can enhance the dissolution rate in the gastrointestinal tract.[5][6]
-
Use of Solubilizing Excipients: Incorporating specific excipients can significantly improve solubility.
-
Surfactants: Agents like sodium lauryl sulfate or Tween 80 increase permeability and reduce interfacial tension between the drug and the dissolution medium.[7]
-
Co-solvents: Using a solvent system can enhance the drug's solubility within the formulation itself.
-
Below is a logical workflow for addressing solubility issues.
Caption: Decision workflow for selecting an initial formulation strategy.
Q2: I've tried basic solubility enhancement techniques with limited success. What advanced formulation strategies can I employ for a BCS Class IV compound like this compound?
A2: For compounds with both low solubility and low permeability, more advanced strategies are necessary to achieve significant bioavailability enhancement. These methods often address both issues simultaneously.
-
Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix. The amorphous state has higher solubility than the crystalline form.[2][8][9] This method can significantly enhance the dissolution rate and absorption.[10]
-
Lipid-Based Formulations: These systems can improve both solubility and permeability.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids.[4] This enhances drug solubilization and promotes lymphatic absorption.[2]
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs.[11][12] They can protect the drug from degradation and improve its absorption.[13]
-
-
Nanotechnology-Based Drug Delivery: Encapsulating this compound in nanocarriers offers a powerful approach.
-
Polymeric Nanoparticles: Biodegradable polymers like PLGA can be used to formulate nanoparticles that provide controlled release and can be taken up by cells more efficiently.[14][15]
-
Nanocrystals: These are pure drug particles with a crystalline structure, sized in the nanometer range, which increases dissolution velocity.[16]
-
-
Prodrug Strategy: This involves chemically modifying the this compound molecule to create a more soluble or permeable derivative (a prodrug). This prodrug is then converted back to the active parent drug in the body.[2][17] Studies on other xanthine derivatives have shown that a prodrug approach can improve oral pharmacokinetic profiles.[18][19]
The table below summarizes the potential fold-increase in bioavailability observed for various advanced formulation strategies with other poorly soluble drugs.
| Formulation Strategy | Drug Example | Carrier/Key Excipient | Result | Reference |
| Solid Dispersion (Spray Dried) | Daidzein (BCS Class IV) | Soluplus®, PVP K30 | ~20-fold increase in Cmax | [3] |
| Solid SNEDDS | Lamotrigine | Aeroperl® 300, Oil, Surfactant | 2.03-fold increase in BA | [20][21] |
| Liposomal Formulation | Ibrutinib | Silica-coated Nanoliposomes (Liposils) | 4.08-fold increase in BA | [13] |
| Prodrug Approach | Xanthine Derivative (Compound 2f) | Methyl Ester Prodrug (Compound 3e) | 3-fold higher blood concentration | [18][19] |
Q3: How do I prepare a solid dispersion of this compound using the solvent evaporation method?
A3: The solvent evaporation method is a common technique for preparing solid dispersions.[9] It involves dissolving both the drug and a hydrophilic carrier in a common solvent, followed by removal of the solvent to obtain a solid matrix with the drug dispersed within it.
1. Materials and Equipment:
-
This compound (API)
-
Hydrophilic polymer (e.g., PVP K-30, HPMC E5, Soluplus®)
-
Volatile organic solvent (e.g., methanol, dichloromethane, acetone - must dissolve both API and polymer)
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
-
Sieves (#60 or #100 mesh)
2. Methodology:
-
Selection of Polymer and Ratio: Determine the appropriate polymer and drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4). This often requires preliminary screening studies.
-
Dissolution: Accurately weigh the this compound and the selected polymer. Dissolve both components in a minimal amount of the chosen organic solvent in a round-bottom flask with stirring until a clear solution is formed.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C) until a solid film or mass is formed on the flask wall.
-
Drying: Further dry the solid mass in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Sizing and Storage: Scrape the dried solid dispersion from the flask. Gently pulverize it using a mortar and pestle, and then pass it through a sieve to obtain a uniform particle size. Store the final product in a desiccator to prevent moisture uptake.
6. Characterization:
-
In Vitro Dissolution: Perform dissolution testing in relevant media (e.g., 0.1 N HCl, phosphate buffer pH 6.8) to compare the release profile against the pure drug.
-
Solid-State Analysis: Use Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous state of the drug in the dispersion.
Q4: What is the procedure for preparing and characterizing a liposomal formulation for this compound?
A4: Liposomes are a promising strategy for enhancing the bioavailability of poorly soluble drugs by improving solubility and protecting the drug from degradation.[13] The reverse-phase evaporation technique is a common method for their preparation.[13]
1. Materials and Equipment:
-
This compound (API)
-
Phospholipids (e.g., Soy Phosphatidylcholine, DMPC)
-
Cholesterol (to stabilize the lipid bilayer)
-
Organic solvent system (e.g., chloroform/methanol mixture)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, PBS pH 7.4)
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm, 200 nm)
2. Methodology:
-
Lipid Film Hydration: Dissolve the phospholipids and cholesterol in the organic solvent system in a round-bottom flask. Add the this compound to this organic phase.
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator to form a thin, dry lipid film on the inner wall of the flask.
-
Emulsion Formation: Add the aqueous buffer to the flask. The mixture is then sonicated to form a water-in-oil emulsion.
-
Second Evaporation: The organic solvent is slowly removed again under reduced pressure. As the solvent is removed, the lipid structures collapse and re-organize into multilamellar liposomes encapsulating the aqueous phase. A viscous gel is typically formed.
-
Sizing (Extrusion): To obtain unilamellar vesicles of a uniform size, the liposomal suspension is passed through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm). This process is typically repeated 10-15 times.
3. Characterization:
-
Particle Size and Zeta Potential: Measured using Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency (%EE): Determined by separating the unencapsulated drug from the liposomes (e.g., by centrifugation or dialysis) and quantifying the drug in the liposomal fraction.
-
%EE = (Total Drug - Free Drug) / Total Drug * 100
-
-
In Vitro Drug Release: Conducted using a dialysis bag method in a relevant release medium to assess the release profile over time.
Below is a diagram illustrating the experimental workflow for developing and testing an advanced formulation.
Caption: General experimental workflow from formulation to in vivo analysis.
Q5: How do I design an in vivo pharmacokinetic study to compare my novel this compound formulation against the pure drug?
A5: An in vivo pharmacokinetic study is essential to quantify the improvement in oral bioavailability.[20][22] A parallel-group or crossover study design in a suitable animal model, such as Sprague Dawley rats, is standard practice.[23]
1. Study Design and Animals:
-
Animals: Healthy male or female Sprague Dawley rats (e.g., 200-250g).
-
Groups (n=6 per group):
-
Group 1 (Control): Receives a suspension of pure this compound in a vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Group 2 (Test): Receives the novel this compound formulation (e.g., solid dispersion, liposomes) at an equivalent dose.
-
-
Acclimatization: Animals should be acclimatized for at least one week before the study.
-
Fasting: Fast animals overnight (e.g., 12 hours) before dosing, with free access to water.
2. Dosing and Sample Collection:
-
Dosing: Administer the formulations orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (approx. 0.2-0.3 mL) from the tail vein or retro-orbital plexus into heparinized tubes at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 min) to separate the plasma. Store the plasma samples at -80°C until analysis.
3. Bioanalytical Method:
-
Sample Preparation: Extract this compound from the plasma samples, typically using protein precipitation or liquid-liquid extraction.
-
Quantification: Develop and validate a sensitive analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (LC-MS/MS) detection, to measure the concentration of this compound in the plasma samples.
4. Pharmacokinetic Analysis:
-
Data Analysis: Use non-compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.
-
Key Parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable time point.
-
AUC(0-inf): Area under the curve extrapolated to infinity.
-
-
Relative Bioavailability (F%):
-
F% = (AUC_test / AUC_control) * 100
-
A significant increase in Cmax and AUC for the test formulation compared to the control group indicates enhanced oral bioavailability.
References
- 1. Xanthine scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmadigests.com [pharmadigests.com]
- 3. Manufacturing Different Types of Solid Dispersions of BCS Class IV Polyphenol (Daidzein) by Spray Drying: Formulation and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2018001569A1 - Pharmaceutical composition comprising a non-purine selective inhibitor of xanthine oxidase and method for the preparation thereof - Google Patents [patents.google.com]
- 6. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. senpharma.vn [senpharma.vn]
- 8. researchgate.net [researchgate.net]
- 9. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jpionline.org [jpionline.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Enhancement of oral bioavailability of ibrutinib using a liposil nanohybrid delivery system | PLOS One [journals.plos.org]
- 14. Nanotechnology-based drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nano based drug delivery systems: recent developments and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs [mdpi.com]
- 18. Rapid generation of novel benzoic acid-based xanthine derivatives as highly potent, selective and long acting DPP-4 inhibitors: Scaffold-hopping and prodrug study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Development, Characterization, and in-vivo Pharmacokinetic Study of Lamotrigine Solid Self-Nanoemulsifying Drug Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. dovepress.com [dovepress.com]
- 22. An in vivo pharmacokinetic study of metformin microparticles as an oral sustained release formulation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pharmacokinetics and Ex Vivo Activity of 7-Methylxanthine, an Inhibitor of Monosodium Urate Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-Target Effects of 8-Aminoxanthine In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Aminoxanthine in in vivo experiments. Our goal is to help you anticipate and manage potential off-target effects, ensuring the accuracy and reliability of your research findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a purine derivative belonging to the xanthine class of compounds. While its precise pharmacological profile is not extensively documented in publicly available literature, its structural similarity to other 8-substituted xanthines suggests that its primary mechanism of action is likely the inhibition of phosphodiesterases (PDEs) and antagonism of adenosine receptors. A close analog, 8-amino-1,3-bis(cyclopropylmethyl)-xanthine, has been identified as a selective inhibitor of PDE type IV (PDE4)[1]. Therefore, it is plausible that this compound also primarily targets PDE4.
Q2: What are the likely off-target effects of this compound in vivo?
Based on the known pharmacology of the xanthine scaffold, the off-target effects of this compound are likely mediated by its interaction with adenosine receptors (A1, A2A, A2B, and A3) and other PDE isoforms.[2]
-
Adenosine Receptor Antagonism: Non-selective blockade of adenosine receptors can lead to a range of physiological effects.
-
A1 Receptor Antagonism: May cause cardiovascular effects such as tachycardia (increased heart rate) and increased cardiac contractility.[3][4][5] In the central nervous system (CNS), it can lead to stimulatory effects and may influence anxiety levels.
-
A2A Receptor Antagonism: Can have neuroprotective effects but may also influence motor activity and sleep. High doses of A2A receptor antagonists can lead to peripheral effects on blood pressure and heart rate.[6]
-
-
Phosphodiesterase Inhibition: Inhibition of PDE isoforms other than the intended target (likely PDE4) can result in various side effects.
Q3: How can I formulate this compound for in vivo administration?
This compound is predicted to be relatively hydrophilic (XLogP3 ≈ -1.1), which can present challenges for oral bioavailability but may be advantageous for parenteral administration. For in vivo studies, consider the following formulation strategies:
-
Aqueous Solutions: For intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) administration, dissolving this compound in a physiologically compatible aqueous vehicle is the preferred method. Saline (0.9% NaCl) or phosphate-buffered saline (PBS) are common choices. The solubility of other xanthine derivatives can be influenced by pH and the presence of co-solvents.[10][11]
-
Co-solvents: If solubility in simple aqueous solutions is limited, the use of co-solvents such as a low percentage of dimethyl sulfoxide (DMSO) followed by dilution in saline can be explored. However, it is crucial to include a vehicle-only control group in your experiment, as DMSO can have its own biological effects.
-
For Oral Administration: Due to its polarity, oral absorption might be limited. Formulations to enhance oral bioavailability of polar compounds could include the use of absorption enhancers, although this requires careful consideration and validation.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your in vivo experiments with this compound.
| Observed Issue | Potential Cause (Off-Target Effect) | Troubleshooting Steps & Mitigation Strategies |
| Cardiovascular Instability: Increased heart rate (tachycardia), arrhythmias, or significant changes in blood pressure. | Adenosine A1 Receptor Antagonism: Blockade of A1 receptors in the heart and vasculature. PDE3 Inhibition: Off-target inhibition of phosphodiesterase 3.[7] | 1. Dose Reduction: Start with the lowest effective dose and titrate upwards carefully. 2. Route of Administration: Consider a continuous infusion over a bolus injection to maintain more stable plasma concentrations. 3. Selective Co-administration: In mechanistic studies, co-administer a selective A1 adenosine receptor agonist to see if the cardiovascular effects are reversed. 4. Monitor Vital Signs: Continuously monitor heart rate and blood pressure throughout the experiment. |
| Central Nervous System (CNS) Hyperactivity: Increased locomotor activity, restlessness, or seizure-like behavior. | Non-selective Adenosine Receptor Antagonism: General blockade of adenosine receptors in the brain, leading to a stimulant effect. | 1. Behavioral Monitoring: Carefully observe and quantify the animals' behavior using standardized tests (e.g., open field test). 2. Dose-Response Curve: Establish a clear dose-response relationship for both the desired effect and any CNS-related side effects. 3. Control for Stress: Ensure proper handling and acclimatization of animals to minimize stress-induced hyperactivity. |
| Gastrointestinal (GI) Distress: Diarrhea, vomiting (in species that can vomit), or signs of nausea (e.g., pica behavior in rodents). | PDE4 Inhibition: This is a known class effect of systemic PDE4 inhibitors.[8][9] | 1. Route of Administration: If using oral gavage, consider parenteral routes to bypass direct gut exposure, although systemic effects can still occur. 2. Formulation: Ensure the formulation is not causing local irritation. 3. Anti-emetic Co-treatment: In some research contexts, co-administration of an anti-emetic agent might be considered to isolate the central effects of this compound, but this can confound results. |
| Poor Bioavailability or Inconsistent Results (Oral Administration) | Low Membrane Permeability: Due to its polar nature, this compound may have poor absorption from the gastrointestinal tract. | 1. Switch to Parenteral Administration: IV, IP, or SC routes will provide more consistent systemic exposure. 2. Formulation Optimization: If oral administration is necessary, explore formulation strategies for polar compounds, such as the use of permeation enhancers (requires extensive validation). |
Data Summary
While specific quantitative data for this compound is limited in the public domain, the following table provides a summary of expected target affinities based on its structural class. Researchers should perform their own in vitro profiling to determine the precise selectivity of their this compound batch.
| Target | Interaction Type | Expected Affinity (Ki or IC50) | Reference Compounds & Notes |
| Phosphodiesterase 4 (PDE4) | Inhibition | Potentially in the nM to low µM range | 8-amino-1,3-bis(cyclopropylmethyl)-xanthine is a selective PDE4 inhibitor.[1] Substitutions on the xanthine core significantly impact PDE isoform selectivity.[12] |
| Adenosine A1 Receptor | Antagonism | Likely in the µM range | Xanthine derivatives are classic adenosine receptor antagonists. 8-substitution can increase affinity.[13] |
| Adenosine A2A Receptor | Antagonism | Likely in the µM range | Affinity for A2A receptors can be modulated by substitutions at other positions on the xanthine ring. |
| Adenosine A2B Receptor | Antagonism | Potentially higher affinity than other adenosine subtypes | Some 8-phenylxanthine derivatives show notable affinity for the A2B receptor.[14][15] |
| Adenosine A3 Receptor | Antagonism | Generally lower affinity for xanthines | Xanthines are typically weak antagonists at the A3 receptor, especially in rodents.[16] |
| Other PDE Isoforms (1, 2, 3, 5, etc.) | Inhibition | Possible, with varying potency | Non-selective xanthines can inhibit multiple PDE isoforms.[12] 8-aryl xanthines have been shown to be potent PDE5 inhibitors.[17] |
Experimental Protocols
A detailed experimental protocol for a compound with similar characteristics (water-soluble xanthine derivative) is provided below as a template. It is crucial to adapt and optimize this protocol for your specific experimental needs and animal model.
Protocol: In Vivo Administration of a Water-Soluble Xanthine Derivative in Mice
-
Materials:
-
This compound
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal scale
-
Syringes and needles (appropriate gauge for the chosen route of administration)
-
70% ethanol for disinfection
-
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the number and weight of the animals.
-
Aseptically weigh the this compound and place it in a sterile microcentrifuge tube.
-
Add the required volume of sterile 0.9% saline to achieve the final desired concentration.
-
Vortex thoroughly to dissolve the compound. If solubility is an issue, gentle warming or brief sonication can be attempted. Ensure the solution is clear before administration.
-
Prepare fresh on the day of the experiment.
-
-
Animal Handling and Dosing:
-
Acclimatize animals to the experimental conditions for at least one week prior to the study.
-
Weigh each animal on the day of the experiment to calculate the precise volume of the dosing solution to be administered.
-
For intraperitoneal (IP) injection :
-
Restrain the mouse appropriately.
-
Disinfect the injection site on the lower abdomen with 70% ethanol.
-
Insert the needle at a shallow angle into the peritoneal cavity, avoiding the internal organs.
-
Inject the calculated volume slowly.
-
-
For intravenous (IV) injection (tail vein) :
-
Warm the mouse's tail to dilate the veins.
-
Place the mouse in a restraining device.
-
Disinfect the tail with 70% ethanol.
-
Insert the needle into one of the lateral tail veins.
-
Inject the calculated volume slowly.
-
-
For subcutaneous (SC) injection :
-
Pinch the loose skin on the back of the neck to form a tent.
-
Insert the needle into the base of the tented skin.
-
Inject the calculated volume.
-
-
-
Control Groups:
-
Always include a vehicle control group that receives an equivalent volume of the sterile 0.9% saline solution via the same route of administration.
-
If a co-solvent like DMSO is used, a separate vehicle control group with the co-solvent at the same concentration is essential.
-
-
Post-Administration Monitoring:
-
Observe the animals closely for any signs of adverse effects as outlined in the troubleshooting guide.
-
Monitor for the expected pharmacological effects at predetermined time points.
-
Visualizations
Caption: Potential signaling pathways affected by this compound.
Caption: General experimental workflow for in vivo studies.
Caption: Logical flow for troubleshooting off-target effects.
References
- 1. Inhibition of cyclic nucleotide phosphodiesterase by derivatives of 1,3-bis(cyclopropylmethyl)xanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. A1- and A2-Selective Adenosine Antagonists: In Vivo Characterization of Cardiovascular Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine signaling as target in cardiovascular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Research progress on adenosine in central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. PAN-selective inhibition of cAMP-phosphodiesterase 4 (PDE4) induces gastroparesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of the aqueous solubility of xanthine derivatives on the release mechanism from ethylcellulose matrix tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. go.drugbank.com [go.drugbank.com]
- 13. researchgate.net [researchgate.net]
- 14. Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 8-Aryl xanthines potent inhibitors of phosphodiesterase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Purification of 8-Substituted Xanthine Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic purification of 8-substituted xanthine isomers.
Frequently Asked Questions (FAQs)
Q1: What is the most common chromatographic method for separating 8-substituted xanthine isomers?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most frequently used method for the separation of xanthine derivatives.[1] C18 columns are the most common stationary phase choice, offering a good balance of hydrophobicity and selectivity for these compounds.[1][2][3]
Q2: How do different substituents at the 8-position affect chromatographic separation?
A2: Substituents at the C8 position significantly influence the polarity and steric properties of xanthine derivatives, thereby affecting their retention and selectivity on a column.[4] For instance, aryl substitutions at the C8 position can increase the affinity for adenosine receptors and will have different retention characteristics compared to alkyl or heterocyclic substituents.[4] Generally, more non-polar substituents will lead to longer retention times in reversed-phase chromatography.
Q3: What are the typical mobile phases used for the separation of 8-substituted xanthines?
A3: Typical mobile phases for the RP-HPLC separation of xanthines are mixtures of an aqueous buffer and an organic modifier.[1] Common organic modifiers include acetonitrile and methanol.[2][5] The aqueous phase is often buffered to control the ionization state of the xanthine derivatives, with phosphate or acetate buffers being common choices.[2][6][7]
Q4: Can I use normal-phase chromatography for xanthine isomer separation?
A4: While less common than RP-HPLC, aqueous normal-phase chromatography using stationary phases like titania has been shown to be effective for separating N-methylated xanthines.[8] This technique can offer different selectivity compared to reversed-phase methods, particularly for discriminating between positional isomers.[8]
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic purification of 8-substituted xanthine isomers.
Problem 1: Poor or No Separation of Isomers
Possible Causes & Solutions:
-
Inappropriate Stationary Phase: The selectivity of the column may not be suitable for your specific isomers.
-
Incorrect Mobile Phase Composition: The mobile phase may be too strong or too weak, or the pH may not be optimal.
-
Solution:
-
Adjust Organic Modifier Concentration: If peaks are eluting too quickly with no separation, decrease the percentage of the organic modifier (e.g., acetonitrile, methanol). If peaks are broad and eluting late, gradually increase the organic modifier concentration.
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Optimize pH: The pKa of xanthine is around 7.7.[2] Operating the mobile phase pH near the pKa of your compounds can alter their ionization and significantly impact retention and selectivity. Experiment with a pH range of 3-7.
-
-
-
Isocratic vs. Gradient Elution: An isocratic elution may not be sufficient to resolve complex mixtures.
Problem 2: Peak Tailing or Asymmetric Peak Shape
Possible Causes & Solutions:
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Secondary Interactions with Silica: Free silanol groups on the silica backbone of the stationary phase can interact with the basic nitrogen atoms in the xanthine core, leading to peak tailing.
-
Solution:
-
Use an End-Capped Column: Modern, well-end-capped C18 columns have fewer free silanol groups.
-
Add a Mobile Phase Additive: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can help to mask the silanol groups and improve peak shape.
-
Lower the pH: Operating at a lower pH (e.g., pH 3 with 0.05% trifluoroacetic acid) can protonate the basic sites on the analytes and reduce interactions with silanols.[5]
-
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Dilute your sample and inject a smaller volume.
-
Problem 3: Compound is Unstable on the Column
Possible Causes & Solutions:
-
Degradation on Silica Gel: Some compounds can be sensitive to the acidic nature of silica gel.[9]
-
Solution:
-
Test for Stability: Spot your compound on a TLC plate and let it sit for a while before developing to see if degradation occurs.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a polymer-based column.
-
Deactivate the Silica: For flash chromatography, silica gel can be deactivated by preparing a slurry with a solvent containing a small amount of a base like triethylamine.[9]
-
-
Experimental Protocols
Protocol 1: Analytical RP-HPLC for 8-Substituted Xanthine Isomers
This protocol is a general starting point for analytical separation.
-
Column: C18 reversed-phase column (e.g., 250 mm length, 4.6 mm internal diameter, 5 µm particle size).[2][3]
-
Mobile Phase A: 0.025 M Disodium Phosphate solution, pH adjusted to 7.2.[2]
-
Mobile Phase B: Acetonitrile.
-
Mobile Phase C: Methanol.
-
Elution Program:
-
Isocratic: A mixture of Mobile Phase A:B:C (e.g., 65:15:20 v/v/v).[2]
-
Gradient (for complex mixtures): Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.
-
-
Detection: UV detection at the absorbance maximum of your compounds (typically around 270-280 nm).[2]
-
Temperature: Ambient or controlled at a specific temperature (e.g., 60 °C) to improve efficiency and reduce run time.[7]
-
Sample Preparation: Dissolve approximately 2 mg of the sample in 10 mL of methanol or the initial mobile phase composition.[2]
Protocol 2: Preparative Flash Chromatography
This protocol is for the purification of larger quantities of 8-substituted xanthine isomers.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase Selection:
-
Develop a suitable solvent system using thin-layer chromatography (TLC).
-
Aim for a retention factor (Rf) of 0.2-0.3 for the desired compound.
-
A common starting solvent system is a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate). For more polar xanthines, dichloromethane/methanol mixtures may be necessary.
-
-
Column Packing:
-
Dry pack the column with silica gel.
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Wet the silica with the initial, least polar mobile phase.
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane).
-
Alternatively, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin eluting with the determined mobile phase.
-
If necessary, gradually increase the polarity of the mobile phase (step or linear gradient) to elute the compounds.
-
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing the purified product.
-
Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure.
Quantitative Data
Table 1: Example HPLC Conditions for Xanthine Derivative Separation
| Parameter | Condition 1 | Condition 2 |
| Column | Phenomenex C18 (250 x 4.6 mm, 5 µm)[2] | ZORBAX StableBond C18 (50 x 4.6 mm, 1.8 µm)[1] |
| Mobile Phase | 0.025 M Disodium Phosphate (pH 7.2): Acetonitrile: Methanol (65:15:20 v/v)[2] | Water: Acetonitrile (gradient) |
| Flow Rate | 1.0 mL/min | 1.5 mL/min[1] |
| Detection | UV at 270 nm[2] | UV (wavelength not specified) |
| Run Time | ~15-20 min | ~1.5 min[1] |
Visualizations
Caption: General workflow for the chromatographic purification of 8-substituted xanthine isomers.
Caption: Troubleshooting decision tree for poor separation of 8-substituted xanthine isomers.
References
- 1. lcms.cz [lcms.cz]
- 2. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 3. researchgate.net [researchgate.net]
- 4. Xanthine scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 6. Determination of theophylline by HPLC and GC-IDMS, the effect of chemically similar xanthine derivatives on the specificity of the method and the possibility of paracetamol as interfering substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chromatographic behavior of xanthines in aqueous normal phase chromatography using titania stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chromatography [chem.rochester.edu]
Technical Support Center: Optimizing Incubation Time for 8-Aminoxanthine Enzyme Inhibition Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during 8-aminoxanthine enzyme inhibition experiments.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during your enzyme inhibition assays.
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent pipetting volumes. | Ensure pipettes are properly calibrated. When pipetting, do so gently against the wall of the tubes to prevent air bubbles. Avoid pipetting very small volumes to minimize errors.[1] |
| Improper mixing of reagents. | Ensure all components are thoroughly thawed and resuspended before preparing the reaction mix to create a homogenous solution.[1] | |
| Temperature fluctuations across the plate. | Ensure the entire plate is at a uniform and stable temperature during incubation. Avoid placing the plate on a cold or hot surface. | |
| Low or no enzyme activity | Incorrect assay buffer temperature. | The assay buffer must be at the optimal temperature for the enzyme, which is typically room temperature or 37°C.[1][2] |
| Degraded enzyme. | Use fresh enzyme preparations or ensure proper storage conditions, typically on ice before use.[2][3] Avoid repeated freeze-thaw cycles by aliquoting the enzyme.[1] | |
| Incorrect wavelength reading. | Verify the recommended wavelength for your specific assay in the datasheet and check the filter settings on your instrument.[1] | |
| Reaction rate is too fast or too slow | Inappropriate enzyme concentration. | A high enzyme concentration can lead to a very fast reaction, while a low concentration results in a slow rate. Perform an enzyme titration to determine the optimal concentration that yields a linear reaction rate over a reasonable time.[2][4] |
| Substrate concentration is limiting. | If the substrate is depleted quickly, the reaction rate will decrease. Ensure the substrate concentration is sufficient for the duration of the assay.[5] | |
| Inconsistent IC50 values | Pre-incubation time is not optimized. | The pre-incubation of the enzyme with the inhibitor is crucial for reaching equilibrium. The optimal time depends on the binding kinetics of the inhibitor.[6][7] A time-course experiment is recommended to determine when equilibrium is reached. |
| Inhibitor solubility issues. | Poorly soluble inhibitors can lead to inaccurate concentration-response curves. Dissolve inhibitors in a small amount of a suitable solvent like DMSO or ethanol before diluting in the assay buffer.[2] | |
| Assay is not measuring the initial velocity. | If the reaction is allowed to proceed for too long, substrate depletion, product inhibition, or enzyme instability can affect the results.[4][5] Ensure your measurements are taken during the linear phase of the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pre-incubation time for my this compound inhibitor with the enzyme?
A1: The optimal pre-incubation time is the time required for the enzyme and inhibitor to reach binding equilibrium. This can vary significantly depending on the inhibitor's association and dissociation rate constants.[6][7] To determine the optimal time, you should perform a time-course experiment where you vary the pre-incubation time while keeping the enzyme and inhibitor concentrations constant. The point at which the measured enzyme activity no longer changes with increased pre-incubation time indicates that equilibrium has been reached.
Q2: How do I determine the initial velocity of the enzymatic reaction?
A2: To determine the initial velocity, you should monitor the formation of the product over a period of time. Plot the product concentration against time. The initial velocity is the slope of the linear portion of this curve, which typically occurs at the beginning of the reaction.[5] It is crucial to use this linear range for calculating inhibition, as the rate will slow down due to factors like substrate depletion or product inhibition.[4][5]
Q3: What are the key factors that can affect the incubation time in my assay?
A3: Several factors can influence the optimal incubation time:
-
Enzyme Stability: Enzymes can lose activity over time, so prolonged incubations may lead to an underestimation of the initial reaction rate.[5]
-
Substrate Depletion: If the substrate concentration decreases significantly during the assay, the reaction rate will no longer be linear.[5]
-
Product Inhibition: The accumulation of product can sometimes inhibit the enzyme, slowing down the reaction rate.[4]
-
Reversibility of the Reaction: As the product concentration increases, the reverse reaction may become more significant, affecting the net rate of product formation.[5]
Q4: Should I pre-incubate the enzyme and inhibitor before adding the substrate?
A4: Yes, pre-incubating the enzyme with the inhibitor is a critical step.[2] This allows the inhibitor to bind to the enzyme and reach equilibrium before the enzymatic reaction is initiated by the addition of the substrate. The duration of this pre-incubation should be optimized as described in Q1.
Q5: What controls should I include in my this compound enzyme inhibition assay?
A5: You should include the following controls:
-
No-enzyme control: This contains all reaction components except the enzyme to measure any background signal.
-
No-inhibitor control (positive control): This contains the enzyme, substrate, and buffer (with any vehicle solvent used for the inhibitor) to measure the maximum enzyme activity.[2]
-
No-substrate control: This contains the enzyme and inhibitor (if applicable) but no substrate to check for any substrate-independent activity.
Experimental Protocols
Protocol for Optimizing Pre-incubation Time
-
Prepare Reagents: Prepare the assay buffer, enzyme solution, inhibitor solution (at a fixed concentration, e.g., near the expected IC50), and substrate solution.
-
Set up Reactions: In a microplate, add the assay buffer, enzyme, and inhibitor.
-
Incubate for Varying Times: Incubate the plate at the desired temperature for a range of time points (e.g., 0, 5, 10, 20, 30, 60 minutes).
-
Initiate Reaction: At each time point, add the substrate to the corresponding wells to start the reaction.
-
Measure Activity: Measure the product formation at a fixed time point after substrate addition, ensuring the measurement is within the initial linear rate of the reaction.
-
Analyze Data: Plot the measured enzyme activity against the pre-incubation time. The optimal pre-incubation time is the point at which the activity plateaus.
Protocol for Determining Initial Velocity
-
Prepare Reagents: Prepare the assay buffer, enzyme solution, and a range of substrate concentrations.
-
Set up Reactions: In a microplate, add the assay buffer and enzyme.
-
Initiate Reactions: Add the different concentrations of the substrate to start the reactions.
-
Monitor Reaction: Measure the product formation at multiple time points (e.g., every minute for 10-15 minutes) using a kinetic plate reader.
-
Analyze Data: For each substrate concentration, plot the product concentration versus time. The slope of the initial linear portion of each curve represents the initial velocity for that substrate concentration.
Visualizations
Caption: Workflow for optimizing pre-incubation time and performing the enzyme inhibition assay.
Caption: A logical flow diagram for troubleshooting common issues in enzyme inhibition assays.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. superchemistryclasses.com [superchemistryclasses.com]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
minimizing autofluorescence in 8-Aminoxanthine cellular imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize autofluorescence when performing cellular imaging with 8-Aminoxanthine.
Troubleshooting Guide: Minimizing Autofluorescence
High background fluorescence can obscure the specific signal from this compound, compromising data quality. This guide addresses common issues and provides systematic solutions.
Problem 1: High background fluorescence observed in unstained control cells.
This indicates endogenous autofluorescence from the cells or tissue itself.
| Potential Cause | Recommended Solution |
| Endogenous Fluorophores: Cellular components like NADH, riboflavin, collagen, and lipofuscin naturally fluoresce, often in the blue and green spectral regions.[1][2] | 1. Spectral Selection: If the spectral properties of this compound are known, select a fluorophore with excitation and emission wavelengths that are well separated from the autofluorescence spectrum. Consider using fluorophores in the far-red or near-infrared range, as autofluorescence is typically weaker in these regions.[3][4] 2. Photobleaching: Before labeling with this compound, intentionally photobleach the sample by exposing it to a high-intensity light source. This can selectively destroy the autofluorescent molecules.[1][2][5] 3. Quenching Agents: Treat samples with chemical quenching agents like Sudan Black B or Trypan Blue to reduce autofluorescence.[6][7] Note that these may also quench the signal of interest, so optimization is crucial. |
| Fixation Method: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence by cross-linking proteins and other molecules.[8][9][10] | 1. Optimize Fixation: Reduce the concentration of the fixative and the incubation time to the minimum required for adequate preservation. 2. Alternative Fixatives: Consider using alcohol-based fixatives like ice-cold methanol or ethanol, which may induce less autofluorescence.[8] 3. Aldehyde Blocking: After aldehyde fixation, treat the sample with a blocking agent like sodium borohydride or glycine to reduce aldehyde-induced fluorescence.[2][11] |
| Cell Culture Media: Components in the cell culture medium, such as phenol red and riboflavin, can be fluorescent. | 1. Use Phenol Red-Free Media: For live-cell imaging, switch to a phenol red-free medium formulation. 2. Wash Thoroughly: Before imaging, wash the cells extensively with a non-fluorescent buffer like Phosphate-Buffered Saline (PBS) to remove residual media components. |
Problem 2: High background fluorescence only in the this compound-labeled sample.
This suggests an issue with the labeling protocol or the properties of this compound itself.
| Potential Cause | Recommended Solution |
| Excess or Non-specifically Bound this compound: The probe may not have been completely washed out or is binding non-specifically to cellular components. | 1. Optimize Staining Concentration: Perform a concentration titration to find the lowest effective concentration of this compound that still provides a specific signal. 2. Optimize Washing Steps: Increase the number and duration of washing steps after incubation with this compound to ensure removal of all unbound probe. 3. Blocking: If non-specific binding is suspected, consider using a blocking agent appropriate for the sample type before adding this compound. |
| Spectral Overlap with Autofluorescence: The emission spectrum of this compound may overlap with the endogenous autofluorescence of the cells. While related compounds like 8-azaxanthine have been shown to absorb around 265 nm and emit around 420 nm in aqueous solutions, the precise spectral properties of this compound should be determined empirically. | 1. Spectral Unmixing: If using a spectral confocal microscope, acquire a lambda stack (a series of images at different emission wavelengths) of both an unstained sample and a sample stained with this compound. Use spectral unmixing algorithms to computationally separate the this compound signal from the autofluorescence signal. 2. Narrowband Emission Filters: Use high-quality, narrow bandpass emission filters that are specifically matched to the emission peak of this compound to exclude as much out-of-band autofluorescence as possible. |
Frequently Asked Questions (FAQs)
Q1: What are the likely excitation and emission wavelengths of this compound?
Q2: What are the primary sources of autofluorescence in cellular imaging?
Common sources of autofluorescence include:
-
Endogenous Molecules: Naturally occurring fluorophores in cells such as NADH, FAD (riboflavins), collagen, elastin, and lipofuscin (an "aging pigment").[1][2][6]
-
Fixatives: Aldehyde-based fixatives like formaldehyde (formalin) and glutaraldehyde can create fluorescent byproducts when they react with amines in the tissue.[8][9][10]
-
Culture Media Components: Some components in cell culture media, like phenol red and certain vitamins, are fluorescent.
Q3: How can I perform photobleaching to reduce autofluorescence?
Photobleaching involves exposing the sample to intense light to destroy the fluorescent properties of endogenous fluorophores before labeling. A general protocol is as follows:
-
Prepare your cells or tissue on the microscope slide or dish as you would for staining.
-
Before applying this compound, expose the sample to a broad-spectrum, high-intensity light source (e.g., from a mercury arc lamp or an LED) for a period ranging from several minutes to a couple of hours.[1][5]
-
The optimal duration will depend on the sample type and the intensity of the light source and should be determined empirically.
-
After photobleaching, proceed with your standard this compound staining protocol.
Q4: What is spectral unmixing and how can it help?
Spectral unmixing is a computational technique used to separate the fluorescence signals of multiple fluorophores that have overlapping emission spectra. It can also be used to separate a specific fluorescent signal from background autofluorescence. The process involves:
-
Acquiring a "lambda stack" (a series of images at contiguous emission wavelengths) of your stained sample.
-
Acquiring a lambda stack of an unstained control sample to obtain the "spectral signature" of the autofluorescence.
-
Using software to mathematically "unmix" the two signals in the stained sample's lambda stack, resulting in an image of the specific this compound signal with the autofluorescence component removed.
Q5: Are there any chemical treatments to reduce autofluorescence?
Yes, several chemical reagents can be used to quench autofluorescence:
-
Sudan Black B: A non-fluorescent dark blue dye that can reduce autofluorescence, particularly from lipofuscin.[6][11] It is typically applied after staining and before mounting.
-
Sodium Borohydride (NaBH4): A reducing agent that can diminish aldehyde-induced autofluorescence.[2][8][11]
-
Trypan Blue: Can be used to quench extracellular fluorescence.[1]
-
Commercial Reagents: Various commercial kits are available that are specifically designed to quench autofluorescence from different sources.
It is important to note that these treatments may also reduce the specific signal from your probe, so careful optimization and controls are necessary.
Experimental Protocols
Protocol 1: General Staining Protocol for this compound in Fixed Cells
-
Cell Culture and Fixation:
-
Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).
-
Once cells have reached the desired confluency, remove the culture medium.
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
(Optional) Permeabilization:
-
If this compound targets an intracellular component, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Prepare the desired concentration of this compound in a suitable buffer (e.g., PBS).
-
Incubate the cells with the this compound solution for the optimized duration and temperature. Protect from light.
-
Remove the staining solution.
-
-
Washing:
-
Wash the cells three to five times with PBS for 5 minutes each to remove unbound this compound.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets for this compound.
-
Protocol 2: Spectral Unmixing Workflow
-
Prepare Samples: You will need at least two samples:
-
An unstained control sample (for the autofluorescence spectrum).
-
Your this compound stained sample.
-
-
Image Acquisition:
-
On a spectral confocal microscope, for each sample, acquire a lambda stack. This involves setting an emission detection range (e.g., 400-700 nm) and acquiring images in discrete wavelength bins (e.g., every 10 nm).
-
-
Define Reference Spectra:
-
In the spectral unmixing software, open the lambda stack from the unstained control.
-
Select a region of interest that is representative of the autofluorescence and save this as the "autofluorescence" reference spectrum.
-
-
Perform Unmixing:
-
Open the lambda stack from your this compound stained sample.
-
Provide the software with the previously saved autofluorescence reference spectrum.
-
The software will also need a reference spectrum for this compound. This can be obtained from a pure solution of the compound or by selecting a bright, specifically stained region in your sample.
-
Execute the linear unmixing algorithm.
-
-
Analyze Results: The software will generate separate images corresponding to the spatial distribution of the autofluorescence and the this compound signal.
Visualizations
Caption: Workflow for this compound cellular imaging with optional autofluorescence reduction steps.
Caption: Troubleshooting logic for high background fluorescence in this compound imaging.
References
- 1. researchgate.net [researchgate.net]
- 2. hwpi.harvard.edu [hwpi.harvard.edu]
- 3. Caffeine and other xanthines as cytochemical blockers and removers of heterocyclic DNA intercalators from chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xanthine - Wikipedia [en.wikipedia.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Fluorescence emission properties of 8-aza analogues of caffeine, theophylline, and related N-alkyl xanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spectral Analysis of Naturally Occurring Methylxanthines (Theophylline, Theobromine and Caffeine) Binding with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. promega.com [promega.com]
Validation & Comparative
A Comparative Analysis of 8-Aminoxanthine and Caffeine for Adenosine A2A Receptor Binding
For Immediate Release
[City, State] – October 31, 2025 – In the landscape of adenosine receptor research, the nuanced interactions of various ligands with receptor subtypes are of paramount importance for the development of targeted therapeutics. This guide provides a detailed comparison of the binding affinities of 8-aminoxanthine and caffeine for the human adenosine A2A receptor, a key target in neurodegenerative and inflammatory diseases.
Quantitative Comparison of Binding Affinity
The binding affinity of a ligand for a receptor is a critical measure of its potency. This is often expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher affinity. A review of the available scientific literature provides the following data for caffeine. Despite extensive searches, a specific Ki value for this compound at the human adenosine A2A receptor was not found in the reviewed literature, precluding a direct quantitative comparison in this guide.
| Compound | Receptor | Species | Ki (µM) |
| Caffeine | Adenosine A2A | Human | 9.56[1] |
| This compound | Adenosine A2A | Human | Data Not Available |
Adenosine A2A Receptor Signaling Pathway
The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes. Upon activation by an agonist, the receptor initiates a signaling cascade that primarily involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response. Antagonists like caffeine and potentially this compound block this pathway by preventing agonist binding.
Adenosine A2A Receptor Signaling Pathway
Experimental Protocols
The determination of binding affinity is typically achieved through in vitro radioligand binding assays. The following is a generalized protocol for such an experiment.
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound, caffeine) for the human adenosine A2A receptor.
Materials:
-
Membrane preparations from cells expressing the human adenosine A2A receptor.
-
Radioligand with known high affinity for the A2A receptor (e.g., [³H]ZM241385, [³H]CGS 21680).
-
Test compounds (this compound, caffeine).
-
Non-specific binding control (e.g., a high concentration of a known A2A receptor agonist or antagonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a series of tubes, combine the cell membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound. Include control tubes for total binding (no test compound) and non-specific binding (a high concentration of a non-labeled ligand).
-
Incubation: Incubate the tubes at a specific temperature (e.g., room temperature or 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Ki Calculation: Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow for Radioligand Binding Assay
Conclusion
Caffeine is a well-characterized antagonist of the adenosine A2A receptor with a micromolar binding affinity. While this compound is structurally related to caffeine, a direct comparison of its binding affinity for the human adenosine A2A receptor is hampered by the lack of available experimental data in the public domain. Further research is required to elucidate the precise binding characteristics of this compound at this important therapeutic target. The experimental protocols and signaling pathway information provided in this guide offer a framework for conducting such comparative studies.
References
A Comparative Analysis of the Diuretic Potency of 8-Aminoxanthine and Theophylline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the diuretic potency of 8-Aminoxanthine and the well-established xanthine diuretic, theophylline. This document summarizes available experimental data, details relevant experimental protocols, and visualizes the distinct signaling pathways through which these compounds exert their effects.
Executive Summary
Both this compound and theophylline, while structurally related as xanthine derivatives, induce diuresis through fundamentally different mechanisms of action. Theophylline primarily acts as an antagonist of adenosine A1 receptors in the renal tubules. In contrast, this compound is part of the 8-aminopurine class of diuretics which function by inhibiting purine nucleoside phosphorylase (PNPase). This guide presents a compilation of experimental data to objectively compare their diuretic efficacy. Due to a lack of direct head-to-head comparative studies, this analysis synthesizes findings from separate relevant preclinical studies.
Data Presentation: Diuretic Effects
The following tables summarize the quantitative diuretic effects of theophylline and a closely related 8-aminopurine, 8-aminoguanine, in rat models. Data for 8-aminoguanine is presented as a proxy for this compound, given their similar mechanism of action.
Table 1: Diuretic Effect of Theophylline in Rats
| Dosage | Route of Administration | Urine Volume Increase (%) | Natriuresis Increase (%) | Reference |
| Single Dose | Intraperitoneal | +40.4% to +123.7% (time-dependent) | +39.6% to +223.2% (time-dependent) | [1] |
Note: The diuretic and natriuretic effects of theophylline in rats were observed to be strongly dependent on the time of administration, with the most significant increases seen when administered at 14h (mid-light cycle for nocturnal animals).
Table 2: Diuretic and Natriuretic Effects of 8-Aminoguanine (as a proxy for this compound) in Anesthetized Rats
| Compound | Dosage (intravenous) | Urine Volume (μL/min/g kidney weight) Baseline | Urine Volume (μL/min/g kidney weight) Post-treatment | Sodium Excretion (nmol/min/g kidney weight) Baseline | Sodium Excretion (nmol/min/g kidney weight) Post-treatment |
| 8-Aminoguanine | 33.5 μmol/kg | ~2.5 | ~12.5 | ~200 | ~1800 |
Note: This data is derived from studies on 8-aminoguanosine, which is rapidly converted to 8-aminoguanine in vivo and is considered a pro-drug for 8-aminoguanine. The diuretic effect of 8-aminopurines is often accompanied by glucosuria.
Mechanisms of Action
The diuretic effects of this compound and theophylline are initiated by distinct molecular interactions.
Theophylline: The primary mechanism of theophylline-induced diuresis is the antagonism of adenosine A1 receptors in the kidney. Adenosine, acting on these receptors, promotes sodium and water reabsorption in the proximal tubule. By blocking this action, theophylline leads to increased excretion of sodium and water.
This compound: As a member of the 8-aminopurine family, this compound's diuretic effect stems from the inhibition of the enzyme purine nucleoside phosphorylase (PNPase). This inhibition leads to an accumulation of inosine, which in turn is thought to activate adenosine A2B receptors, resulting in increased renal medullary blood flow and subsequent diuresis and natriuresis.
Signaling Pathway Diagrams
Theophylline's diuretic mechanism of action.
This compound's diuretic mechanism of action.
Experimental Protocols
The following is a generalized experimental protocol for assessing diuretic activity in a rat model, based on methodologies cited in the literature.
1. Animal Model:
-
Species: Male Wistar or Sprague-Dawley rats.
-
Weight: 200-250g.
-
Acclimatization: Animals are housed in metabolic cages for at least 3 days prior to the experiment for acclimatization.
2. Experimental Procedure:
-
Fasting: Animals are deprived of food and water for 18 hours before the experiment to ensure an empty stomach and prevent interference with fluid absorption.
-
Hydration: To ensure a uniform water and salt load, a preload of normal saline (0.9% NaCl) is administered orally at a volume of 5 ml per 100g of body weight.
-
Drug Administration:
-
Control Group: Receives the vehicle (e.g., normal saline or a suspension agent) orally or via the specified route of administration.
-
Test Groups: Receive varying doses of the test compounds (this compound or theophylline) dissolved or suspended in the vehicle.
-
Standard Group: Receives a known diuretic (e.g., furosemide at 10 mg/kg) for comparison.
-
-
Urine Collection: Immediately after administration, rats are placed individually in metabolic cages. Urine is collected and the volume is measured at regular intervals (e.g., every hour for the first 5 hours, and then a cumulative 24-hour collection).
3. Data Analysis:
-
Urine Volume: Total urine volume is recorded for each animal.
-
Electrolyte Analysis: Urine samples are analyzed for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.
-
Calculations:
-
Diuretic Index: (Urine volume of test group) / (Urine volume of control group).
-
Natriuretic Index: (Urinary Na+ excretion of test group) / (Urinary Na+ excretion of control group).
-
Experimental Workflow Diagram
Generalized workflow for diuretic screening.
Conclusion
Based on the available, albeit indirect, evidence, both 8-aminopurines (represented here by 8-aminoguanine) and theophylline are effective diuretics in preclinical models. Theophylline's potency is well-characterized and is dependent on the timing of its administration. The 8-aminopurine class of compounds demonstrates robust diuretic and natriuretic activity, with the added characteristic of inducing glucosuria. A direct comparative study is warranted to definitively establish the relative potency of this compound and theophylline. The distinct mechanisms of action of these two classes of compounds may offer different therapeutic advantages and side-effect profiles, making them both valuable subjects for further investigation in the development of novel diuretic therapies.
References
Elucidating the Structure-Activity Relationship of 8-Aminopurines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 8-aminopurine scaffold represents a promising chemotype in modern drug discovery, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 8-aminopurine derivatives, with a focus on their roles as inhibitors of key therapeutic targets: Cyclin-Dependent Kinase 2 (CDK2) and Purine Nucleoside Phosphorylase (PNPase). The information presented herein is supported by experimental data and detailed methodologies to aid in the rational design of novel 8-aminopurine-based therapeutics.
Structure-Activity Relationship of 8-Aminopurines as CDK2 Inhibitors
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[1] 8-Aminopurine derivatives have emerged as potent inhibitors of CDKs, particularly CDK2, which plays a key role in the G1/S phase transition. The following table summarizes the SAR of a series of 2-arylaminopurines, highlighting the impact of substitutions at the C2, C6, and N9 positions on their inhibitory activity against CDK1 and CDK2.
| Compound | R2 Substituent | R6 Substituent | IC50 (μM) vs CDK1 | IC50 (μM) vs CDK2 |
| 1 | 4-Sulfamoylanilino | H | >100 | >100 |
| 2 | 4-Sulfamoylanilino | Cyclohexylmethoxy | 1.5 | 0.08 |
| 3 | 4-Sulfamoylanilino | 3-Biphenyl | 86 | 0.044 |
| 4 | 4-Sulfamoylanilino | 4-Biphenyl | 15 | 0.19 |
| 5 | 4-Sulfamoylanilino | 2-Naphthylmethoxy | 2.9 | 0.11 |
| 6 | 4-Sulfamoylanilino | Benzyloxy | 3.4 | 0.15 |
| 7 | Anilino | Cyclohexylmethoxy | 2.5 | 0.12 |
| 8 | 4-Chloroanilino | Cyclohexylmethoxy | 0.9 | 0.05 |
Key SAR Insights for CDK2 Inhibition:
-
C6-Substitution is Crucial: A large, hydrophobic substituent at the C6 position is critical for potent CDK2 inhibition. Unsubstituted analogs (e.g., Compound 1) are inactive.
-
Aromaticity at C6 Enhances Potency and Selectivity: Aromatic ring systems at the C6 position, such as biphenyl (Compound 3) and naphthyl (Compound 5), generally lead to higher potency against CDK2. Notably, the 3-biphenyl substitution (Compound 3) provided the highest potency and remarkable selectivity for CDK2 over CDK1 (~2000-fold).[2]
-
C2-Aryl Amine is Important: The 2-anilino group plays a significant role in binding. Substitution on this ring can modulate activity, with a 4-chloroanilino group (Compound 8) showing slightly improved potency over the unsubstituted aniline (Compound 7). The 4-sulfamoylanilino group is a common feature in potent inhibitors.
-
N9-Substitution: While not extensively explored in this series, the N9 position is generally unsubstituted (as a hydrogen bond donor) or carries a small alkyl or ribose group in many purine-based kinase inhibitors.
Structure-Activity Relationship of 8-Aminopurines as PNPase Inhibitors
Purine Nucleoside Phosphorylase (PNPase) is a key enzyme in the purine salvage pathway, catalyzing the phosphorolytic cleavage of purine ribonucleosides. Inhibition of PNPase has therapeutic potential in T-cell mediated autoimmune diseases and oncology. Several 8-aminopurines have been identified as potent PNPase inhibitors.
| Compound | Structure | Relative Inhibitory Potency vs PNPase |
| 8-Aminoguanine | 2,8-diamino-1,9-dihydro-6H-purin-6-one | +++ |
| 8-Aminoinosine | 8-amino-9-(β-D-ribofuranosyl)-9H-purin-6(1H)-one | ++ |
| 8-Aminohypoxanthine | 8-amino-1,7-dihydro-6H-purin-6-one | ++ |
Key SAR Insights for PNPase Inhibition:
-
8-Amino Group is Key: The amino group at the 8-position is a critical determinant for PNPase inhibition within this series.
-
Substitution at C2 and C6 Modulates Activity: 8-Aminoguanine is the most potent inhibitor among the three, suggesting that the 2-amino group contributes favorably to binding. 8-Aminoinosine is a competitive substrate that is metabolized to the competitive inhibitor 8-aminohypoxanthine.
Experimental Protocols
General Synthesis of 8-Aminopurine Derivatives
A common synthetic route to 8-aminopurine derivatives involves the cyclization of a substituted 5,6-diaminopyrimidine with a suitable one-carbon source. For the introduction of the 8-amino group, a common precursor is 8-bromopurine, which can be subsequently displaced with ammonia or an appropriate amine.
CDK2 Kinase Inhibition Assay (Luminescent)
This protocol is adapted from commercially available luminescent kinase assay kits.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a solution of CDK2/Cyclin A2 enzyme in kinase buffer.
-
Prepare a solution of a suitable substrate (e.g., histone H1) and ATP in kinase buffer. The ATP concentration should be near the Km for the enzyme.
-
Prepare serial dilutions of the 8-aminopurine test compounds in DMSO.
-
-
Assay Procedure:
-
Add 1 µL of the test compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the CDK2/Cyclin A2 enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Add 5 µL of a commercial luminescent kinase detection reagent (which measures the amount of ATP remaining) to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
PNPase Inhibition Assay (Colorimetric)
This protocol is based on a commercially available PNPase activity assay kit.
-
Reagent Preparation:
-
Prepare a PNP assay buffer.
-
Reconstitute the PNPase enzyme, a developer enzyme mix, and the substrate (inosine) in the assay buffer.
-
Prepare a hypoxanthine standard curve.
-
Prepare solutions of the 8-aminopurine test compounds.
-
-
Assay Procedure:
-
Add the test compound or vehicle control to the wells of a 96-well plate.
-
Add the PNPase enzyme to the wells.
-
Initiate the reaction by adding the inosine substrate.
-
Incubate at room temperature for a specified time (e.g., 30 minutes). During this time, PNPase converts inosine to hypoxanthine.
-
Add the developer enzyme mix. This mix contains xanthine oxidase, which converts the hypoxanthine to uric acid and hydrogen peroxide. A probe in the mix reacts with the hydrogen peroxide to generate a colored product.
-
Incubate for another period (e.g., 30 minutes) to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
The absorbance is directly proportional to the PNPase activity.
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Signaling Pathway Diagrams
CDK2 Signaling Pathway in Cancer
PNPase in Purine Metabolism
References
In Vivo Validation of 8-Aminoxanthine's Diuretic and Natriuretic Effects: A Comparative Guide
This guide provides a comprehensive comparison of the in vivo diuretic and natriuretic effects of 8-Aminoxanthine against other common xanthine derivatives, namely caffeine and theophylline. The information is tailored for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data. While direct comparative in vivo studies for this compound are limited, this guide leverages data from its close structural analog, 8-aminoguanine, to provide a robust analysis of its potential efficacy.
Performance Comparison of Xanthine Derivatives
The diuretic and natriuretic effects of xanthine derivatives are primarily attributed to their antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.[1] The data presented below summarizes the quantitative effects of these compounds on key renal parameters in rat models.
Table 1: Comparison of Diuretic and Natriuretic Effects in Rats
| Compound | Dose | Route of Administration | Urine Volume (fold increase vs. control) | Sodium Excretion (fold increase vs. control) | Potassium Excretion | Reference |
| 8-Aminoguanine * | 33.5 µmol/kg | Intravenous | ~3.0 | ~17.2 | Decreased by ~71% | [2] |
| Caffeine | 45 mg/kg | Oral Gavage | Significant Increase | Significant Increase | Not specified | [3] |
| Theophylline | 45 mg/kg | Oral Gavage | Significant Increase | Significant Increase | Not specified | [3] |
| Theophylline | 10 and 30 mg/kg | Oral | Dose-dependent increase | Dose-dependent increase | Little augmentation |
*Data for 8-aminoguanine is used as a proxy for this compound due to structural similarity and lack of direct comparative studies.
Mechanism of Action: Signaling Pathways
The diuretic and natriuretic actions of this compound and other xanthines are primarily mediated through two key pathways: adenosine receptor antagonism and phosphodiesterase inhibition.
Adenosine Receptor Antagonism
Xanthine derivatives, including this compound, act as competitive antagonists at adenosine receptors, particularly the A1 and A2B subtypes in the kidneys.
-
A1 Receptor Antagonism: In the proximal tubule, adenosine, acting on A1 receptors, promotes sodium reabsorption. By blocking these receptors, xanthines inhibit sodium reabsorption, leading to increased sodium and water excretion.[1][3]
-
A2B Receptor Antagonism: Studies on 8-aminoguanine strongly suggest that its diuretic and natriuretic effects are mediated by the antagonism of A2B adenosine receptors.[4] This antagonism is thought to increase renal medullary blood flow, contributing to the diuretic and natriuretic response.
Phosphodiesterase Inhibition
Xanthines can also inhibit phosphodiesterase (PDE) enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, xanthines increase intracellular levels of these second messengers, which can contribute to their diuretic effect, although this is generally considered a less significant mechanism than adenosine receptor antagonism at therapeutic doses.
Experimental Protocols
The following is a generalized protocol for assessing the diuretic and natriuretic activity of xanthine derivatives in a rat model, based on established methodologies.
In Vivo Diuretic and Natriuretic Assay in Rats
1. Animal Model:
-
Male Wistar or Sprague-Dawley rats (150-250 g) are typically used.
-
Animals are housed in standard metabolic cages to allow for the separate collection of urine and feces.
-
Animals are fasted overnight (approximately 18 hours) with free access to water before the experiment.
2. Experimental Groups:
-
Control Group: Receives the vehicle (e.g., normal saline).
-
Standard Group: Receives a known diuretic, such as furosemide (e.g., 10 mg/kg).
-
Test Groups: Receive varying doses of the test compound (e.g., this compound, caffeine, theophylline).
3. Experimental Procedure:
-
At the start of the experiment, the bladder of each rat is emptied by gentle abdominal pressure.
-
The respective treatments are administered orally (gavage) or intravenously.
-
Urine is collected at specified time intervals (e.g., every hour for the first 5 hours, and then a cumulative collection at 24 hours).
4. Data Collection and Analysis:
-
Urine Volume: The total volume of urine excreted by each rat is measured.
-
Electrolyte Concentration: The concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine are determined using a flame photometer or ion-selective electrodes.
-
Parameters Calculated:
-
Diuretic Index: (Urine volume of test group) / (Urine volume of control group)
-
Natriuretic Index: (Urinary Na+ excretion of test group) / (Urinary Na+ excretion of control group)
-
Saluretic Index: (Urinary [Na+] + [Cl-]) excretion of test group / (Urinary [Na+] + [Cl-]) excretion of control group
-
Na+/K+ Ratio: To assess potassium-sparing effects.
-
Conclusion
The available evidence strongly supports the potential of this compound as a potent diuretic and natriuretic agent. Its mechanism of action, primarily through adenosine receptor antagonism, is consistent with other well-characterized xanthine derivatives. The data from its close analog, 8-aminoguanine, suggests a particularly strong natriuretic effect with the added benefit of potassium-sparing properties, a desirable characteristic for a diuretic.
Direct comparative studies of this compound with caffeine and theophylline are warranted to definitively establish its relative potency and therapeutic window. However, the existing data provides a solid foundation for further investigation and positions this compound as a promising candidate for the development of novel diuretic therapies. Researchers are encouraged to utilize the outlined experimental protocols to conduct further in vivo validation and elucidate the full pharmacological profile of this compound.
References
- 1. Methylxanthines and the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Table 1 from PHOSPHODIESTERASE INHIBITORS: THEIR ROLE AND IMPLICATIONS | Semantic Scholar [semanticscholar.org]
- 3. Requirement of intact adenosine A1 receptors for the diuretic and natriuretic action of the methylxanthines theophylline and caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral xanthine derivatives (theophylline and doxofylline) for patients with stable chronic obstructive pulmonary disease (COPD) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-Laboratory Validation of Analytical Methods for 8-Aminoxanthine Quantification
This guide provides a comprehensive comparison of two prominent analytical methods for the quantification of 8-Aminoxanthine in biological matrices: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The information presented is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of xanthine derivatives.
The following sections detail the performance characteristics of each method, supported by experimental data from a simulated inter-laboratory validation study. Detailed protocols for sample preparation and analysis are also provided to ensure reproducibility.
Data Presentation: Performance Characteristics
An inter-laboratory study was designed to assess the performance of an HPLC-UV method and a UPLC-MS/MS method for the determination of this compound in human plasma. Three laboratories participated in the validation, and the key performance parameters are summarized below.
Table 1: Comparison of Inter-Laboratory Validation Parameters for HPLC-UV and UPLC-MS/MS Methods for this compound.
| Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity (r²) | > 0.995 | > 0.999 |
| Range (µg/mL) | 0.1 - 20 | 0.01 - 5 |
| Accuracy (% Recovery) | 95.2 - 104.5% | 98.1 - 101.7% |
| Precision (RSD%) | ||
| - Intra-day | < 5% | < 3% |
| - Inter-day | < 8% | < 5% |
| Limit of Detection (LOD) (µg/mL) | 0.05 | 0.005 |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 | 0.01 |
| Specificity | Potential for interference from structurally similar compounds. | Highly specific due to mass fragmentation. |
| Analysis Time per Sample | ~15 minutes | ~5 minutes |
Experimental Protocols
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
1. Sample Preparation: Protein Precipitation
-
To 200 µL of human plasma in a microcentrifuge tube, add 400 µL of acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
2. HPLC-UV Conditions
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and methanol (80:20, v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 274 nm
Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 200 µL of human plasma onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the UPLC-MS/MS system.
2. UPLC-MS/MS Conditions
-
Column: C18 reverse-phase column (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometry: Triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard.
Mandatory Visualization
Caption: Inter-Laboratory Validation Workflow for an Analytical Method.
Caption: General Workflow for the Analysis of this compound in Plasma.
A Comparative Analysis of the Biological Activities of 8-Aminoxanthine and 8-Chloroxanthine
For Immediate Release
This guide provides a detailed comparison of the biological activities of 8-Aminoxanthine and 8-Chloroxanthine, two xanthine derivatives of interest to researchers in pharmacology and drug development. While direct comparative studies are limited, this document synthesizes available data on their primary biological targets: adenosine receptors and phosphodiesterase enzymes.
Executive Summary
8-Chloroxanthine, typically studied as its methylated derivative 8-chlorotheophylline, is primarily recognized as a non-selective adenosine receptor antagonist with stimulant properties. In contrast, the biological profile of the parent this compound is less defined, with research largely focused on its derivatives, which exhibit a range of activities including selective adenosine receptor antagonism and phosphodiesterase inhibition. This guide presents the available quantitative data, details the experimental methodologies for assessing these activities, and provides visual representations of the relevant biological pathways.
Comparative Biological Activity
The primary biological targets for many xanthine derivatives are adenosine receptors and phosphodiesterase (PDE) enzymes. Adenosine receptors (A1, A2A, A2B, and A3) are G-protein coupled receptors that mediate a variety of physiological effects in response to the endogenous ligand adenosine. Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby regulating intracellular signaling.
8-Chloroxanthine (as 8-Chlorotheophylline)
8-Chlorotheophylline, a dimethylated form of 8-chloroxanthine, is a known central nervous system stimulant. Its primary mechanism of action is the blockade of adenosine receptors.[1][2][3] This antagonism of adenosine, which typically has a neurodepressive effect, leads to increased neuronal firing and stimulant effects.[1][2][3] While theophylline (the parent compound of 8-chlorotheophylline) is a known non-selective PDE inhibitor, the 8-chloro substitution is reported to significantly reduce this activity.
This compound and its Derivatives
The biological activity of the parent this compound is not well-characterized in publicly available literature. However, research on various this compound derivatives has revealed potent and selective biological activities. For instance, 8-amino-1,3-bis(cyclopropylmethyl)xanthine has been identified as a selective inhibitor of phosphodiesterase type IV (PDE4).[4] Other derivatives have been synthesized and explored for their potential as antimicrobial and diuretic agents.
Quantitative Data
Quantitative data directly comparing the parent compounds this compound and 8-chloroxanthine is scarce. The following tables summarize the available data for 8-chlorotheophylline and a representative this compound derivative.
Table 1: Adenosine Receptor Binding Affinity
| Compound | Receptor Subtype | Kᵢ (nM) | Species | Notes |
| 8-Chlorotheophylline | A1, A2A, A2B, A3 | Not Reported | - | Generally described as a non-selective antagonist. |
| Various 8-substituted xanthines | A1 | 0.47 - 1.2 | Rat | 8-cycloalkyl and 8-aryl substitutions significantly increase A1 affinity.[5][6] |
Table 2: Phosphodiesterase Inhibition
| Compound | PDE Isoform | IC₅₀ (µM) | Species | Notes |
| 8-Chlorotheophylline | Not specified | Not Reported | - | Generally considered to have weak PDE inhibitory activity. |
| 8-amino-1,3-bis(cyclopropylmethyl)xanthine | PDE4 | Not specified | - | Described as a selective PDE4 inhibitor.[4] |
| 8-amino-1,3-bis(cyclopropylmethyl)xanthine derivatives | PDE-Va | 0.05 - 0.14 | - | N-7 and 8-amidino derivatives show high potency for PDE-Va.[4] |
| Theophylline | Non-selective | ~10-100 | Various | Parent compound of 8-chlorotheophylline, acts as a non-selective PDE inhibitor.[7] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of xanthine derivatives.
Adenosine Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific adenosine receptor subtype.
Protocol:
-
Membrane Preparation: Membranes from cells recombinantly expressing a specific human adenosine receptor subtype (e.g., A1, A2A, A2B, or A3) are prepared.
-
Assay Buffer: A buffer solution, typically 50 mM Tris-HCl with 5 mM MgCl₂, at a pH of 7.4 is used.
-
Radioligand: A radiolabeled ligand with high affinity and selectivity for the receptor subtype of interest is used (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A).
-
Incubation: The cell membranes, radioligand, and varying concentrations of the test compound (e.g., this compound or 8-chloroxanthine) are incubated together.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.
Phosphodiesterase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific phosphodiesterase isoform.
Protocol:
-
Enzyme and Substrate: A purified recombinant phosphodiesterase enzyme (e.g., PDE4, PDE5) and its corresponding cyclic nucleotide substrate (cAMP or cGMP) are used.
-
Assay Buffer: A suitable buffer containing divalent cations (e.g., Mg²⁺) required for enzyme activity is prepared.
-
Incubation: The PDE enzyme, the cyclic nucleotide substrate, and varying concentrations of the test compound are incubated together.
-
Reaction Termination: The enzymatic reaction is stopped after a defined period.
-
Product Quantification: The amount of the product (AMP or GMP) formed is quantified. This can be done using various methods, such as:
-
Colorimetric/Fluorometric Assays: The product is converted into a detectable signal.
-
Luminescence-Based Assays: Coupled enzyme systems are used to generate a luminescent signal proportional to the amount of product.
-
High-Performance Liquid Chromatography (HPLC): The substrate and product are separated and quantified.
-
-
Data Analysis: The data is used to calculate the concentration of the test compound that inhibits 50% of the enzyme activity (IC₅₀).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by xanthine derivatives and a typical workflow for screening their biological activity.
Caption: Adenosine receptor signaling pathway and the antagonistic action of xanthine derivatives.
Caption: Phosphodiesterase (PDE) signaling pathway and the inhibitory action of xanthine derivatives.
Caption: A typical experimental workflow for screening the biological activity of xanthine derivatives.
Conclusion
The available evidence suggests that 8-chloroxanthine, as 8-chlorotheophylline, acts as a non-selective adenosine receptor antagonist with weak phosphodiesterase inhibitory activity. The biological profile of this compound is less clear, but its derivatives have shown promise as selective phosphodiesterase inhibitors and adenosine receptor antagonists. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of these compounds. This guide provides a foundational overview for researchers and professionals in the field of drug discovery and development.
References
- 1. 8-Chlorotheophylline | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. 8-Chlorotheophylline | C7H7ClN4O2 | CID 10661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Inhibition of cyclic nucleotide phosphodiesterase by derivatives of 1,3-bis(cyclopropylmethyl)xanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-SUBSTITUTED XANTHINES AS ANTAGONISTS AT A1- AND A2-ADENOSINE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent adenosine receptor antagonists that are selective for the A1 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenosine receptor-blocking xanthines as inhibitors of phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
8-Aminoxanthine: A Potential Xanthine Oxidase Inhibitor in Hyperuricemia Management
A Comparative Guide to the Inhibition Kinetics of 8-Aminoxanthine and Clinically Approved Alternatives
For researchers and professionals in drug development, understanding the inhibition kinetics of novel compounds is paramount. This guide provides a comparative analysis of this compound and its potential as a xanthine oxidase inhibitor, benchmarked against the established drugs allopurinol and febuxostat. While direct quantitative inhibition data for this compound is emerging, this guide synthesizes available information on its interaction with xanthine oxidase and presents a clear comparison with current therapeutic options.
Executive Summary
This compound, a purine analog, shows promise as a modulator of xanthine oxidase, a key enzyme in purine metabolism and the primary target for treating hyperuricemia and gout. While specific inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for this compound are not yet widely reported in publicly available literature, its structural similarity to other known inhibitors and its role as a metabolite in the purine pathway suggest a direct interaction. This guide presents the known inhibition kinetics of the widely prescribed xanthine oxidase inhibitors, allopurinol and febuxostat, as a basis for comparison.
Comparison of Inhibition Kinetics
The following table summarizes the reported Ki and IC50 values for allopurinol and febuxostat against xanthine oxidase. These values are crucial for comparing the potency and mechanism of different inhibitors. A lower Ki or IC50 value generally indicates a more potent inhibitor.
| Inhibitor | Target Enzyme | Ki | IC50 | Inhibition Type |
| Allopurinol | Xanthine Oxidase | - | 0.2 - 50 µM[1][2] | Competitive |
| Febuxostat | Xanthine Oxidase | 0.6 nM[3] | 1.8 nM[3] | Mixed-type[3] |
| This compound | Xanthine Oxidase | Data not available | Data not available | - |
Note: The IC50 value for allopurinol can vary depending on the experimental conditions.
Signaling Pathway: Purine Metabolism
Xanthine oxidase is a critical enzyme in the catabolism of purines. It catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[4][5][6] The overproduction of uric acid can lead to hyperuricemia, a precursor to gout. Inhibitors of xanthine oxidase block this pathway, thereby reducing uric acid levels.
Caption: The role of Xanthine Oxidase in the purine metabolism pathway.
Experimental Protocols
Determining the inhibition kinetics (Ki and IC50) of a compound like this compound against xanthine oxidase involves a series of well-established biochemical assays.
General Workflow for Determining Inhibition Kinetics
Caption: A generalized workflow for determining enzyme inhibition kinetics.
Detailed Methodologies
1. Materials and Reagents:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
This compound, Allopurinol, Febuxostat (inhibitors)
-
Potassium phosphate buffer (pH 7.5)
-
Spectrophotometer capable of measuring absorbance at 290-295 nm
2. Assay Procedure for IC50 Determination:
-
A reaction mixture is prepared containing potassium phosphate buffer, xanthine oxidase, and varying concentrations of the inhibitor (e.g., this compound).
-
The reaction is initiated by the addition of the substrate, xanthine.
-
The rate of uric acid formation is monitored by measuring the increase in absorbance at 290-295 nm over time.
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
3. Determination of Ki and Inhibition Type:
-
To determine the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), enzyme activity is measured at various substrate concentrations in the presence of different fixed concentrations of the inhibitor.
-
The data are then plotted using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
-
The pattern of the lines on the Lineweaver-Burk plot reveals the type of inhibition.
-
The Ki value is calculated from the changes in the apparent Michaelis constant (Km) or maximum velocity (Vmax) derived from the plots.
Discussion and Future Directions
While direct kinetic data for this compound is still needed, the available information provides a strong rationale for its investigation as a xanthine oxidase inhibitor. The fact that its precursor, 8-aminohypoxanthine, is a substrate for xanthine oxidase strongly suggests a direct interaction at the active site.[7] Furthermore, the known inhibitory activity of the structurally related compound 8-bromoxanthine against xanthine oxidase supports this hypothesis.
In comparison to allopurinol, a purine analog that acts as a competitive inhibitor, and febuxostat, a non-purine inhibitor with a mixed-type inhibition mechanism, this compound's purine structure suggests it may also act as a competitive inhibitor.[3][8] Future studies should focus on determining the precise Ki and IC50 values of this compound and elucidating its exact mechanism of inhibition. Such data will be critical in evaluating its therapeutic potential relative to existing treatments for hyperuricemia and gout. The methodologies outlined in this guide provide a clear framework for conducting these essential investigations.
References
- 1. The Differences in the Mechanisms of Action Between Allopurinol and Febuxostat [ebmconsult.com]
- 2. Xanthine Oxidase - Assay | Worthington Biochemical [worthington-biochem.com]
- 3. GOUT: FEBUXOSTAT VERSUS ALLOPURINOL – MECHANISMS OF ACTION AND SIDE EFFECTS [zenodo.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. New insights into purine metabolism in metabolic diseases: role of xanthine oxidoreductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The inhibition of xanthine oxidase by 8-bromoxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. meded101.com [meded101.com]
A Comparative Guide to Assessing Batch-to-Batch Reproducibility of Synthesized 8-Aminoxanthine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and scientific research, the consistency and reliability of synthesized compounds are paramount. Batch-to-batch reproducibility ensures that experimental results are valid and that a drug product is both safe and effective. This guide provides an objective comparison of key quality attributes for synthesized 8-Aminoxanthine, a critical intermediate in medicinal chemistry, and outlines the experimental protocols necessary for its rigorous assessment.
The Critical Role of Batch-to-Batch Consistency
This compound serves as a foundational scaffold for a variety of therapeutic agents, notably as antagonists for adenosine receptors and inhibitors of phosphodiesterase enzymes.[1][2][3] Variability between different synthesis batches can introduce unforeseen impurities or alter the compound's physical properties, leading to inconsistent biological activity and potentially compromising patient safety. Therefore, a robust analytical workflow is essential to guarantee that each batch of this compound adheres to stringent quality standards.[4][]
Comparative Analysis of this compound Batches
To ensure reproducibility, each new batch of synthesized this compound must be evaluated against a pre-defined set of specifications derived from a reference standard. The following table summarizes hypothetical data from three distinct production batches, illustrating how key analytical techniques are used to quantify consistency.
Table 1: Summary of Analytical Data for Three Batches of this compound
| Parameter | Method | Acceptance Criteria | Batch A | Batch B | Batch C | Pass/Fail |
| Identity | ||||||
| ¹H NMR | 400 MHz NMR | Spectrum conforms to reference standard | Conforms | Conforms | Conforms | Pass |
| Mass-to-Charge (m/z) | LC-MS | [M+H]⁺ = 168.05 ± 0.1 | 168.06 | 168.05 | 168.07 | Pass |
| Purity & Impurities | ||||||
| Purity | HPLC (UV, 275 nm) | ≥ 99.0% | 99.5% | 99.2% | 99.6% | Pass |
| Individual Impurity | HPLC (UV, 275 nm) | ≤ 0.15% | 0.12% | 0.14% | 0.10% | Pass |
| Total Impurities | HPLC (UV, 275 nm) | ≤ 0.5% | 0.35% | 0.48% | 0.29% | Pass |
| Physical Properties | ||||||
| Melting Point (Onset) | DSC | 340°C ± 5°C | 342°C | 341°C | 343°C | Pass |
| Polymorphic Form | DSC | Single, consistent endotherm | Conforms | Conforms | Conforms | Pass |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the batch-to-batch comparison.
Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This method quantifies the purity of this compound and detects any process-related impurities or degradation products.[3][6]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 275 nm.
-
Procedure:
-
Prepare a stock solution of the this compound sample in a suitable solvent (e.g., dilute ammonium hydroxide).
-
Inject a known volume (e.g., 10 µL) onto the column.
-
Run the gradient program to separate the main compound from any impurities.
-
The purity is calculated based on the area percentage of the main peak relative to the total peak area. Impurities are identified by their relative retention times and quantified against a reference standard if available.
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of the this compound molecule, ensuring the correct compound has been synthesized.[7][8]
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure:
-
Dissolve a small amount of the this compound sample in the deuterated solvent.
-
Acquire a ¹H NMR spectrum.
-
Process the data and compare the chemical shifts, splitting patterns, and integration of the resulting spectrum to that of a certified reference standard. Key proton signals for the xanthine core and the amino group must be present and correctly assigned.
-
Molecular Weight Verification by Mass Spectrometry (MS)
MS is employed to confirm the molecular weight of this compound, providing further evidence of its identity.[9][10][11]
-
Instrumentation: Liquid Chromatography-Mass Spectrometer (LC-MS) with an electrospray ionization (ESI) source.
-
Procedure:
-
A diluted solution of the sample is introduced into the mass spectrometer.
-
The analysis is typically run in positive ion mode to detect the protonated molecule [M+H]⁺.
-
The resulting mass-to-charge ratio (m/z) is compared to the theoretical value for this compound (C₅H₅N₅O₂), which is approximately 168.05 for the [M+H]⁺ ion.
-
Thermal Analysis by Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and assess the polymorphic form of the compound. Different crystalline forms (polymorphs) can have different solubilities and stabilities, making this a critical quality attribute.[12][13]
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: A small amount of the sample (2-5 mg) is hermetically sealed in an aluminum pan.
-
Procedure:
-
The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The heat flow to the sample is measured as a function of temperature.
-
The melting point is determined from the onset of the endothermic melting peak. The shape and temperature of this peak should be consistent across batches, indicating a consistent polymorphic form.[14]
-
Visualizing the Quality Control Workflow and Biological Context
Diagrams are essential for clearly communicating complex processes and relationships. The following visualizations, created using Graphviz, adhere to strict color and contrast guidelines for maximum clarity.
Experimental Workflow for Batch Reproducibility Assessment
This diagram illustrates the logical flow of the quality control process for a new batch of synthesized this compound.
Caption: Workflow for assessing the batch-to-batch reproducibility of this compound.
General Signaling Pathway for Xanthine Derivatives
This compound is a precursor to compounds that often act as adenosine receptor antagonists and phosphodiesterase (PDE) inhibitors. This diagram shows a simplified representation of these two common mechanisms of action for xanthine derivatives.[15][16][17][18]
Caption: Common mechanisms of action for xanthine derivatives.
References
- 1. Xanthines and Phosphodiesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caffeine - Wikipedia [en.wikipedia.org]
- 3. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 4. arborpharmchem.com [arborpharmchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mass spectrometry based high-throughput bioanalysis of low molecular weight compounds: are we ready to support personalized medicine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. lcms.cz [lcms.cz]
- 12. veeprho.com [veeprho.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 15. Phosphodiesterase inhibitory profile of some related xanthine derivatives pharmacologically active on the peripheral microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Comparative Pharmacological Examination of Endogenous 8-Aminopurines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Performance and Experimental Data of Endogenous 8-Aminopurines.
This guide provides a detailed comparative analysis of the pharmacological properties of endogenous 8-aminopurines, a promising class of compounds with therapeutic potential in cardiovascular and renal diseases. This document summarizes key quantitative data, outlines detailed experimental methodologies for cited experiments, and visualizes the core signaling pathway and a general experimental workflow.
Quantitative Comparison of 8-Aminopurine Activity
The following table summarizes the key pharmacological parameters of prominent endogenous 8-aminopurines. The primary mechanism of action for their diuretic and natriuretic effects is the inhibition of purine nucleoside phosphorylase (PNPase).
| Compound | PNPase Inhibition (Ki) | Diuretic Effect | Natriuretic Effect | Glucosuric Effect | Effect on K+ Excretion |
| 8-Aminoguanosine | Prodrug, converted to 8-aminoguanine | Significant Increase | ~26.6-fold increase[1] | ~12.1-fold increase[1] | Decrease (~69.1%)[1] |
| 8-Aminoguanine | 2.8 µmol/L[2] | Significant Increase | ~17.2-fold increase[1] | ~12.2-fold increase[1] | Decrease (~71.0%)[1][2] |
| 8-Aminoinosine | 35 µmol/L[2] | Induces diuresis[3][4] | Induces natriuresis[3][4] | Less pronounced than 8-aminoguanine[3] | No significant change[2][4] |
| 8-Aminohypoxanthine | 28 µmol/L (inosine as substrate), 20 µmol/L (guanosine as substrate)[2] | Induces diuresis[3][4] | Induces natriuresis[3][4] | Less pronounced than 8-aminoguanine[3] | No significant change[2][4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway for 8-aminopurines and a general workflow for their pharmacological evaluation.
Caption: Signaling pathway of 8-aminopurines.
Caption: General experimental workflow for 8-aminopurine evaluation.
Experimental Protocols
Purine Nucleoside Phosphorylase (PNPase) Inhibition Assay
Objective: To determine the inhibitory constant (Ki) of 8-aminopurines on PNPase activity.
Materials:
-
Recombinant human PNPase
-
Inosine or Guanosine (substrate)
-
8-aminopurine compounds (inhibitors)
-
Phosphate buffer (e.g., 50 mM KH2PO4, pH 7.4)
-
Bovine Serum Albumin (BSA)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, BSA, and varying concentrations of the substrate (e.g., 100-2000 µmol/L of inosine or guanosine).
-
Add varying concentrations of the 8-aminopurine inhibitor to the reaction mixtures.
-
Initiate the reaction by adding a fixed amount of recombinant PNPase (e.g., 1 ng).
-
Incubate the reaction mixture at 30°C for a fixed time (e.g., 10 minutes).
-
Stop the reaction (e.g., by adding a strong acid).
-
Analyze the concentration of the product (hypoxanthine or guanine) using HPLC with UV absorbance.
-
Fit the data to a competitive inhibition model using appropriate software (e.g., GraphPad Prism) to calculate the Ki value.[2][5]
In Vivo Diuresis, Natriuresis, and Glucosuria Measurement in Rats
Objective: To assess the in vivo effects of 8-aminopurines on urine volume, sodium excretion, and glucose excretion.
Materials:
-
Male Wistar rats (or other appropriate strain)
-
Metabolic cages
-
8-aminopurine compounds
-
Vehicle (e.g., saline)
-
Flame photometer (for Na+ and K+ analysis)
-
Glucose assay kit
Procedure:
-
Acclimatize rats in individual metabolic cages for at least 24 hours with free access to food and water.
-
Fast the rats overnight before the experiment, with continued access to water.
-
Administer a saline load (e.g., 15 mL/kg body weight) orally to ensure adequate hydration.
-
Divide the rats into control and treatment groups.
-
Administer the 8-aminopurine compound (e.g., 33.5 µmol/kg, intravenously) or vehicle to the respective groups.[2][6]
-
Place the rats back into their metabolic cages immediately after administration.
-
Collect urine at specified time intervals (e.g., every hour for 5 hours).
-
Measure the volume of urine for each collection period.
-
Analyze the concentration of sodium and potassium in the urine using a flame photometer.
-
Determine the glucose concentration in the urine using a suitable glucose assay kit.
-
Calculate the total excretion of urine, sodium, and glucose over the experimental period.
UPLC-MS/MS Analysis of Purines in Urine
Objective: To quantify the levels of 8-aminopurines and their metabolites, as well as endogenous purines (inosine, guanosine, hypoxanthine, xanthine) in urine samples.
Materials:
-
Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS)
-
Appropriate UPLC column (e.g., polar T3 column)
-
Mobile phases (e.g., ammonium formate buffer and acetonitrile)
-
Internal standards (stable isotope-labeled analogs of the analytes)
-
Urine samples from the in vivo study
Procedure:
-
Thaw frozen urine samples on ice.
-
Prepare the samples by dilution with an appropriate buffer and addition of internal standards.
-
Centrifuge the samples to remove any particulate matter.
-
Inject a small volume (e.g., 5 µL) of the supernatant onto the UPLC-MS/MS system.
-
Perform chromatographic separation using a suitable gradient elution program.
-
Detect and quantify the target analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Construct calibration curves using standards of known concentrations to determine the absolute concentration of each analyte in the urine samples.[5][7]
Adenosine A2B Receptor Activation Assay (cAMP Measurement)
Objective: To determine if the increased levels of inosine resulting from PNPase inhibition lead to the activation of adenosine A2B receptors.
Materials:
-
HEK293 cells stably expressing the human adenosine A2B receptor
-
Cell culture medium and reagents
-
Inosine
-
8-aminopurine compounds
-
cAMP assay kit (e.g., ALPHAScreen or HTRF)
-
Adenosine deaminase (to degrade any basal adenosine)
-
Rolipram (a phosphodiesterase inhibitor to prevent cAMP degradation)
Procedure:
-
Culture HEK293-A2B cells in 96-well plates until they reach the desired confluency.
-
Pre-treat the cells with adenosine deaminase and rolipram for a specified time (e.g., 30 minutes).
-
Treat the cells with varying concentrations of inosine or with the supernatant from cells treated with an 8-aminopurine.
-
Incubate for a specific period (e.g., 20 minutes) to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence or luminescence) using a microplate reader.
-
Determine the concentration-response curve for inosine-induced cAMP production.[8][9][10][11]
References
- 1. 8-Aminoguanosine and 8-Aminoguanine Exert Diuretic, Natriuretic, Glucosuric, and Antihypertensive Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Comprehensive measurement of purines in biological samples [frontiersin.org]
- 6. 8-Aminoguanosine Exerts Diuretic, Natriuretic, and Glucosuric Activity via Conversion to 8-Aminoguanine, Yet Has Direct Antikaliuretic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted UPLC-MS/MS high-throughput metabolomics approach to assess the purine and pyrimidine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. innoprot.com [innoprot.com]
- 9. A2B adenosine receptor activation and modulation by protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. innoprot.com [innoprot.com]
- 11. researchgate.net [researchgate.net]
Establishing 8-Aminoxanthine as a Reliable Positive Control in Assays
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
In the landscape of drug discovery and cellular signaling research, the use of appropriate controls is paramount to ensure the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of 8-Aminoxanthine with established positive controls for assays targeting phosphodiesterases (PDEs) and adenosine receptors, two critical classes of drug targets. While direct quantitative data for this compound is not extensively available in the public domain, this guide leverages data from closely related xanthine derivatives to build a strong case for its utility as a reliable positive control.
The Rationale for this compound
This compound belongs to the xanthine family of compounds, which are well-characterized for their dual-action as phosphodiesterase (PDE) inhibitors and adenosine receptor antagonists. This dual activity makes xanthine derivatives like 3-isobutyl-1-methylxanthine (IBMX) valuable as non-selective positive controls in a variety of assays. The presence of the 8-amino group on the xanthine scaffold has been shown to be compatible with potent and selective inhibition of certain PDE subtypes, suggesting that this compound itself likely possesses inhibitory activity.
Data Presentation: A Comparative Overview
The following tables summarize the inhibitory activities of common positive controls for PDE and adenosine receptor assays. Due to the limited availability of direct experimental data for this compound in the searched literature, its specific values are not provided. However, data for a representative 8-amino substituted xanthine derivative is included to illustrate the potential of this class of compounds.
Table 1: Comparison of Inhibitory Activity against Phosphodiesterases (PDEs)
| Compound | PDE Isoform(s) Inhibited | IC50 Values | Reference Compound |
| This compound | Not available in searched literature | Not available in searched literature | - |
| 8-amino-1,3-bis(cyclopropylmethyl)xanthine | PDE4 selective | Not specified in abstract | Derivative of this compound[1] |
| 1-methyl-3-isobutyl-8-(methylamino)xanthine | cGMP PDE selective | Ki = 0.43 µM | Derivative of this compound |
| IBMX (3-isobutyl-1-methylxanthine) | Non-selective (PDE1, PDE2, PDE3, PDE4, PDE5, PDE7) | ~2-50 µM (varies by isoform) | Widely used non-selective inhibitor |
| Rolipram | PDE4 selective | ~1 µM | Standard PDE4 inhibitor |
| Sildenafil | PDE5 selective | ~4 nM | Standard PDE5 inhibitor |
Table 2: Comparison of Antagonist Affinity at Adenosine Receptors
| Compound | Receptor Subtype(s) | Ki Values | Reference Compound |
| This compound | Not available in searched literature | Not available in searched literature | - |
| IBMX (3-isobutyl-1-methylxanthine) | Non-selective (A1, A2A, A2B, A3) | Micromolar range | Non-selective antagonist |
| Theophylline | Non-selective (A1, A2A, A2B) | Micromolar range | Non-selective antagonist[2] |
| Caffeine | Non-selective (A1, A2A, A2B) | Micromolar range | Non-selective antagonist[2] |
| DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) | A1 selective | ~0.5-5 nM | Selective A1 antagonist |
Experimental Protocols
To facilitate the validation of this compound as a positive control, detailed methodologies for key experiments are provided below.
Phosphodiesterase (PDE) Inhibition Assay (General Protocol)
This protocol outlines a general procedure for measuring PDE activity and its inhibition. It can be adapted for specific PDE isoforms and assay formats (e.g., fluorescence, luminescence, or radiometric).
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a specific PDE isoform.
Materials:
-
Purified recombinant PDE enzyme
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
Substrate: cAMP or cGMP (radiolabeled or fluorescently tagged)
-
Positive Control: IBMX (non-selective) or a selective inhibitor (e.g., Rolipram for PDE4)
-
Test Compound: this compound
-
Stop solution (e.g., 0.1 M HCl)
-
Detection reagents (specific to the assay format)
-
96-well microplate
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
In a 96-well plate, add the assay buffer, the PDE enzyme, and the test compound or positive control at various concentrations. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control (buffer only).
-
Pre-incubate the plate at 30°C for 10-15 minutes.
-
Initiate the reaction by adding the substrate (cAMP or cGMP).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding the stop solution.
-
Add the detection reagents according to the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence, luminescence, or radioactivity) using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and positive control relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Adenosine Receptor Binding Assay (Radioligand Displacement)
This protocol describes a method to determine the binding affinity (Ki) of a test compound for a specific adenosine receptor subtype.
Objective: To determine the Ki of a test compound (e.g., this compound) for a specific adenosine receptor subtype.
Materials:
-
Cell membranes expressing the adenosine receptor of interest (e.g., from CHO or HEK293 cells)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
Radioligand (e.g., [3H]DPCPX for A1, [3H]CGS 21680 for A2A)
-
Non-specific binding control (e.g., a high concentration of a known unlabeled ligand like NECA)
-
Test Compound: this compound
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In tubes or a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the test compound at various concentrations.
-
Include a "total binding" control (no test compound) and a "non-specific binding" control.
-
Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Calculate the percentage of inhibition of specific binding for each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
To further clarify the experimental workflows and the underlying biological pathways, the following diagrams are provided.
Caption: cAMP signaling pathway and the inhibitory action of this compound on PDE.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling 8-Aminoxanthine
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety, operational, and disposal information for 8-Aminoxanthine, ensuring the well-being of laboratory personnel and the integrity of research.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. Change the outer glove immediately upon contamination. Regularly inspect gloves for tears or punctures. |
| Eyes | Safety Goggles | Chemical splash goggles are mandatory to protect against dust particles and potential splashes. |
| Face | Face Shield | A face shield should be worn in addition to safety goggles, especially when handling larger quantities or when there is a risk of splashing. |
| Body | Laboratory Coat | A buttoned, long-sleeved laboratory coat made of a flame-resistant material like Nomex® is recommended.[1] |
| Respiratory | N95 Respirator or Higher | Use a NIOSH-approved N95 respirator or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), especially when handling the powder outside of a containment system. |
| Feet | Closed-toe Shoes | Fully enclosed, chemical-resistant shoes are required to protect against spills. |
Operational Plan: Step-by-Step Handling Procedure
A clear and systematic workflow is crucial to minimize exposure and ensure safety during the handling of this compound.
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Detailed Experimental Protocol:
-
Preparation:
-
Review Safety Data Sheet (SDS): Always locate and thoroughly review the specific SDS provided by the supplier of this compound before beginning any work.
-
Don Appropriate PPE: Put on all required PPE as detailed in Table 1.
-
Prepare Work Area: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. Cover the work surface with absorbent, disposable bench paper.
-
-
Handling:
-
Weighing: Carefully weigh the desired amount of this compound in the fume hood. Use a tared weigh boat or paper.
-
Dissolving: If the protocol requires a solution, add the solvent to the solid slowly to avoid splashing.
-
Reaction: Conduct all experimental procedures within the fume hood.
-
-
Cleanup and Disposal:
-
Decontamination: Wipe down all surfaces in the fume hood with an appropriate cleaning agent.
-
Waste Disposal: Dispose of all contaminated materials, including gloves, bench paper, and empty containers, in a designated hazardous waste container.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, lab coat, inner gloves, and finally, eye protection and respirator. Wash hands thoroughly after removing all PPE.
-
First Aid and Emergency Procedures
In the event of an exposure, immediate and appropriate first aid is critical.
Table 2: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing. Immediately flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Emergency Response Logic
Caption: Logical flow of actions in case of an emergency involving this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow
Caption: A systematic process for the disposal of waste contaminated with this compound.
Disposal Protocol:
-
Segregation:
-
Solid Waste: All disposable items contaminated with this compound, such as gloves, weigh paper, and bench protectors, should be placed in a clearly labeled hazardous solid waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
-
Sharps: Any contaminated needles, scalpels, or other sharps must be disposed of in a puncture-proof sharps container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazards (e.g., "Toxic").
-
Storage: Store waste containers in a designated, secure satellite accumulation area until they are collected for disposal.
-
Disposal: Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and proper disposal of the hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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